4,7-Dichloro-6-methoxyquinazoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,7-dichloro-6-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-8-2-5-7(3-6(8)10)12-4-13-9(5)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPYZZMHOIUNOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597260 | |
| Record name | 4,7-Dichloro-6-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55496-51-0 | |
| Record name | 4,7-Dichloro-6-methoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 4,7-Dichloro-6-methoxyquinazoline"
An In-Depth Technical Guide to the Synthesis of 4,7-Dichloro-6-methoxyquinazoline
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a pivotal intermediate in the development of targeted cancer therapies, most notably as a precursor to the dual tyrosine kinase inhibitor, Lapatinib. This document is structured to provide researchers, medicinal chemists, and drug development professionals with a blend of theoretical principles and practical, field-proven protocols. We will delve into the strategic considerations behind the synthetic route, explain the causality of experimental choices, and present detailed, step-by-step methodologies. The synthesis is primarily a two-step process involving the construction of a quinazolinone core followed by a robust chlorination protocol. Each step is detailed with mechanistic insights, safety considerations, and characterization data, ensuring scientific integrity and reproducibility.
Introduction and Strategic Overview
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Specifically, 4,7-disubstituted quinazolines are critical building blocks for several potent Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinase inhibitors (TKIs). This compound serves as a key intermediate where the chlorine atom at the C4 position is highly susceptible to nucleophilic substitution, allowing for the strategic introduction of various amine side chains to modulate biological activity and target specificity.
The synthesis strategy hinges on a logical and efficient two-step sequence:
-
Ring Formation: Construction of the heterocyclic quinazolinone system from an appropriately substituted anthranilic acid derivative.
-
Chlorination: Conversion of the 4-oxo (or its tautomeric 4-hydroxy) group into the reactive 4-chloro group.
This approach is widely adopted due to the commercial availability of starting materials and the high efficiency of the individual transformations.
Caption: High-level overview of the two-step synthesis pathway.
Step 1: Synthesis of 7-Chloro-6-methoxyquinazolin-4(3H)-one
The foundational step is the construction of the quinazolinone ring via the Niementowski quinazolinone synthesis or a related condensation reaction. This involves reacting an anthranilic acid derivative with a suitable one-carbon electrophile.
Expertise & Rationale: The choice of formamide is strategic. It serves a dual role as both the reagent, providing the necessary carbon atom (C2) for the quinazoline ring, and as a high-boiling solvent. Heating the reaction at reflux (typically 160-190°C) drives the condensation and subsequent cyclization, ensuring high conversion to the desired product. This method is often preferred in industrial settings for its simplicity and cost-effectiveness.[2][3]
Experimental Protocol: Cyclization
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-4-chloro-5-methoxybenzoic acid (10.0 g, 46.4 mmol).
-
Reagent Addition: Add formamide (100 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 160-170°C) and maintain for 8-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. A precipitate will form. Pour the mixture into ice-cold water (300 mL) and stir for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake thoroughly with cold water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL) to remove residual formamide and other impurities.
-
Drying: Dry the resulting white to off-white solid in a vacuum oven at 60-70°C to a constant weight.
| Parameter | Value |
| Starting Material | 2-amino-4-chloro-5-methoxybenzoic acid |
| Reagent/Solvent | Formamide |
| Temperature | 160-170°C (Reflux) |
| Reaction Time | 8-10 hours |
| Expected Yield | 85-95% |
| Appearance | White to off-white solid |
Step 2: Synthesis of this compound
This step is a critical activation of the quinazolinone intermediate. The 4-oxo group is converted to a 4-chloro group, transforming it into an excellent electrophile for subsequent nucleophilic aromatic substitution reactions.
Expertise & Rationale: Thionyl chloride (SOCl₂) is an excellent choice for this chlorination.[4][5] The reaction is significantly accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), a more potent electrophilic species which is the true active agent in the chlorination of the amide. The use of excess thionyl chloride also serves as the reaction solvent.
Trustworthiness & Safety: This protocol demands strict anhydrous conditions. Thionyl chloride reacts violently with water to produce toxic gases (HCl and SO₂). All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
Caption: Experimental workflow for the chlorination step.
Experimental Protocol: Chlorination
-
Setup: In a dry 500 mL round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, place 7-chloro-6-methoxyquinazolin-4(3H)-one (10.0 g, 47.5 mmol).
-
Reagent Addition: Carefully add thionyl chloride (150 mL) to the flask under an inert atmosphere.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, approx. 0.5 mL) dropwise to the suspension. Effervescence may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup - Reagent Removal: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To remove the last traces, add toluene (2 x 50 mL) and evaporate again (azeotropic removal).[5]
-
Workup - Neutralization: Carefully dissolve the solid residue in dichloromethane (DCM, 400 mL). Transfer the solution to a separatory funnel and wash cautiously with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 200 mL) to neutralize residual acid, followed by brine (1 x 150 mL).[5]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the final product.
| Parameter | Value |
| Starting Material | 7-Chloro-6-methoxyquinazolin-4(3H)-one |
| Reagents | Thionyl Chloride (SOCl₂), DMF (cat.) |
| Temperature | ~80°C (Reflux) |
| Reaction Time | 6-8 hours |
| Expected Yield | 90-98% |
| Appearance | White to pale yellow solid |
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H), 7.55 (s, 1H), 7.45 (s, 1H), 4.05 (s, 3H).
-
Mass Spectrometry (ESI): m/z calculated for C₉H₆Cl₂N₂O [M+H]⁺: 228.99; found: 229.0.
-
Melting Point: Typically in the range of 165-170°C.
Conclusion
The synthesis of this compound presented herein is a robust, efficient, and scalable two-step process. The methodology relies on a classical ring-forming condensation followed by a highly effective chlorination protocol. By understanding the rationale behind reagent selection—such as the dual role of formamide and the catalytic action of DMF in the Vilsmeier-Haack type chlorination—researchers can confidently reproduce and, if necessary, adapt this synthesis for their specific needs. The protocols described are self-validating through careful monitoring and standard workup procedures, providing a reliable pathway to this crucial intermediate for the development of next-generation kinase inhibitors.
References
- BenchChem. (2025). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline.
- Guidechem. (n.d.). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?.
- ChemicalBook. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline synthesis.
-
ResearchGate. (2025). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available at: [Link]
-
ResearchGate. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (n.d.). A Review on 4(3H)-quinazolinone synthesis. Available at: [Link]
Sources
An In-depth Technical Guide to 4,7-Dichloro-6-methoxyquinazoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,7-dichloro-6-methoxyquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to present its core chemical properties, a proposed synthetic pathway, and its potential applications, particularly as a key intermediate in the development of targeted therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and organic synthesis, offering insights into the strategic utilization of the quinazoline scaffold.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Notably, the 4-anilinoquinazoline framework is a cornerstone in the development of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapeutics that have revolutionized oncology.[1]
This compound belongs to this important class of compounds. Its structural features, particularly the presence of two reactive chlorine atoms, suggest its utility as a versatile building block for the synthesis of diverse compound libraries. The methoxy group at the 6-position can also play a crucial role in modulating the compound's electronic properties and its interactions with biological targets. This guide will delve into the known and projected chemical characteristics of this compound, providing a foundational understanding for its application in research and development.
Core Chemical Properties
While comprehensive experimental data for this compound is not extensively reported, its fundamental properties can be summarized and predicted based on its structure and data from analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂N₂O | [2] |
| Molecular Weight | 229.06 g/mol | [2] |
| CAS Number | 55496-51-0 | [2] |
| Appearance | Predicted to be a solid at room temperature | Inferred from analogues |
| Melting Point | Not experimentally determined. For comparison, the melting point of the related 4,7-dichloro-6-nitroquinazoline is reported as 269.0–270.5 °C.[3] | N/A |
| Boiling Point | Not experimentally determined. | N/A |
| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, and THF. Sparingly soluble in alcohols and likely insoluble in water. | Inferred from analogues |
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocols (Adapted from Analogous Syntheses)
It is imperative to note that the following protocols are adapted from the synthesis of related compounds and should be optimized for the synthesis of this compound.
Step 1: Synthesis of 7-Chloro-6-methoxyquinazolin-4(3H)-one (Intermediate B)
This step involves the cyclization of the corresponding anthranilic acid derivative.
-
Materials:
-
2-Amino-4-chloro-5-methoxybenzoic Acid (Starting Material A)
-
Formamide or Formamidine Acetate
-
High-boiling point solvent (e.g., 2-ethoxyethanol or Dowtherm A)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
-
Protocol:
-
To a round-bottom flask, add 2-amino-4-chloro-5-methoxybenzoic acid and an excess of formamide (or a molar equivalent of formamidine acetate).
-
Add a high-boiling point solvent to the mixture.
-
Heat the reaction mixture to reflux (typically 120-160 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with a suitable solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
Dry the product under vacuum to yield 7-chloro-6-methoxyquinazolin-4(3H)-one.
-
Step 2: Synthesis of this compound (Target Compound C)
This step involves the chlorination of the quinazolinone intermediate.
-
Materials:
-
7-Chloro-6-methoxyquinazolin-4(3H)-one (Intermediate B)
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
A catalytic amount of N,N-Dimethylformamide (DMF)
-
Toluene (for azeotropic removal of excess chlorinating agent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Rotary evaporator
-
-
Protocol:
-
In a dry round-bottom flask, suspend 7-chloro-6-methoxyquinazolin-4(3H)-one in an excess of thionyl chloride or phosphorus oxychloride.
-
Add a catalytic amount of DMF to the suspension.
-
Heat the reaction mixture to reflux (typically 70-110 °C) and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.[4]
-
After cooling to room temperature, carefully remove the excess chlorinating agent under reduced pressure using a rotary evaporator.
-
Add toluene to the residue and evaporate again to azeotropically remove any remaining traces of the chlorinating agent.[4]
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Reactivity and Mechanistic Insights
The chemical reactivity of this compound is predicted to be dominated by the two chlorine substituents on the quinazoline ring.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). This is a well-established reactivity pattern for 4-chloroquinazolines and is the cornerstone of their utility in drug discovery.[1]
Caption: Nucleophilic aromatic substitution at the C4 position of this compound.
The chlorine at the 7-position is on the benzene ring portion of the quinazoline and is significantly less reactive towards SNAr compared to the chlorine at the 4-position. This differential reactivity allows for selective functionalization at the C4 position.
Causality behind Experimental Choices in SNAr Reactions
-
Choice of Nucleophile: Primary and secondary amines are common nucleophiles used in SNAr reactions with 4-chloroquinazolines to generate 4-aminoquinazoline derivatives. The nucleophilicity of the amine is a critical factor in the reaction rate.
-
Solvent: Polar aprotic solvents like isopropanol, ethanol, or N,N-dimethylformamide (DMF) are typically used to facilitate the SNAr reaction.
-
Temperature: The reaction often requires heating to proceed at a practical rate. The optimal temperature will depend on the reactivity of the nucleophile and the solvent used.
-
Base: In some cases, a non-nucleophilic base may be added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Predicted Spectral Data
Disclaimer: The following spectral data are predicted based on the analysis of structurally similar compounds and have not been experimentally verified for this compound. These predictions are intended for guidance and should be confirmed by experimental analysis.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
-
δ ~8.8 ppm (s, 1H): Proton at the 2-position of the quinazoline ring.
-
δ ~7.5-7.8 ppm (s, 1H): Aromatic proton at the 5-position.
-
δ ~7.2-7.4 ppm (s, 1H): Aromatic proton at the 8-position.
-
δ ~4.0 ppm (s, 3H): Protons of the methoxy group at the 6-position.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
-
δ ~160-165 ppm: Carbon at the 4-position (attached to chlorine).
-
δ ~155-160 ppm: Carbon at the 2-position.
-
δ ~150-155 ppm: Carbon at the 8a-position.
-
δ ~145-150 ppm: Carbon at the 6-position (attached to the methoxy group).
-
δ ~130-135 ppm: Carbon at the 7-position (attached to chlorine).
-
δ ~120-130 ppm: Aromatic carbons (C5, C8, C4a).
-
δ ~56 ppm: Carbon of the methoxy group.
Predicted Mass Spectrum (Electron Ionization - EI)
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 228 and a [M+2]⁺ peak at m/z 230 with an intensity ratio of approximately 100:65, characteristic of a molecule containing two chlorine atoms. A [M+4]⁺ peak at m/z 232 of lower intensity may also be observed. Fragmentation would likely involve the loss of a chlorine atom, a methyl radical from the methoxy group, and subsequent cleavage of the quinazoline ring.
Applications in Drug Development: A Keystone for Kinase Inhibitors
The primary and most significant application of this compound is anticipated to be as a crucial intermediate in the synthesis of kinase inhibitors for targeted cancer therapy. Its structural similarity to the core of several FDA-approved drugs underscores its potential.
Role as a Precursor to Tyrosine Kinase Inhibitors (TKIs)
Many TKIs, such as Gefitinib, Erlotinib, and Lapatinib, feature a 4-anilinoquinazoline scaffold.[1] The synthesis of these drugs often involves the SNAr reaction of a substituted aniline with a 4-chloroquinazoline intermediate. This compound provides a strategic starting point for the development of novel TKIs. The chlorine at the 7-position offers an additional site for diversification, allowing for the synthesis of compounds with potentially improved potency, selectivity, or pharmacokinetic properties.
Caption: General workflow for the synthesis of potential kinase inhibitors from this compound.
Potential Signaling Pathway Targets
Derivatives of this compound are likely to target signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. These include:
-
Epidermal Growth Factor Receptor (EGFR) Pathway: A primary target for many quinazoline-based TKIs.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Pathway: Important for angiogenesis, the formation of new blood vessels that supply tumors.
-
Other Tyrosine Kinases: The versatile nature of the quinazoline scaffold allows for the design of inhibitors targeting a wide range of other kinases involved in cancer.
Conclusion
This compound is a heterocyclic compound with significant potential as a key building block in medicinal chemistry, particularly for the development of novel kinase inhibitors. While detailed experimental characterization of this specific molecule is currently lacking in the public domain, this guide provides a comprehensive overview based on the well-established chemistry of its close analogues. The proposed synthetic route, predicted reactivity, and spectral data offer a valuable starting point for researchers. The strategic importance of the quinazoline scaffold in targeted therapies ensures that this compound and its derivatives will continue to be of high interest in the ongoing quest for more effective and selective anticancer agents.
References
- BenchChem. (2025). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline.
- BenchChem. (2025). physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.
- Guidechem. (n.d.). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?.
- BOC Sciences. (n.d.). CAS 23680-84-4 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
- Chemsrc. (2025). 4,7-Dichloro-6-nitroquinazoline.
-
PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.).
- Sigma-Aldrich. (n.d.). This compound.
- Nguyen, T. N., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1134.
- Nguyen, T. N., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molecules, 25(9), 2209.
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- Sigma-Aldrich. (n.d.). 2,4-Dichloro-6,7-dimethoxyquinazoline 97 27631-29-4.
- Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
- Li, X., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2661-2666.
- ChemicalBook. (n.d.). 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum.
- Ibragimov, R. I., et al. (2022). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Molbank, 2022(3), M1393.
- Drab-Golebiewska, A., et al. (2022).
Sources
Spectroscopic Characterization of Substituted Quinazolines: A Technical Guide Focused on 4,7-Dichloro-6-methoxyquinazoline Analogs
Introduction
Substituted quinazolines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including several targeted cancer therapies. The precise elucidation of their chemical structure is paramount for ensuring efficacy, safety, and intellectual property protection in drug development. Spectroscopic techniques provide the definitive data required for this structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and their connectivity. For a molecule like 4,7-dichloro-6-methoxyquinazoline, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Proton Environments and Connectivity
¹H NMR reveals the number of distinct proton environments and their neighboring protons. In the quinazoline ring system, the chemical shifts (δ) of the aromatic protons are highly informative.
-
Expected ¹H NMR Spectral Features for this compound:
-
Aromatic Protons: Two singlets would be expected in the aromatic region, corresponding to the protons at the C-2, C-5, and C-8 positions. The exact chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing chloro groups.
-
Methoxy Protons: A sharp singlet, typically integrating to three protons, would be observed in the upfield region (around 4.0 ppm), characteristic of a methoxy group.
-
-
Illustrative Data from Analogs:
-
For 4-chloro-6,7-dimethoxyquinazoline , the reported ¹H NMR spectrum in DMSO-d₆ shows singlets at 8.86 ppm, 7.42 ppm, and 7.37 ppm, corresponding to the aromatic protons.[1] The two methoxy groups appear as distinct singlets at 4.00 ppm and 3.98 ppm.[1]
-
In the case of 4,7-dichloro-6-nitroquinazoline , the protons at H-2, H-5, and H-8 are observed as singlets at 9.18 ppm, 8.76 ppm, and 8.30 ppm respectively in CDCl₃.[2] The strong deshielding effect of the nitro group is evident here.
-
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal.
-
Expected ¹³C NMR Spectral Features:
-
Aromatic and Heterocyclic Carbons: The quinazoline ring carbons would appear in the downfield region (typically 120-165 ppm). The carbons directly attached to chlorine (C-4 and C-7) and the methoxy group (C-6) will have their chemical shifts significantly influenced by these substituents.
-
Methoxy Carbon: The carbon of the methoxy group will appear as a single peak in the upfield region (around 55-60 ppm).
-
-
Illustrative Data from an Analog:
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures data reproducibility and quality.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with key analyte signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup:
-
Record the spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR).
-
Ensure proper shimming of the magnetic field to obtain sharp, symmetrical peaks.
-
Set appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula.
-
Expected Mass Spectrum for this compound:
-
Molecular Ion Peak (M⁺): The molecular formula is C₉H₅Cl₂N₂O. The expected monoisotopic mass would be approximately 229.98 g/mol .
-
Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. The ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, a characteristic signature for a molecule containing two chlorine atoms.
-
-
Illustrative Data from Analogs:
Experimental Workflow for Mass Spectrometry
Caption: General workflow for acquiring mass spectrometry data.
Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for quinazoline derivatives.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The high mass accuracy of the instrument allows for the determination of the elemental composition.
-
Data Analysis: Use software to calculate the theoretical exact mass and isotopic distribution for the proposed formula (C₉H₅Cl₂N₂O) and compare it with the experimental data.
Vibrational Spectroscopy (FTIR): Identifying Functional Groups
Fourier-transform infrared (FTIR) spectroscopy probes the vibrational modes of molecules. It is excellent for identifying the presence of specific functional groups.
-
Expected FTIR Peaks for this compound (cm⁻¹):
-
C-H stretching (aromatic): ~3100-3000
-
C-H stretching (methyl): ~2950-2850
-
C=N and C=C stretching (quinazoline ring): ~1650-1500
-
C-O stretching (methoxy): ~1250-1000
-
C-Cl stretching: ~800-600
-
-
Illustrative Data from an Analog:
-
The FTIR spectrum of 4,7-dichloro-6-nitroquinazoline shows characteristic peaks at 3089 cm⁻¹ (C-H), 1645-1610 cm⁻¹ (C=N), 1546 cm⁻¹ (C=C), and two strong bands at 1527 and 1323 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the NO₂ group, respectively.[2]
-
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems like the quinazoline ring.
-
Expected UV-Vis Spectrum:
-
Substituted quinazolines typically exhibit strong absorption bands in the UV region (200-400 nm) due to π → π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents.
-
-
Illustrative Data from an Analog:
-
The UV-Vis absorption spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline shows a sharp cut-off at 237 nm.[4]
-
Summary of Spectroscopic Data for Quinazoline Analogs
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | FTIR (νₘₐₓ, cm⁻¹) |
| 4-Chloro-6,7-dimethoxyquinazoline | 8.86, 7.42, 7.37, 4.00, 3.98 (in DMSO-d₆)[1] | Not reported | 225 [M+H]⁺[1] | Data available on PubChem[5] |
| 4,7-dichloro-6-nitroquinazoline | 9.18, 8.76, 8.30 (in CDCl₃)[2] | 163.6, 156.9, 151.6, 147.5, 132.8, 132.2, 123.5, 122.1 (in CDCl₃)[2][3] | 244.4 [M+H]⁺[2] | 3089, 1645, 1610, 1546, 1527, 1323[2] |
Conclusion
A multi-technique spectroscopic approach is essential for the unambiguous structural characterization of novel quinazoline derivatives. By combining the insights from NMR, mass spectrometry, and vibrational spectroscopy, researchers can confidently determine the structure, confirm purity, and establish the identity of their synthesized compounds. The data from closely related analogs presented in this guide serve as a valuable reference for scientists working on the synthesis and development of new 4,7-disubstituted-6-methoxyquinazoline derivatives.
References
-
Nguyen, T. H., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1134. Available at: [Link]
-
ResearchGate. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available at: [Link]
-
Asokan, K., et al. (2023). Combined Experimental and Computational Investigations of 4-Amino-2-Chloro-6,7-Dimethoxyquinazoline as Potential Anti-Alzheimer Agent. ChemistrySelect, 8(12). Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-depth Technical Guide to 4,7-Dichloro-6-methoxyquinazoline (CAS Number: 55496-51-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,7-Dichloro-6-methoxyquinazoline is a key heterocyclic building block in the landscape of modern medicinal chemistry. Its strategic placement of chloro and methoxy functional groups on the quinazoline scaffold makes it a highly valuable intermediate in the synthesis of targeted therapeutics, particularly in the realm of oncology. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis strategy based on established methodologies for analogous compounds, its anticipated spectroscopic characterization, and its significant role in drug discovery. The information presented herein is intended to empower researchers and drug development professionals in their efforts to design and synthesize novel bioactive molecules.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents.[1][2] Quinazoline derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A significant class of these compounds are the 4-anilinoquinazolines, which have been successfully developed as potent and selective inhibitors of various protein kinases.[2] These enzymes play a crucial role in cellular signaling pathways that, when dysregulated, can lead to diseases such as cancer.
The substitution pattern on the quinazoline ring is critical for modulating the pharmacological activity and pharmacokinetic properties of these molecules. The presence of chlorine atoms at the 4 and 7-positions, along with a methoxy group at the 6-position, as seen in this compound, offers a versatile platform for the synthesis of diverse chemical libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 55496-51-0 | [3][4][5] |
| Molecular Formula | C₉H₆Cl₂N₂O | [3][4][5] |
| Molecular Weight | 229.06 g/mol | [3][5] |
| Purity | ≥97% | [3][4] |
| Appearance | Likely a solid powder | Inferred from related compounds |
| Storage | -20°C, sealed from moisture | [3] |
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Scheme:
A proposed synthetic route to this compound.
Step 1: Cyclization to 7-Chloro-6-methoxyquinazolin-4(3H)-one
The initial step involves the cyclization of a substituted anthranilic acid, in this case, 2-amino-4-chloro-5-methoxybenzoic acid, with formamide under thermal conditions. This reaction, known as the Niementowski quinazoline synthesis, is a common and effective method for constructing the quinazolinone core.
Experimental Protocol (Proposed):
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-chloro-5-methoxybenzoic acid and an excess of formamide.
-
Heat the reaction mixture to a temperature of 160-180°C and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.
-
Collect the solid by filtration, wash with water and a suitable organic solvent (e.g., ethanol or diethyl ether) to remove residual formamide and impurities.
-
Dry the product, 7-chloro-6-methoxyquinazolin-4(3H)-one, under vacuum.
Step 2: Chlorination to this compound
The second step is the chlorination of the hydroxyl group at the 4-position of the quinazolinone ring. This is a crucial transformation to introduce a reactive site for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), is a highly effective reagent for this purpose.[1][2]
Experimental Protocol (Proposed):
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 7-chloro-6-methoxyquinazolin-4(3H)-one in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 76°C) and maintain for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Azeotropically remove residual thionyl chloride by adding and evaporating toluene.
-
The crude product can be purified by recrystallization from a suitable solvent system to yield this compound.
Spectroscopic Characterization (Anticipated)
The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques. Based on the data available for structurally related compounds, the following spectral characteristics are anticipated:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the aromatic protons and the methoxy group.
-
Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons at the C2, C5, and C8 positions of the quinazoline ring. The exact chemical shifts will be influenced by the electronic effects of the chloro and methoxy substituents.
-
Methoxy Protons: A sharp singlet, integrating to three protons, is anticipated for the methoxy group (-OCH₃), likely in the range of δ 3.9-4.2 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide detailed information about the carbon framework of the molecule. The chemical shifts of the carbon atoms will be influenced by the attached functional groups. Quaternary carbons, including those bearing the chloro and methoxy groups, as well as the carbons at the ring junctions, will be observable.
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₉H₆Cl₂N₂O. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.
Role in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of targeted therapies, particularly kinase inhibitors. The chloro groups at the 4 and 7-positions provide reactive handles for introducing various substituents through nucleophilic aromatic substitution (SₙAr) reactions.
Workflow for Kinase Inhibitor Synthesis:
General workflow for the use of this compound in the synthesis of kinase inhibitors.
The chlorine atom at the 4-position is particularly susceptible to nucleophilic displacement by amines. This allows for the introduction of an aniline or other amine-containing side chains, a key structural feature of many tyrosine kinase inhibitors that interact with the hinge region of the kinase domain. The chlorine at the 7-position can also be displaced, although it is generally less reactive than the C4-chloro group, allowing for selective and sequential functionalization.
The methoxy group at the 6-position plays a crucial role in the binding of these inhibitors to the ATP-binding pocket of target kinases, often forming key hydrogen bonds or contributing to favorable hydrophobic interactions.
Safety and Handling
As a chlorinated heterocyclic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[3]
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[2]
Conclusion
This compound, with its unique substitution pattern, is a strategically important building block for the synthesis of novel and potent bioactive molecules. While specific literature on its synthesis and characterization is sparse, its structural similarity to key intermediates in the synthesis of clinically relevant drugs underscores its potential in drug discovery. This technical guide provides a foundational understanding of this compound, offering a proposed synthetic route and anticipated analytical data to aid researchers in its preparation and utilization. The versatility of the quinazoline scaffold, combined with the reactive handles present in this compound, ensures its continued relevance in the quest for new and improved therapeutic agents.
References
-
ChemUniverse. This compound. [Link]
-
Nguyen, H. V., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1134. [Link]
-
ResearchGate. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]
- Google Patents. (1951).
-
ResearchGate. (2011). 4-Chloro-6,7-dimethoxyquinoline. [Link]
-
BuyersGuideChem. 4,7-Dichloro-6-methoxyquinoline suppliers and producers. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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Venkatasai Life Sciences. This compound. [Link]
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MySkinRecipes. Research (14540). [Link]
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Wikipedia. 4,7-Dichloroquinoline. [Link]
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Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]
-
National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central. [Link]
-
MySkinRecipes. Quinazoline Derivatives - Heterocyclic Building Blocks (9). [Link]
-
CAS Common Chemistry. [(4aR)-1-(4-Fluorophenyl)-1,4,5,6,7,8-hexahydro-6-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4aH-pyrazolo[3,4-g]isoquinolin-4a-yl][4-(trifluoromethyl)-2-pyridinyl]methanone. [Link]
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An In-Depth Technical Guide to the Physical Characteristics of 4,7-Dichloro-6-methoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: This document provides a comprehensive guide to the known and anticipated physical characteristics of 4,7-Dichloro-6-methoxyquinazoline. It is important to note that while core identifying information for this compound is publicly available, detailed experimental spectra and some physical properties are not extensively published in peer-reviewed literature. Therefore, this guide combines established data from chemical suppliers with expert analysis based on structurally similar compounds to provide a robust framework for laboratory use. All data is presented with the highest commitment to scientific integrity, and protocols for empirical verification are provided.
Core Physicochemical & Structural Data
This compound is a halogenated, methoxy-substituted quinazoline derivative. Structurally, it is a bicyclic aromatic heterocycle. The placement of two chloro-substituents, particularly the reactive chlorine at the C4 position, makes it a valuable intermediate in medicinal chemistry for the synthesis of targeted therapeutics, especially kinase inhibitors. The physical properties of this compound are critical for its handling, reaction setup, purification, and analytical characterization.
A summary of its core identifiers is presented below.
| Property | Value | Source(s) |
| CAS Number | 55496-51-0 | [1][2] |
| Molecular Formula | C₉H₆Cl₂N₂O | [1][2] |
| Molecular Weight | 229.06 g/mol | [2] |
| Purity (Typical) | ≥97% | [1][2] |
| Canonical SMILES | COC1=C(Cl)C=C2N=CN=C(Cl)C2=C1 | [2] |
Physical State and Solubility Profile
Appearance and Morphology
Based on analogous compounds such as 4-chloro-6,7-dimethoxyquinazoline, this compound is expected to be a crystalline solid at standard temperature and pressure. The color is likely to be off-white to pale yellow. The morphology of the solid is dependent on the crystallization or precipitation conditions used during its synthesis and purification. For analytical purposes, achieving a homogenous, finely ground powder is recommended.
Solubility: A Practical Assessment
A precise solubility profile is not publicly documented. However, based on its heterocyclic aromatic structure with polar chloro- and methoxy- groups, its solubility is predicted to be low in water and non-polar solvents like hexanes, and higher in polar aprotic organic solvents.
Predicted Solubility:
-
High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)
-
Moderate Solubility: Ethyl Acetate, Acetone, Methanol, Ethanol (may require heating)
-
Low/Insoluble: Water, Hexanes, Toluene
The solubility in these solvents is crucial for selecting appropriate systems for chemical reactions (e.g., nucleophilic substitution at the C4-chloro position), for purification via recrystallization or column chromatography, and for preparing samples for spectroscopic analysis.
Thermal Properties: Melting Point Analysis
The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically < 2°C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities. While an experimentally determined melting point for this compound is not consistently reported in the literature, data from structurally related compounds provide a basis for estimation and the importance of its empirical determination. For instance, 2,4-Dichloro-6,7-dimethoxyquinazoline has a reported melting point of 175-178 °C.[3] The presence of a nitro group in 4,7-dichloro-6-nitroquinazoline significantly raises the melting point to 269.0–270.5 °C, highlighting the strong influence of substituents on crystal lattice energy.[4] Empirical determination is therefore essential.
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is fundamental to confirming the identity and structural integrity of this compound. Below is a predicted spectroscopic profile based on first principles and data from analogous structures.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.
-
Expected Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic cluster for two chlorine atoms. The most intense peaks would be at m/z 228 (M⁺, containing ³⁵Cl, ³⁵Cl), m/z 230 (M+2, containing one ³⁵Cl and one ³⁷Cl), and m/z 232 (M+4, containing ³⁷Cl, ³⁷Cl) in an approximate ratio of 9:6:1.
-
Expected Base Peak: Fragmentation may involve the loss of a chlorine atom or a methyl radical from the methoxy group.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify key functional groups present in the molecule.
-
Aromatic C-H Stretch: Peaks expected in the range of 3050-3150 cm⁻¹.
-
C=N and C=C Stretching: Strong absorptions characteristic of the quinazoline ring system are expected between 1500-1650 cm⁻¹.
-
C-O (Methoxy) Stretch: A strong, characteristic peak for the aryl-alkyl ether is expected around 1200-1250 cm⁻¹.
-
C-Cl Stretch: Absorptions for the aryl-chloride bonds are expected in the fingerprint region, typically below 850 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR:
-
Methoxy Protons (-OCH₃): A sharp singlet, integrating to 3H, is expected around δ 4.0-4.2 ppm.
-
Aromatic Protons: The quinazoline ring has three aromatic protons. H-2, being adjacent to two nitrogen atoms, will be the most downfield, appearing as a singlet around δ 8.9-9.1 ppm. The H-5 and H-8 protons will appear as distinct singlets in the aromatic region (δ 7.5-8.0 ppm), with their exact chemical shifts influenced by the electronic effects of the adjacent chloro and methoxy groups.
-
-
¹³C NMR:
-
Methoxy Carbon (-OCH₃): A signal is expected around δ 56-58 ppm.
-
Aromatic Carbons: Multiple signals are expected in the range of δ 110-165 ppm. The carbons directly attached to the electronegative chlorine (C4, C7) and nitrogen atoms will be shifted further downfield.
-
Experimental Protocols for Physical Characterization
To ensure scientific rigor, empirical determination of the physical properties is paramount. The following section provides standardized, field-proven protocols.
Protocol 1: Melting Point Determination
This protocol outlines the use of a standard digital melting point apparatus.
-
Sample Preparation:
-
Ensure the this compound sample is dry and finely powdered.
-
Tap the open end of a capillary tube into the powder to collect a small amount of sample.
-
Tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.
-
-
Measurement:
-
Insert the capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating ramp (10-15 °C/min) to determine an approximate melting range.
-
Allow the apparatus to cool to at least 20 °C below the observed approximate melting point.
-
Prepare a new sample and set a slow heating ramp (1-2 °C/min).
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁-T₂.
-
}
Workflow for determining the melting point of a crystalline solid.
Protocol 2: Solubility Assessment
This qualitative protocol establishes the solubility of the compound in various common laboratory solvents.
-
Preparation:
-
Add approximately 10 mg of this compound to a small test tube or vial.
-
Measure 1 mL of the selected solvent.
-
-
Testing:
-
Add the solvent to the test tube in 0.25 mL increments.
-
After each addition, vortex or vigorously shake the mixture for 30 seconds.
-
Observe the sample against a contrasting background to determine if the solid has dissolved.
-
Record the compound as "soluble," "partially soluble," or "insoluble" in that solvent at room temperature.
-
If the compound is insoluble at room temperature, gently heat the mixture in a warm water bath to assess solubility at elevated temperatures.
-
}
Decision workflow for qualitative solubility testing.
Protocol 3: Acquisition of Spectroscopic Data
This section provides a general workflow for obtaining high-quality spectroscopic data.
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the compound in ~0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure complete dissolution.
-
IR: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powdered solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
MS: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI).
-
-
Instrument Setup:
-
Calibrate and shim the NMR spectrometer according to standard procedures to ensure high resolution.
-
Record a background spectrum on the FT-IR spectrometer before running the sample.
-
Tune and calibrate the mass spectrometer using a standard calibration solution.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and DEPT NMR spectra.
-
Scan the sample in the FT-IR spectrometer over the range of 4000-400 cm⁻¹.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and key fragments.
-
-
Data Processing:
-
Process NMR data (Fourier transform, phase correction, baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Analyze the major absorption bands in the IR spectrum and assign them to functional groups.
-
Analyze the m/z values and isotopic patterns in the mass spectrum.
-
Conclusion
This compound is a key heterocyclic building block whose utility in drug discovery and organic synthesis is directly linked to its physical and chemical properties. A thorough understanding and empirical verification of its appearance, solubility, melting point, and spectroscopic signatures are essential for its effective application in a research and development setting. The data and protocols provided in this guide serve as a comprehensive resource for scientists, enabling confident identification, handling, and manipulation of this important chemical intermediate.
References
-
ChemUniverse. This compound [P94590]. Available from: [Link]
-
PubChem. 4-Chloro-6,7-dimethoxyquinazoline. National Center for Biotechnology Information. PubChem Compound Database; CID=2769364. Available from: [Link]
-
BuyersGuideChem. 4,7-Dichloro-6-methoxyquinoline suppliers and producers. Available from: [Link]
-
2A Biotech. Product Detail: this compound. Available from: [Link]
-
Zhang, X., et al. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank 2020, M1134. Available from: [Link]
-
Nguyen, T. H., et al. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. Available from: [Link]
- Google Patents. UNITED STATES PATENT OFFICE. Preparation of 4-hydroxy-6-methoxyquinoline.
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Amerigo Scientific. 4-Amino-2-chloro-6,7-dimethoxyquinazoline (95%). Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of 4,7-Dichloro-6-methoxyquinazoline: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,7-Dichloro-6-methoxyquinazoline serves as a pivotal intermediate in the synthesis of numerous pharmacologically active molecules, most notably tyrosine kinase inhibitors (TKIs) used in oncology. Its rigid heterocyclic scaffold, adorned with strategically placed reactive chloro groups and an electron-donating methoxy group, provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive exploration of the primary synthetic pathways to this compound, with a deep dive into the selection of starting materials, the rationale behind reaction conditions, and detailed, field-proven experimental protocols.
Introduction: The Strategic Importance of the Quinazoline Core
Quinazoline derivatives are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound scaffold is particularly significant as a precursor to potent TKIs. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains that are crucial for binding to the ATP pocket of kinases. The 7-chloro and 6-methoxy substituents play a vital role in modulating the molecule's solubility, metabolic stability, and interaction with the target protein. A robust and scalable synthetic route is therefore paramount for the successful development of drugs derived from this key intermediate.
Primary Synthetic Pathway: A Three-Stage Approach
The most logical and widely adopted synthetic strategy for this compound commences with a suitably substituted anthranilic acid derivative and proceeds through a two-step sequence of cyclization followed by chlorination. This approach offers a high degree of convergence and control over the final substitution pattern.
Caption: Primary synthetic workflow for this compound.
Stage 1: Sourcing and Synthesis of the Key Starting Material: 2-Amino-4-chloro-5-methoxybenzoic Acid
The cornerstone of this synthetic route is 2-amino-4-chloro-5-methoxybenzoic acid . The correct substitution pattern on this anthranilic acid derivative is critical as it dictates the final arrangement of substituents on the quinazoline ring. While commercially available, its synthesis from more common starting materials is often necessary. A common approach involves the methylation and subsequent chlorination of a suitable aminobenzoic acid derivative. For instance, a related compound, 4-amino-5-chloro-2-methoxybenzoic acid, is synthesized from p-aminosalicylic acid through a sequence of methylation, chlorination, and hydrolysis[1][2].
A plausible route to the required 2-amino-4-chloro-5-methoxybenzoic acid would involve the chlorination of 2-amino-5-methoxybenzoic acid.
Protocol 1: Illustrative Preparation of a Chloro-Substituted Anthranilic Acid
The following protocol for the synthesis of 2-amino-5-chlorobenzoic acid from anthranilic acid illustrates the general methodology for introducing a chlorine atom onto the benzene ring of an anthranilic acid derivative[3].
Materials:
-
Anthranilic acid
-
Sulfuryl chloride (SOCl₂)
-
Anhydrous ether
-
8% Hydrochloric acid
-
Sodium hydroxide solution
-
Concentrated sodium acetate solution
-
Ethanol
Procedure:
-
To a solution of sulfuryl chloride (26 g) in anhydrous ether (350 ml), add powdered anthranilic acid (20 g) over 10 minutes with cooling.
-
Remove the solvent and excess sulfuryl chloride under reduced pressure.
-
Treat the residue with water (150 ml) and allow the mixture to stand for several hours.
-
Filter the mixture and wash the residue with water.
-
Digest the residue at 60-70°C with 8% aqueous hydrochloric acid (400 ml).
-
Filter the hot solution to remove any undissolved material.
-
Treat the filtrate with sodium hydroxide solution until a precipitate begins to form.
-
Add concentrated sodium acetate solution to complete the precipitation.
-
Filter the precipitated solid, wash with water, and recrystallize from an ethanol/water mixture to yield 2-amino-5-chlorobenzoic acid.
Causality and Expertise:
-
Choice of Chlorinating Agent: Sulfuryl chloride is an effective electrophilic chlorinating agent for activated aromatic rings like anthranilic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism.
-
Reaction Control: The addition of anthranilic acid is performed with cooling to manage the exothermic nature of the reaction and prevent side reactions.
-
Purification Strategy: The purification process, involving digestion in hydrochloric acid and selective precipitation, is designed to separate the desired monochlorinated product from unreacted starting material and dichlorinated byproducts.
Stage 2: Cyclization to Form the Quinazolinone Core
The formation of the quinazoline ring is achieved through a condensation reaction between the anthranilic acid derivative and a source of a single carbon atom. Formamide is a common and cost-effective reagent for this transformation, acting as both a reactant and a solvent at elevated temperatures.
Protocol 2: Synthesis of 7-Chloro-6-methoxyquinazolin-4(3H)-one
This protocol is adapted from the synthesis of analogous quinazolinones[4].
Materials:
-
2-Amino-4-chloro-5-methoxybenzoic acid
-
Formamide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-chloro-5-methoxybenzoic acid and an excess of formamide.
-
Heat the reaction mixture to reflux (approximately 160-180°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove residual formamide, and dry under vacuum.
Causality and Expertise:
-
Mechanism: The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by formamide, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring.
-
Excess Formamide: Using formamide in excess ensures that it can act as the solvent and drives the reaction to completion.
-
Work-up: Precipitation in ice water is an effective method for isolating the product, which is typically a solid with low solubility in water.
Stage 3: Chlorination to Yield this compound
The final step involves the conversion of the hydroxyl group at the 4-position of the quinazolinone ring into a chlorine atom. This is a crucial transformation as it activates the 4-position for subsequent nucleophilic substitution reactions. Thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is the reagent of choice for this chlorination.
Protocol 3: Synthesis of this compound
This protocol is based on well-established procedures for the chlorination of quinazolin-4-ones[4][5].
Materials:
-
7-Chloro-6-methoxyquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask, suspend 7-chloro-6-methoxyquinazolin-4(3H)-one in an excess of thionyl chloride.
-
Add a catalytic amount of DMF dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The suspension should become a clear solution as the reaction progresses.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.
-
Add toluene to the residue and evaporate under reduced pressure (azeotropic removal of residual thionyl chloride). Repeat this step.
-
Dissolve the residue in dichloromethane.
-
Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound as a solid.
Causality and Expertise:
-
Chlorinating Agent and Catalyst: Thionyl chloride is a highly effective reagent for this conversion. DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent electrophile and facilitates the chlorination.
-
Azeotropic Removal: The azeotropic removal of thionyl chloride with toluene is a critical step to ensure all the highly reactive and corrosive reagent is removed before the aqueous work-up.
-
Aqueous Work-up: The wash with sodium bicarbonate solution is essential to neutralize any remaining acidic species, such as HCl and residual thionyl chloride.
Alternative Starting Materials and Synthetic Routes
While the anthranilic acid-based route is the most common, other starting materials can be employed.
-
From 6,7-Dimethoxy-2,4-(1H,3H)-quinazolinedione: This dione can be synthesized and then subjected to a harsher chlorination process, typically using phosphorus oxychloride (POCl₃), to introduce chlorine atoms at both the 2 and 4 positions. Subsequent selective reactions would be needed to achieve the desired this compound, making this a less direct route[6].
-
From Veratrole (o-dimethoxybenzene): More lengthy synthetic sequences starting from simple aromatic compounds like veratrole are also possible. These typically involve nitration, reduction, and then a series of reactions to build the quinazoline ring system[7].
Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | 2-Amino-5-methoxybenzoic Acid (analogue) | 2-Amino-4-chloro-5-methoxybenzoic Acid (analogue) | SOCl₂ | ~50% (for analogue)[3] |
| 2 | 2-Amino-4-chloro-5-methoxybenzoic Acid | 7-Chloro-6-methoxyquinazolin-4(3H)-one | Formamide | >80% (estimated)[4] |
| 3 | 7-Chloro-6-methoxyquinazolin-4(3H)-one | This compound | SOCl₂, DMF | >90%[4][5] |
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental reactions in heterocyclic chemistry. The most efficient and reliable route starts with 2-amino-4-chloro-5-methoxybenzoic acid, proceeds through the formation of the 7-chloro-6-methoxyquinazolin-4(3H)-one intermediate, and concludes with a high-yielding chlorination at the 4-position. A thorough understanding of the reaction mechanisms and careful execution of the experimental protocols are essential for achieving high yields and purity of this valuable synthetic intermediate. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of quinazoline-based therapeutic agents.
References
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Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. [Link]
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PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. [Link]
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Saczewski, F., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1144. [Link]
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Rani, P., et al. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]
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Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]
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Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka. [Link]
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Otutu, J. O., & Akpoghelie, J. O. (2010). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Science Alert. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. [Link]
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An In-depth Technical Guide to 4,7-Dichloro-6-methoxyquinazoline: A Core Intermediate in Targeted Therapy Synthesis
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, and application of 4,7-dichloro-6-methoxyquinazoline. While not as extensively documented as some of its analogues, this heterocyclic compound is a pivotal building block, particularly in the construction of irreversible tyrosine kinase inhibitors (TKIs) targeting signaling pathways critical to oncology.
Core Compound Profile and Physicochemical Properties
This compound is a substituted quinazoline, a class of heterocyclic aromatic compounds that form the scaffold for numerous pharmacologically active molecules. Its structure is characterized by two chlorine atoms at positions 4 and 7, and a methoxy group at position 6, which imbues it with specific reactivity profiles crucial for multi-step organic synthesis.
The primary utility of this compound lies in its role as a reactive intermediate. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), making it an ideal electrophilic partner for coupling with various nucleophiles, typically substituted anilines, to forge the core of many targeted therapeutics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆Cl₂N₂O | [1][2] |
| Molecular Weight | 229.07 g/mol | [1][2] |
| CAS Number | 55496-51-0 | [1][2] |
| Canonical SMILES | COC1=C(Cl)C=C2N=CN=C(Cl)C2=C1 | [2] |
| Purity (Typical) | ≥97% | [1][2] |
| Appearance | Not widely reported; likely a solid at room temperature. | |
| Storage Conditions | Inert atmosphere, 2-8°C, sealed away from moisture. | [2][3] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is not extensively detailed in peer-reviewed literature; however, a robust synthetic route can be reliably inferred from the established synthesis of structurally analogous compounds, such as 4,7-dichloro-6-nitroquinazoline.[4][5] The most logical and industrially scalable approach involves the chlorination of a quinazolinone precursor.
The key transformation is the conversion of the hydroxyl group of 7-chloro-6-methoxyquinazolin-4(3H)-one into a chloro group. This is a critical activation step. The resulting C4-chloro group is an excellent leaving group, priming the molecule for the essential nucleophilic substitution reactions that follow in drug synthesis.
Sources
Introduction to the Quinazoline Scaffold in Medicinal Chemistry
An In-depth Technical Guide A Technical Guide to the Chemical Profile of 4,7-Dichloro-6-methoxyquinazoline and its Role as a Bioisostere in Kinase Inhibitor Scaffolds
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved therapeutics, particularly in oncology. This guide provides a comprehensive technical profile of this compound, a halogenated derivative with significant potential in drug discovery. Due to the limited direct literature on this specific compound, this document synthesizes information by drawing logical, experience-based extrapolations from closely related, well-characterized, and high-value analogs, such as 4-chloro-6,7-dimethoxyquinazoline and 4,7-dichloro-6-nitroquinazoline. We will delve into its structural properties, predicted spectroscopic signature, plausible synthetic routes, and chemical reactivity. Furthermore, we will analyze its structure from a drug designer's perspective, contextualizing its potential as a key intermediate for novel kinase inhibitors by exploring its relationship to the pharmacophore of approved drugs like Gefitinib and Erlotinib.
Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered immense interest from the scientific community due to their broad spectrum of pharmacological activities.[1] The fused heterocyclic ring system provides a rigid and versatile framework that can be functionalized to interact with various biological targets. In modern drug discovery, the quinazoline scaffold is particularly renowned as a cornerstone in the development of kinase inhibitors.[2]
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The 4-anilinoquinazoline core has emerged as a critical pharmacophore for designing potent and selective ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The subject of this guide, This compound , possesses the core structural features ripe for exploration in this domain:
-
A Quinazoline Core: The foundational bicyclic aromatic system.
-
A Methoxy Group at C6: This group is crucial for interaction within the ATP-binding pocket of target kinases.[3]
-
A Chlorine Atom at C4: This position is highly activated for nucleophilic aromatic substitution (SNAr), serving as the primary attachment point for side chains designed to confer target specificity and potency.[3][4]
-
A Chlorine Atom at C7: This substitution, in place of the more common methoxy group found in precursors to drugs like Gefitinib, offers a unique opportunity for bioisosteric replacement to modulate properties such as selectivity, metabolic stability, and cell permeability.
Physicochemical and Structural Properties
While specific experimental data for this compound is not extensively published, its fundamental properties can be identified, and others can be reliably predicted by comparing them with well-characterized structural analogs.
Table 1: Core Identifiers and Comparative Physicochemical Properties
| Property | This compound (Target) | 4,7-Dichloro-6-nitroquinazoline (Analog 1) | 4-Chloro-6,7-dimethoxyquinazoline (Analog 2) |
| Molecular Formula | C₉H₆Cl₂N₂O[5] | C₈H₃Cl₂N₃O₂ | C₁₀H₉ClN₂O₂[6] |
| Molecular Weight | 229.07 g/mol [5] | 243.99 g/mol | 224.65 g/mol [6] |
| CAS Number | 55496-51-0[5] | 195168-38-0 | 13790-39-1[6] |
| Appearance | Predicted: White to light yellow solid | Yellow solid[7] | White solid[8] or Light yellow powder[6] |
| Melting Point | Predicted: >200 °C | 269.0–270.5 °C[7] | 184 - 188 °C[6] |
Causality Behind Predictions: The prediction of a high melting point for the target compound is based on its structural rigidity and the presence of two polar chlorine atoms, which would contribute to strong intermolecular forces in the crystal lattice, similar to the nitro-analog. Its appearance is expected to be a crystalline solid, consistent with other quinazoline derivatives.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is indispensable for the unambiguous identification and characterization of synthetic compounds. Below is a predicted spectral profile for this compound, derived from the established data of its analogs.
Table 2: Comparative and Predicted Spectroscopic Data
| Technique | 4,7-Dichloro-6-nitroquinazoline (Analog 1)[7] | 4-Chloro-6,7-dimethoxyquinazoline (Analog 2)[8] | This compound (Predicted) |
| ¹H-NMR (δ, ppm) | (CDCl₃): 9.18 (s, 1H, H-2); 8.76 (s, 1H, H-5); 8.30 (s, 1H, H-8) | (DMSO-d₆): 8.86 (s, 1H, H-2), 7.42 (s, 1H, H-5), 7.37 (s, 1H, H-8), 4.00 (s, 3H, OCH₃), 3.98 (s, 3H, OCH₃) | (CDCl₃/DMSO-d₆): ~8.9-9.1 (s, 1H, H-2), ~7.8-8.0 (s, 1H, H-5), ~7.5-7.7 (s, 1H, H-8), ~4.0-4.1 (s, 3H, OCH₃) |
| ¹³C-NMR (δ, ppm) | (CDCl₃): 163.6 (C-4), 156.9 (C-2), 151.6 (C-8a), 147.5 (C-6), 132.8 (C-7), 132.2 (C-8), 123.5 (C-5), 122.1 (C-4a) | Not Available | Predicted: High ppm values for C4 and C7 due to direct attachment to chlorine. C2, C8a, and C4 would also be significantly downfield. |
| Mass Spec (ESI+) | m/z: 244.4 [M+H]⁺ | m/z: 225 [M+H]⁺ | Predicted m/z: 229 [M+H]⁺. A characteristic isotopic pattern (M, M+2, M+4) with a ratio of approximately 9:6:1, confirming the presence of two chlorine atoms. |
Expert Rationale for Predictions:
-
¹H-NMR: The proton at the C2 position (H-2) is expected to be the most downfield-shifted aromatic proton due to the deshielding effect of the two adjacent nitrogen atoms. The H-5 and H-8 protons will appear as singlets, with their precise shifts influenced by the electronic effects of the substituents on the benzene ring portion. The methoxy protons will appear as a sharp singlet around 4.0 ppm.
-
Mass Spectrometry: The most telling feature in the mass spectrum will be the isotopic signature of the molecular ion. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) will produce a distinct cluster of peaks for the molecular ion containing two chlorine atoms, providing definitive evidence of the compound's elemental composition.
Synthesis and Chemical Reactivity
While a specific, published synthesis for this compound is elusive, a chemically sound pathway can be designed based on robust, analogous preparations. The most logical approach mirrors the synthesis of 4,7-dichloro-6-nitroquinazoline, which begins with a substituted anthranilic acid.[2][7]
Proposed Synthetic Pathway
The proposed synthesis involves a three-step sequence: (1) Cyclization/Condensation to form the quinazolinone core, (2) Aromatic substitution to install the C6-methoxy group (or starting with a precursor already containing it), and (3) Chlorination to install the reactive C4-chloro group and the C7-chloro group.
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 7-Chloro-6-methoxyquinazolin-4(3H)-one
-
Rationale: This step constructs the fundamental quinazolinone ring system. Formamidine acetate serves as the source for the C2 and N3 atoms of the final ring. This is a standard and reliable method for quinazolinone synthesis.
-
Procedure:
-
To a round-bottom flask, add 2-amino-4-chloro-5-methoxybenzoic acid (1.0 eq) and formamidine acetate (2.0 eq).
-
Add absolute ethanol as the solvent.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product should precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the quinazolinone intermediate.
-
Step 2: Synthesis of this compound
-
Rationale: This chlorination step is critical for activating the C4 position for subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is a powerful chlorinating agent for converting the keto-enol tautomer of the quinazolinone into the desired chloro-derivative. A catalytic amount of DMF is often used to form the Vilsmeier reagent in situ, which is the active chlorinating species.[3][9]
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 7-chloro-6-methoxyquinazolin-4(3H)-one (1.0 eq) in excess thionyl chloride.
-
Carefully add a catalytic amount of N,N-dimethylformamide (DMF) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
After cooling, remove the excess thionyl chloride under reduced pressure.
-
Azeotrope with toluene to remove residual traces of thionyl chloride.
-
The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product.
-
Chemical Reactivity: The SNAr Reaction
The paramount reaction of this class of compounds is the nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine at C4 is significantly more reactive than the one at C7. This is because the C4 position is ortho and para to the electron-withdrawing ring nitrogens, which stabilize the negative charge in the Meisenheimer complex intermediate, thereby lowering the activation energy for the reaction.
Caption: Simplified EGFR signaling pathway and the mechanism of quinazoline inhibitors.
Structural Analysis for Drug Design:
-
The 4-Anilino Moiety: An SNAr reaction on this compound with a substituted aniline would yield a 4-anilino-7-chloro-6-methoxyquinazoline. This resulting molecule is the core pharmacophore.
-
Role of C6-Methoxy: The methoxy group at the C6 position is known to form a key hydrogen bond with a conserved threonine residue (Thr790) in the hinge region of the kinase ATP binding site.
-
Impact of C7-Chloro: In Gefitinib and Erlotinib precursors, the C7 position is occupied by another methoxy or a longer alkoxy chain, which enhances solubility and potency. Replacing this with a chlorine atom represents a classic bioisosteric substitution. A chlorine atom is smaller and more electron-withdrawing than a methoxy group. This substitution could:
-
Alter Selectivity: Potentially change the binding profile against different kinases.
-
Improve Metabolic Stability: The C-Cl bond is generally more resistant to metabolic cleavage than a C-O bond of a methoxy group.
-
Modulate Physicochemical Properties: Affect the molecule's solubility and membrane permeability (logP).
-
Conclusion and Future Outlook
This compound stands as a molecule of significant synthetic and medicinal potential. While not as extensively documented as some of its close analogs, its chemical profile can be confidently predicted. Its true value is realized when viewed as a strategic intermediate for the next generation of kinase inhibitors. The differential reactivity of its two chlorine atoms allows for selective functionalization, and the C7-chloro substituent offers a compelling alternative to traditional alkoxy groups for fine-tuning the pharmacological properties of the 4-anilinoquinazoline scaffold. Future research should focus on the validated synthesis of this compound and the exploration of its derivatives in biological assays to fully unlock their therapeutic potential.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4,7-Dichloro-6-methoxyquinazoline
In the fast-paced world of drug discovery and development, the quinazoline scaffold stands as a cornerstone for a multitude of targeted therapies. Among the critical building blocks for these life-changing molecules is 4,7-dichloro-6-methoxyquinazoline, a key intermediate in the synthesis of numerous tyrosine kinase inhibitors (TKIs). Its unique substitution pattern makes it a versatile synthon, but its reactive nature necessitates a thorough understanding of its safety profile and handling requirements. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals to ensure the safe and effective utilization of this important compound.
Understanding the Inherent Reactivity and Hazard Profile
This compound is a chlorinated heterocyclic compound. The presence of two chlorine atoms, particularly the one at the 4-position, renders the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity is fundamental to its utility in synthesizing more complex molecules, but it also underscores the need for careful handling to prevent unwanted reactions.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 55496-51-0 | [2] |
| Molecular Formula | C₉H₆Cl₂N₂O | [2] |
| Molecular Weight | 229.06 g/mol | [2] |
| Appearance | Pale yellow to tan crystalline powder | [3] |
GHS Hazard Classification:
While a specific, aggregated GHS classification for this compound is not universally available, data from structurally similar compounds and supplier safety data sheets indicate the following primary hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5][6]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[4][5][6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6][7]
It is crucial to treat this compound with the appropriate level of caution, assuming it possesses these hazards until more specific toxicological data becomes available.
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
Given the irritant nature of this compound, a robust safety protocol involves a combination of engineering controls and personal protective equipment (PPE) to minimize exposure.
Engineering Controls:
-
Fume Hood: All handling of solid this compound and its solutions should be conducted in a well-ventilated chemical fume hood.[8] This is the primary engineering control to prevent inhalation of dust or vapors.
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible and regularly tested eyewash stations and safety showers in close proximity to the work area.[3][4]
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical to prevent dermal and ocular exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[3][4] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable, but it is crucial to inspect them before each use and to employ proper removal techniques to avoid skin contact.[7][10][11] For prolonged or immersive contact, heavier-duty gloves may be necessary.
-
Lab Coat/Protective Clothing: A flame-resistant lab coat is standard. For larger scale operations or where significant contamination is possible, chemical-resistant coveralls should be considered.[12]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]
Caption: Hierarchy of controls for safe handling.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.
Handling:
-
Avoid Dust Formation: Minimize the generation of dust when handling the solid material.[3][7] Use non-sparking tools for transfers.[2]
-
Inert Atmosphere: For reactions sensitive to moisture or air, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4]
-
Grounding: Prevent fire caused by electrostatic discharge by grounding equipment where necessary.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[10][13] Contaminated clothing should be removed and laundered separately before reuse.[12]
Storage:
-
Container: Store in a tightly closed, properly labeled container.[3][4]
-
Conditions: Keep in a cool, dry, and well-ventilated area.[2][4]
-
Incompatibilities: Store away from strong oxidizing agents.[4]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
First Aid Measures:
-
Inhalation: If inhaled, immediately move the individual to fresh air.[2][3] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[14]
-
Skin Contact: Promptly wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.[2]
Spill Response:
The appropriate response to a spill depends on its size and the immediate hazards it presents.
-
Minor Spills (manageable by trained personnel):
-
Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation.[3]
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[15]
-
Cleanup: Carefully sweep or vacuum up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3][7] Avoid generating dust.[16]
-
Decontamination: Clean the spill area with soap and water.[17]
-
-
Major Spills (presenting an immediate danger):
-
Evacuate Immediately: Evacuate the area and notify emergency services.[17]
-
Isolate the Area: Close doors to the affected area to contain vapors.
-
Provide Information: Be prepared to provide emergency responders with the Safety Data Sheet and any other relevant information.
-
Caption: Decision workflow for spill response.
Disposal Considerations
All waste generated from the use of this compound, including empty containers, contaminated absorbents, and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[2]
Conclusion: A Culture of Safety in Pursuit of Innovation
This compound is an indispensable tool in the synthesis of next-generation therapeutics. Its reactivity, while valuable, demands a culture of safety built on a foundation of knowledge, preparedness, and adherence to established protocols. By understanding its hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of this important molecule, paving the way for future breakthroughs in medicine.
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4,7-DICHLOROQUINOLINE CAS No 86-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
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Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc.
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A Technical Guide to 4,7-Dichloro-6-methoxyquinazoline: Sourcing, Synthesis, and Application in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4,7-dichloro-6-methoxyquinazoline, a pivotal heterocyclic intermediate in medicinal chemistry. Primarily aimed at researchers, chemists, and drug development professionals, this document details the compound's commercial availability, offers insights into its synthesis and purification, and explores its critical role as a versatile building block for targeted therapeutics. With a focus on its application in the development of kinase inhibitors, this guide synthesizes practical protocols with mechanistic insights, underscored by authoritative references, to serve as a valuable resource for advancing research and development in oncology and beyond.
Introduction: The Quinazoline Scaffold in Targeted Therapy
The quinazoline core is a privileged scaffold in drug discovery, renowned for its ability to form the structural basis of numerous biologically active compounds.[1] Its derivatives have been extensively investigated and developed as potent inhibitors of various protein kinases, enzymes that play a crucial role in regulating cell proliferation, survival, and angiogenesis. Dysregulation of these kinase-driven signaling pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Within this important class of molecules, this compound (CAS No. 55496-51-0) emerges as a highly valuable and versatile intermediate. Its specific substitution pattern, featuring reactive chloro groups at the 4 and 7 positions, provides synthetic handles for nucleophilic substitution. This allows medicinal chemists to introduce a wide array of functional groups to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.[2] This guide provides an in-depth look at the practical aspects of working with this key building block, from procurement to application.
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's properties are foundational to its successful use in research. Key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 55496-51-0 | [3][4] |
| Molecular Formula | C₉H₆Cl₂N₂O | [3][4] |
| Molecular Weight | 229.06 g/mol | [4] |
| Purity | Typically ≥97% | [3][4] |
| SMILES | COC1=C(Cl)C=C2N=CN=C(Cl)C2=C1 | [4] |
| MDL Number | MFCD20486136 | [3] |
Commercial Availability and Sourcing
This compound is available from a variety of specialized chemical suppliers catering to the research and development sectors. When sourcing this intermediate, researchers should consider not only price but also purity, availability of batch-specific analytical data (e.g., NMR, HPLC), and lead times, especially for bulk quantities.
| Supplier | Product Number | Purity | Notes |
| ChemUniverse | P94590 | 97% | Available in quantities from 100mg to 1g.[3] |
| ChemScene | CS-0054920 | ≥97% | Offers a range of related quinazoline derivatives.[4] |
| Echemi | 55496-51-0 | Industrial Grade, 95% | Connects with various manufacturers and traders, primarily in China.[5] |
| LEAPChem | - | - | A supplier of fine chemicals for research and bulk manufacturing.[6] |
Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for current information and to request certificates of analysis.
Synthesis and Purification Protocol
While commercially available, in-house synthesis of this compound may be required for large-scale projects or when specific analogues are needed. The following section outlines a representative synthetic workflow, adapted from established procedures for structurally related quinazolines, such as 4,7-dichloro-6-nitroquinazoline.[7] The rationale behind this multi-step process is to build the heterocyclic core and then introduce the key chloro-substituents.
Synthetic Workflow Overview
The synthesis can be envisioned as a three-step process starting from a suitably substituted aminobenzoic acid. This involves the formation of the quinazolinone ring, followed by chlorination to install the reactive handles.
Caption: A representative synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Disclaimer: This protocol is a representative methodology based on related syntheses.[7][8] Researchers should conduct their own risk assessments and optimize conditions as necessary.
Step 1: Condensation to form 7-Chloro-6-methoxyquinazolin-4(3H)-one
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-4-chloro-5-methoxybenzoic acid (1 equivalent) and formamidine acetate (1.5-2.0 equivalents).
-
Solvent Addition: Add a suitable high-boiling solvent, such as absolute ethanol or 2-methoxyethanol.
-
Reaction: Heat the mixture to reflux for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the quinazolinone intermediate.
Step 2: Chlorination to form this compound
-
Reactant Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place the 7-Chloro-6-methoxyquinazolin-4(3H)-one (1 equivalent) obtained from the previous step.
-
Chlorinating Agent: Carefully add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[9] Thionyl chloride often serves as both the reagent and the solvent.[8][10]
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise. This is crucial for facilitating the conversion.[1][10]
-
Reaction: Heat the mixture to reflux (for thionyl chloride, approx. 76 °C) for 2-6 hours, monitoring by TLC.[10]
-
Workup: After cooling to room temperature, carefully remove the excess chlorinating agent under reduced pressure using a rotary evaporator. To ensure complete removal, the residue can be azeotroped with toluene.[1][10]
-
Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane (DCM). Wash the organic solution sequentially with a saturated aqueous sodium bicarbonate solution (to neutralize residual acid) and brine.[1][10] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Final Purification: The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) or by column chromatography on silica gel.
Applications in Drug Discovery
The primary utility of this compound lies in its role as a scaffold for kinase inhibitors. The chlorine atom at the C4 position is particularly susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various amine side chains, which are often crucial for binding to the ATP pocket of target kinases.[1]
Targeting the EGFR Signaling Pathway
Many clinically approved tyrosine kinase inhibitors, such as Gefitinib and Erlotinib, are based on a substituted quinazoline core.[2] They function by blocking the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting its autophosphorylation and the activation of downstream pro-survival and proliferative signaling pathways.[11] The diagram below illustrates the central role of EGFR in cell signaling.
Caption: Simplified EGFR signaling pathway and the site of action for quinazoline-based inhibitors.
Derivatives synthesized from this compound are designed to fit into this ATP-binding pocket, leading to the inhibition of cancer cell growth and the induction of apoptosis.[11] The 7-chloro position offers an additional site for modification to fine-tune properties like solubility or to target specific mutant forms of the kinase.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety protocols must be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[12][13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[12]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes and consult a physician.[12][13]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]
-
-
Storage: Store in a cool, dry place in a tightly sealed container, away from moisture and strong oxidizing agents.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Conclusion
This compound is more than just a chemical compound; it is a key enabler in the rational design of targeted cancer therapies. Its well-defined reactive sites provide a robust platform for the synthesis of diverse libraries of kinase inhibitors. Understanding its commercial availability, mastering its synthesis, and appreciating its strategic application are essential for research teams dedicated to advancing the frontiers of medicinal chemistry. This guide provides a foundational resource to support these efforts, bridging the gap between procurement and innovative drug discovery.
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An In-depth Technical Guide to Dichloromethoxyquinazolines: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of dichloromethoxyquinazolines, a class of heterocyclic compounds that serve as pivotal intermediates in the synthesis of biologically active molecules. We will delve into their synthesis, spectroscopic characterization, reactivity, and the therapeutic promise of their derivatives, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive effects.[1][2][3] Several FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, feature the quinazoline core and function as potent tyrosine kinase inhibitors in cancer therapy.[2][4]
Dichloromethoxyquinazolines, particularly 2,4-dichloro-6,7-dimethoxyquinazoline, are key precursors in the synthesis of a multitude of quinazoline-based therapeutic agents. The two chlorine atoms at the 2- and 4-positions provide reactive handles for nucleophilic substitution, allowing for the strategic introduction of various functional groups to modulate biological activity. The methoxy groups on the benzene ring can also influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
Synthesis and Characterization of 2,4-Dichloro-6,7-dimethoxyquinazoline
The synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline is a well-established process, typically commencing from 6,7-dimethoxyquinazolin-2,4-dione.[5][6] The dione is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms. The reaction is often facilitated by the addition of a catalyst such as N,N-dimethylaniline or N,N-dimethylformamide to enhance the reaction rate and yield.[5]
Synthetic Protocol
A representative experimental protocol for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline is as follows:
Materials:
-
6,7-dimethoxyquinazolin-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Isopropanol
-
Ice-cold water
Procedure:
-
A mixture of 6,7-dimethoxyquinazolin-2,4-dione (1 equivalent) and phosphorus oxychloride (excess, e.g., 3-5 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of N,N-dimethylaniline is added to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-6 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is then slowly poured into ice-cold water with vigorous stirring to precipitate the product.
-
The resulting solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried to afford 2,4-dichloro-6,7-dimethoxyquinazoline.[5]
Spectroscopic Characterization
The structural elucidation of 2,4-dichloro-6,7-dimethoxyquinazoline is accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Two singlets are expected in the aromatic region, corresponding to the protons at the C5 and C8 positions of the quinazoline ring. Two additional singlets will be present in the upfield region, corresponding to the two methoxy groups at the C6 and C7 positions. Based on data for 4-chloro-6,7-dimethoxyquinazoline, the aromatic protons are expected to appear around δ 7.3-7.5 ppm, and the methoxy protons around δ 3.9-4.0 ppm.[7]
-
¹³C NMR: The spectrum will show distinct signals for the ten carbon atoms in the molecule. The carbons attached to chlorine (C2 and C4) will be significantly downfield. The methoxy carbons will appear upfield.
Infrared (IR) Spectroscopy:
The IR spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2850 | C-H stretching (aromatic and aliphatic) |
| ~1620-1580 | C=N and C=C stretching (quinazoline ring) |
| ~1250-1000 | C-O stretching (methoxy groups) |
| ~800-600 | C-Cl stretching |
Mass Spectrometry (MS):
The mass spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline will show a molecular ion peak (M⁺) corresponding to its molecular weight (259.09 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in a ratio of approximately 9:6:1.
Reactivity and Synthetic Applications
The dichloromethoxyquinazoline core is primarily utilized as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The reactivity of the two chlorine atoms is the cornerstone of its synthetic utility.
Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the chlorine atom at the C2 position. This regioselectivity is a well-documented phenomenon and is attributed to the electronic properties of the quinazoline ring system. The nitrogen atom at position 3 withdraws electron density from the C4 position, making it more electrophilic.
This differential reactivity allows for the sequential and controlled substitution of the two chlorine atoms, enabling the synthesis of a diverse library of 2,4-disubstituted quinazoline derivatives.
Typical Reactions
-
Reaction with Amines: Dichloromethoxyquinazolines readily react with primary and secondary amines at the C4 position under mild conditions to yield 2-chloro-4-amino-6,7-dimethoxyquinazoline derivatives.[5][6] Subsequent reaction at the C2 position with another amine requires more forcing conditions (higher temperatures).
-
Reaction with Oxygen Nucleophiles: Alkoxides and phenoxides can also displace the chlorine atoms, with a similar preference for the C4 position.
-
Reaction with Sulfur Nucleophiles: Thiolates react in a similar fashion to yield thioether derivatives.
Biological Activity and Therapeutic Potential of Derivatives
While 2,4-dichloro-6,7-dimethoxyquinazoline itself is primarily a synthetic intermediate and not known for significant biological activity, its derivatives have shown remarkable therapeutic potential, particularly in the fields of oncology and inflammation.
Anticancer Activity
Many derivatives of dichloromethoxyquinazoline have been investigated as potent anticancer agents. A predominant mechanism of action for these compounds is the inhibition of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[4][8]
EGFR Inhibition:
EGFR is a transmembrane protein that plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Quinazoline derivatives, by virtue of their structural similarity to the ATP-binding pocket of EGFR, can act as competitive inhibitors, blocking the downstream signaling pathways that drive tumor growth.
Structure-Activity Relationship (SAR):
The anticancer activity of these quinazoline derivatives is highly dependent on the nature of the substituents at the 2- and 4-positions.
| Position | Substituent Type | Impact on Activity |
| C4 | Substituted anilines | Crucial for binding to the ATP pocket of EGFR. |
| C2 | Small, flexible groups | Can influence solubility and pharmacokinetic properties. |
| C6, C7 | Methoxy groups | Generally enhance potency and can improve the ADME profile of the molecule. |
Anti-inflammatory Activity
Derivatives of dichloromethoxyquinazoline have also demonstrated significant anti-inflammatory properties.[5][9] The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes and signaling pathways.
One of the proposed mechanisms is the inhibition of protein denaturation, a process implicated in inflammation.[9] By stabilizing proteins, these compounds can reduce the inflammatory response.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)[10]
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.[10][11][12]
In Vitro Anti-inflammatory Assay (Protein Denaturation Method)
This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds
-
Standard anti-inflammatory drug (e.g., diclofenac sodium)
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
To each concentration of the test compound, add a solution of BSA or egg albumin.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set time, followed by heating to induce denaturation (e.g., 70°C).
-
After cooling, measure the turbidity of the solutions spectrophotometrically.
-
The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of the control.[9]
In Vitro EGFR Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of EGFR.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
A suitable substrate peptide
-
Kinase buffer
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
In a 96-well plate, add the EGFR kinase, the test compound at various concentrations, and the substrate peptide in the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at a controlled temperature.
-
Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a luminescence-based detection reagent.
-
The percentage of EGFR kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC₅₀ value is determined.[8]
Conclusion and Future Perspectives
Dichloromethoxyquinazolines are indispensable building blocks in the synthesis of a wide range of biologically active compounds. Their well-defined synthesis and predictable reactivity, particularly the regioselective nucleophilic substitution at the C4 position, make them highly valuable intermediates for medicinal chemists.
The derivatives of dichloromethoxyquinazolines have demonstrated significant potential as anticancer and anti-inflammatory agents, with EGFR inhibition being a key mechanism of action in oncology. Future research in this area will likely focus on:
-
The synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
The exploration of other biological targets for quinazoline-based compounds.
-
The development of more sophisticated drug delivery systems to enhance the therapeutic efficacy and reduce the side effects of these compounds.
The continued investigation of dichloromethoxyquinazolines and their derivatives holds great promise for the discovery and development of new and effective therapies for a variety of diseases.
References
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- ResearchGate. (2023). Some recently reported quinazoline-based anticancer agents.
- BMC. (2024).
- ResearchGate. (2025). Synthesis and Screening of Quinazoline Analogues as Cytotoxic Agents.
- PMC. (2018).
- Rasayan Journal of Chemistry. (2011). INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H)
- MDPI. (2020). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
- MDPI. (2022).
- IntechOpen. (2022). Biological activities of recent advances in quinazoline.
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- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).
- RSC Publishing. (n.d.). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)
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- ResearchGate. (2023). Recent advances in the biological activity of quinazoline.
- Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 4,7-Dichloro-6-methoxyquinazoline in Modern Kinase Inhibitor Synthesis
Abstract: The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1] Its rigid, bicyclic aromatic system provides an ideal framework for orienting substituents to achieve potent and selective interactions with the ATP-binding pocket of various kinases.[2] This guide focuses on a key intermediate, 4,7-Dichloro-6-methoxyquinazoline , detailing its reactivity, strategic application, and providing field-proven protocols for its use in synthesizing advanced kinase inhibitor precursors. We will explore the causality behind experimental choices, present detailed workflows, and offer insights into troubleshooting common synthetic challenges.
The Quinazoline Scaffold: A Cornerstone of Targeted Therapy
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] The quinazoline core has emerged as a highly effective pharmacophore for targeting the ATP-binding site of kinases. Several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, are 4-anilinoquinazoline derivatives that have revolutionized the treatment of specific cancers by inhibiting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[2][4][5]
The this compound building block is particularly valuable due to its distinct reactivity profile. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), while the C7 chlorine is significantly less reactive. This differential reactivity allows for selective, stepwise functionalization, making it a powerful and versatile starting material for building complex molecular architectures.
Table 1: Prominent Quinazoline-Based Kinase Inhibitors and Their Targets
| Drug Name | Target Kinase(s) | Therapeutic Application |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC)[2][4] |
| Erlotinib | EGFR | NSCLC, Pancreatic Cancer[2][6][7] |
| Lapatinib | EGFR, HER2 | HER2-Positive Breast Cancer[2][8] |
| Afatinib | EGFR, HER2 (irreversible) | NSCLC[5] |
Core Synthesis Strategy: The SNAr Reaction
The primary utility of this compound lies in the selective displacement of the C4 chlorine by a nucleophile, most commonly a substituted aniline. This reaction forms the crucial 4-anilinoquinazoline core.
Causality of Experimental Design:
-
Choice of Nucleophile: The electronic and steric properties of the aniline derivative are critical for achieving desired target affinity and selectivity.
-
Solvent Selection: Polar protic solvents like isopropanol or n-butanol are frequently used. They are effective at solvating the reactants and facilitating the proton transfers involved in the SNAr mechanism without being overly reactive.[9][10]
-
Temperature Control: The reaction often requires heating (reflux) to overcome the activation energy barrier.[9][11] Monitoring by Thin-Layer Chromatography (TLC) is essential to determine the point of completion and prevent the formation of degradation byproducts.
-
Acid/Base: The reaction typically proceeds without the need for an external base, as the aniline can act as both the nucleophile and a proton shuttle. In some cases, a non-nucleophilic base may be added to scavenge the HCl byproduct.
Visualization of the Core Synthetic Workflow
Caption: Core SNAr workflow for synthesizing the 4-anilinoquinazoline scaffold.
Application Protocol: Synthesis of a 4-Anilino-7-chloro-6-methoxyquinazoline Precursor
This protocol describes a general and robust method for the nucleophilic substitution at the C4 position of this compound using 3-chloro-4-fluoroaniline as a representative nucleophile. This product serves as a key intermediate that can be further modified at the C7 position to generate a library of potent kinase inhibitors.
Materials and Equipment:
-
This compound
-
3-Chloro-4-fluoroaniline
-
Isopropanol (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
TLC plates (silica gel) and developing chamber
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL two-necked flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add 3-chloro-4-fluoroaniline (1.1 - 1.5 eq) followed by 100 mL of isopropanol. Using a slight excess of the aniline helps drive the reaction to completion.[9]
-
Reaction Conditions: Stir the mixture at room temperature for 15-30 minutes to ensure dissolution, then heat the mixture to reflux (approximately 82°C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting chloroquinazoline.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature. A precipitate of the product hydrochloride salt will often form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold isopropanol to remove residual starting materials.
-
To obtain the free base, the collected solid can be suspended in water and neutralized with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield the final product.
-
Troubleshooting and Mechanistic Insights:
-
Low Yield: Can be caused by insufficient reaction time or temperature. Ensure the mixture reaches a steady reflux. The presence of water can lead to hydrolysis of the starting material to form the corresponding quinazolin-4-one, a common byproduct.[10] Using anhydrous solvent is recommended.
-
Side Reactions: At very high temperatures or with prolonged reaction times, substitution at the C7 position can occur, though it is kinetically much slower. Sticking to the recommended conditions and monitoring via TLC is crucial.
Biological Context: Targeting the EGFR Signaling Pathway
The kinase inhibitors synthesized from this quinazoline scaffold primarily target the ATP-binding site of EGFR. Understanding this pathway is key to appreciating the drug's mechanism of action.
Visualization of EGFR Inhibition
Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazolines.
The 4-anilinoquinazoline core acts as an ATP-competitive inhibitor.[4] It occupies the ATP-binding pocket in the intracellular kinase domain of EGFR, preventing the autophosphorylation necessary for activating downstream pro-survival pathways like RAS-RAF-MEK and PI3K-AKT.[3][12] This blockade of signal transduction ultimately leads to reduced tumor cell proliferation and survival.
Safety and Handling
This compound and related chlorinated heterocyclic compounds should be handled with care in a well-ventilated fume hood. They are classified as skin and eye irritants.[13][14] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: MDPI URL
- Title: Quinazoline Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry Source: Benchchem URL
- Title: Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent Source: Journal of Medicinal and Organic Chemistry URL
- Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present)
- Title: Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells Source: PubMed Central URL
- Title: The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery Source: Benchchem URL
- Title: A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One Source: ResearchGate URL
- Title: Avoiding byproduct formation in 4-Chloro-6,7-dimethoxyquinazoline reactions Source: Benchchem URL
- Title: Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole Source: Frontiers URL
- Title: Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties Source: PubMed URL
-
Title: Scheme 5.4 Synthesis of gefitinib (1)[15]. Source: ResearchGate URL:
- Title: Review: Methods of synthesis of erlotinib and its derivatives as tyrosine kinase inhibitor in 2020-2025 Source: Journal Port Science Research URL
- Title: Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives Source: Frontiers URL
- Title: SAFETY DATA SHEET - 4-Chloro-6,7-dimethoxyquinazoline Source: Fisher Scientific URL
- Title: Lapatinib Synthetic Routes Source: MedKoo Biosciences URL
- Title: Process for the preparation of lapatinib Source: Google Patents URL
- Title: Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
- Title: Process for the preparation of lapatinib and the salts thereof Source: Google Patents URL
- Title: SAFETY DATA SHEET - 4,7-Dichloroquinoline Source: Fisher Scientific URL
- Title: Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline Source: MDPI URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. openaccessjournals.com [openaccessjournals.com]
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- 7. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
- 12. mdpi.com [mdpi.com]
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"nucleophilic substitution reactions of 4,7-Dichloro-6-methoxyquinazoline"
An Application Guide to the Strategic Functionalization of 4,7-Dichloro-6-methoxyquinazoline via Nucleophilic Substitution Reactions
For inquiries, please contact our Technical Support team.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in oncology. Its rigid, bicyclic structure provides a versatile framework for orienting functional groups to interact with biological targets. Among its many derivatives, this compound stands out as a crucial intermediate in the synthesis of targeted therapies, most notably tyrosine kinase inhibitors (TKIs). These inhibitors are designed to block specific signaling pathways that drive cancer cell proliferation and survival.
The strategic importance of this compound lies in its two distinct chlorine substituents, which serve as reactive handles for introducing molecular diversity. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), while the C7 chlorine is considerably less reactive. This differential reactivity is the cornerstone of its utility, enabling chemists to perform selective, stepwise functionalization to build complex molecular architectures. This guide provides a detailed exploration of the reactivity of this scaffold, offering field-proven insights and step-by-step protocols for its application in research and drug development.
Core Principles: Understanding Reactivity and Regioselectivity
The synthetic utility of this compound is governed by the predictable and highly regioselective nature of its nucleophilic substitution reactions. The key to mastering its chemistry lies in understanding the electronic factors that dictate this selectivity.
The SNAr Mechanism and the Dominance of the C4 Position
Nucleophilic substitution on the quinazoline ring proceeds via a two-step addition-elimination mechanism known as SNAr. The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom, forming a resonance-stabilized intermediate called a Meisenheimer complex. The subsequent departure of the leaving group (chloride) restores the aromaticity of the ring.
In the case of dichloroquinazolines, the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 or any position on the benzo-fused ring (like C7).[1] This enhanced reactivity is due to the potent electron-withdrawing effect of the adjacent pyrimidine ring nitrogen (N3). This nitrogen atom effectively stabilizes the negative charge of the Meisenheimer intermediate formed during the attack at C4, thereby lowering the activation energy for this pathway.[1] In contrast, the C7 position lacks this direct activation from a ring nitrogen, making its chlorine atom behave more like a standard chloro-aromatic, which is much less reactive towards SNAr.
Theoretical studies, including Density Functional Theory (DFT) calculations on the parent 2,4-dichloroquinazoline system, confirm this observation. They reveal that the carbon atom at the C4-position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), marking it as the preferred site for nucleophilic attack.[1] The activation energy required for substitution at C4 is calculated to be significantly lower than at C2, reinforcing the experimental observation of high regioselectivity.[1]
The electron-donating methoxy group at the C6 position subtly modulates this reactivity. It increases the electron density on the benzene portion of the scaffold, which slightly deactivates the entire ring system towards nucleophilic attack compared to an unsubstituted analog. However, this effect is minor at the highly activated C4 position but further reduces the already low reactivity of the C7 position.
Sources
Application Note & Protocols: A Guide to the Synthesis of 4-Amino-7-chloro-6-methoxyquinazoline Derivatives
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Objective: This document provides a comprehensive guide to the synthesis of 4-amino-7-chloro-6-methoxyquinazoline derivatives, a core scaffold in many targeted therapeutics. We will delve into the strategic considerations behind the synthetic route, offer detailed, step-by-step protocols for key transformations, and explain the mechanistic rationale for each step, empowering researchers to confidently produce these valuable compounds for drug discovery programs.
Strategic Overview: The Significance of the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry, most notably as the backbone for a class of potent tyrosine kinase inhibitors (TKIs).[1] Molecules like Gefitinib, Lapatinib, and Erlotinib, which are approved cancer therapeutics, feature a 4-anilinoquinazoline core.[1][2][3] These drugs function by competing with ATP for the binding site within the kinase domain of growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting downstream signaling pathways that promote cell proliferation.[4]
The specific substitution pattern on the quinazoline ring is critical for modulating potency, selectivity, and pharmacokinetic properties. The 7-chloro-6-methoxy substitution pattern is a key design element, influencing the molecule's interaction with the target protein. This guide focuses on the robust and reproducible synthesis of this specific scaffold, providing a reliable pathway to novel derivatives.
Retrosynthetic Analysis
Our strategy involves a three-stage linear synthesis. The target 4-amino derivatives are disconnected via a nucleophilic aromatic substitution (SNAr) reaction, revealing the key intermediate, 4,7-dichloro-6-methoxyquinazoline . This highly reactive electrophile is, in turn, synthesized from the stable 7-chloro-6-methoxyquinazolin-4(3H)-one , which is constructed from the commercially available starting material, 2-amino-4-chloro-5-methoxybenzoic acid .
Caption: Retrosynthetic pathway for target derivatives.
Experimental Protocols & Mechanistic Insights
This section provides detailed, step-by-step protocols for the synthesis. The causality behind reagent choice and reaction conditions is explained to provide a deeper understanding of the process.
Protocol 1: Synthesis of 7-Chloro-6-methoxyquinazolin-4(3H)-one
The foundational step is the construction of the heterocyclic quinazolinone core. This is achieved through the cyclization of an anthranilic acid derivative with a one-carbon source. While formamide can be used, formamidine acetate often provides superior yields and cleaner reactions by avoiding unnecessarily high temperatures.[5]
Reaction Scheme:
Starting Material: 2-Amino-4-chloro-5-methoxybenzoic acid Reagent: Formamidine acetate Product: 7-Chloro-6-methoxyquinazolin-4(3H)-one
Materials:
-
2-Amino-4-chloro-5-methoxybenzoic acid (1.0 eq)
-
Formamidine acetate (2.0 eq)
-
2-Methoxyethanol or Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 2-amino-4-chloro-5-methoxybenzoic acid and formamidine acetate.
-
Add 2-methoxyethanol (approx. 10 mL per gram of starting material).
-
Heat the mixture to reflux (approx. 125 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
If necessary, cool further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol, followed by diethyl ether, to remove residual solvent and impurities.
-
Dry the product under vacuum to yield 7-chloro-6-methoxyquinazolin-4(3H)-one as a white or off-white solid.
Trustworthiness Check: The product should be characterized by ¹H NMR and Mass Spectrometry to confirm its identity. Purity can be assessed by HPLC. Typical yields for this reaction are in the range of 80-90%.
Expert Insight: The mechanism involves the initial formation of an amidine from the anthranilic acid, followed by an intramolecular cyclization and dehydration to form the stable quinazolinone ring. Using a slight excess of formamidine acetate drives the reaction to completion.
Protocol 2: Synthesis of this compound
To activate the C4 position for nucleophilic attack, the 4-oxo group of the quinazolinone is converted into a more reactive chloro group. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation. A catalytic amount of N,N-dimethylformamide (DMF) is crucial, as it forms a Vilsmeier-Haack type reagent in situ, which is the active chlorinating species.[5][6]
Reaction Scheme:
Starting Material: 7-Chloro-6-methoxyquinazolin-4(3H)-one Reagents: Thionyl chloride (SOCl₂), DMF (catalytic) Product: this compound
Materials:
-
7-Chloro-6-methoxyquinazolin-4(3H)-one (1.0 eq)
-
Thionyl chloride (SOCl₂) (10-20 eq, used as solvent)
-
N,N-dimethylformamide (DMF) (catalytic, ~0.05 eq)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and gas trap (to handle HCl and SO₂ fumes)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic HCl and SO₂ gas.
-
In a dry round-bottom flask, suspend 7-chloro-6-methoxyquinazolin-4(3H)-one in thionyl chloride.
-
Carefully add a catalytic amount of DMF dropwise. Vigorous gas evolution will be observed.
-
Heat the mixture to reflux (approx. 79 °C) and maintain for 3-5 hours. The suspension should dissolve to form a clear solution, indicating reaction completion.
-
Cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.
-
Add toluene to the residue and evaporate again (azeotropic removal) to ensure all traces of SOCl₂ are removed. Repeat this step.
-
Dissolve the resulting crude solid in dichloromethane (DCM).
-
Slowly and carefully pour the DCM solution into a stirred, ice-cold saturated solution of sodium bicarbonate to quench any remaining acidic species.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield this compound, typically as a light yellow or tan solid.
Expert Insight: This intermediate is highly reactive and moisture-sensitive. It is often used immediately in the next step without extensive purification. Purity can be checked by TLC and ¹H NMR. The yield is typically quantitative or near-quantitative.[7]
Protocol 3: General Procedure for Synthesis of 4-Amino Derivatives via SNAr
This final step involves the nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the quinazoline ring system makes the C4 position highly electrophilic and susceptible to attack by amines.
Reaction Scheme:
Starting Material: this compound Reagents: Desired primary or secondary amine (R¹R²NH) Product: 4-(R¹,R²-amino)-7-chloro-6-methoxyquinazoline
Materials:
-
This compound (1.0 eq)
-
Desired amine (e.g., 3-chloro-4-fluoroaniline) (1.1 - 1.5 eq)
-
Isopropanol (IPA) or n-Butanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure (Example using 3-chloro-4-fluoroaniline):
-
In a round-bottom flask, dissolve this compound in isopropanol (approx. 15 mL per gram).
-
Add the desired amine (e.g., 3-chloro-4-fluoroaniline) to the solution.
-
Heat the mixture to reflux (approx. 82 °C) for 2-4 hours. The product often precipitates out of the solution as its hydrochloride salt.
-
Monitor the reaction by TLC until the starting chloroquinazoline is consumed.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold isopropanol and then diethyl ether to remove unreacted starting materials.
-
The product is obtained as the HCl salt. To obtain the free base, the solid can be suspended in DCM and washed with a saturated sodium bicarbonate solution. The organic layer is then dried and concentrated.
-
If necessary, the product can be further purified by column chromatography or recrystallization.
Expert Insight: The reaction is often autocatalytic, as the HCl generated protonates the quinazoline nitrogen, further activating the C4 position. For less reactive amines, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added to scavenge HCl and drive the reaction. The choice of solvent is critical; protic solvents like isopropanol can facilitate the reaction by stabilizing the Meisenheimer intermediate.
Data Presentation & Workflow Summary
The overall synthetic workflow is a robust and efficient pathway to the target compounds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. medkoo.com [medkoo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukm.my [ukm.my]
Application Notes & Protocols: 4,7-Dichloro-6-methoxyquinazoline as a Pivotal Intermediate in Targeted Therapy Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4,7-dichloro-6-methoxyquinazoline. This intermediate is a cornerstone in the synthesis of a distinct class of pharmacologically active molecules, most notably kinase inhibitors for targeted cancer therapy. We will delve into the chemical rationale behind its utility, provide detailed, field-tested protocols for its synthesis and subsequent derivatization, and offer insights into the critical parameters that ensure successful and reproducible outcomes.
Introduction: The Strategic Importance of the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure and capacity for multiple points of functionalization make it an ideal framework for designing molecules that can precisely interact with biological targets.
This compound, in particular, has emerged as a high-value intermediate. The dichloro substitution pattern offers two distinct reaction sites for nucleophilic aromatic substitution (SNAr), enabling the sequential and controlled introduction of different functionalities. This feature is paramount in the construction of complex molecules like the Epidermal Growth Factor Receptor (EGFR) inhibitors. The methoxy group at the C6 position also plays a crucial role, often serving as a key binding element within the ATP-binding pocket of target kinases.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆Cl₂N₂O | [1] |
| Molecular Weight | 229.06 g/mol | [1] |
| CAS Number | 55496-51-0 | [1] |
| Appearance | White to light yellow or brown powder/crystal | [2] |
| Melting Point | 184 - 188 °C | [3] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in dichloromethane, chloroform; sparingly soluble in alcohols. | General Lab Experience |
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound lies in its reactivity in SNAr reactions. The electron-deficient nature of the pyrimidine ring of the quinazoline system makes the chlorine-substituted carbons (C4 and C7) electrophilic and thus susceptible to attack by nucleophiles.
Regioselectivity: The C4 vs. C7 Position
A critical aspect of using this intermediate is the pronounced regioselectivity of the first substitution. The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at C7.
Causality: This enhanced reactivity is attributed to the electronic influence of the quinazoline ring nitrogens. The C4 position is para to one ring nitrogen (N1) and ortho to the other (N3), both of which are electron-withdrawing. This arrangement provides superior resonance stabilization to the negative charge developed in the Meisenheimer intermediate formed during the nucleophilic attack, thereby lowering the activation energy for the substitution at C4 compared to C7.[4][5][6] This predictable selectivity is a cornerstone of its synthetic value, allowing for the specific introduction of a primary pharmacophore (often a substituted aniline) at the C4 position while leaving the C7 chlorine available for subsequent modification if desired.
Caption: Workflow for selective C4 substitution.
Experimental Protocols
Safety First: Before proceeding, consult the Safety Data Sheet (SDS). This compound is an irritant.[1][7] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]
Protocol 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline (A Closely Related Intermediate)
While the topic is this compound, many widely available protocols detail the synthesis of the structurally similar and highly relevant 4-chloro-6,7-dimethoxyquinazoline. This protocol is adapted from established literature and demonstrates the key chlorination step.
Objective: To convert the precursor 6,7-dimethoxyquinazolin-4(3H)-one to the activated chloro-intermediate. The causality lies in replacing the hydroxyl group at C4 with a good leaving group (chloride) to enable subsequent SNAr reactions. Thionyl chloride (SOCl₂) is an excellent chlorinating agent for this transformation, and a catalytic amount of DMF accelerates the reaction by forming the reactive Vilsmeier reagent in situ.
Materials:
-
6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol)
-
Thionyl chloride (SOCl₂) (200 mL)
-
N,N-dimethylformamide (DMF) (0.2 mL, catalytic)
-
Dichloromethane (DCM) (550 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene
Equipment:
-
500 mL Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a dry 500 mL round-bottom flask, suspend 6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol) in thionyl chloride (200 mL).
-
Carefully add a catalytic amount of DMF (0.2 mL) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 76 °C) and maintain for 6 hours. The reaction should become a clear solution. Monitor progress by TLC (Thin Layer Chromatography).
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Caution: Thionyl chloride is corrosive and reacts with water to release toxic gases (SO₂ and HCl). Ensure the rotary evaporator is in a fume hood and use a trap.
-
Add toluene (2 x 50 mL) and co-evaporate (azeotrope) to remove the final traces of thionyl chloride.
-
Carefully dissolve the resulting residue in dichloromethane (550 mL).
-
Transfer the DCM solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 250 mL) and then brine (1 x 250 mL). The bicarbonate wash neutralizes any residual acidic byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product.
Expected Outcome: A white to off-white solid. Yields are typically high, often around 98%.[10] The product can be characterized by ¹H-NMR and Mass Spectrometry.
Protocol 2: Synthesis of a 4-Anilinoquinazoline Derivative (Model SNAr Reaction)
Objective: To demonstrate the selective nucleophilic aromatic substitution at the C4 position of a 4-chloroquinazoline intermediate using a model aniline nucleophile. This reaction forms the core C-N bond found in many kinase inhibitors.[11][12][13]
Caption: Key steps in 4-Anilinoquinazoline synthesis.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline (6.30 g, 0.03 mol)
-
3-Chloro-4-fluoroaniline (10.00 g, 0.069 mol)
-
Isopropanol (IPA) (100 mL)
Equipment:
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
To a 250 mL flask, add 4-chloro-6,7-dimethoxyquinazoline (6.30 g, 0.03 mol) and isopropanol (100 mL).
-
Add 3-chloro-4-fluoroaniline (10.00 g, 0.069 mol) to the suspension. An excess of the aniline is used to drive the reaction to completion.
-
Stir the mixture vigorously at room temperature. The reaction is often exothermic and a precipitate (the hydrochloride salt of the product) typically begins to form within the hour.[14][11]
-
For less reactive anilines, the mixture may need to be heated to reflux for several hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting chloroquinazoline.
-
Once the reaction is complete, cool the mixture to room temperature if heated.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold isopropanol to remove any unreacted aniline and other impurities.
-
Dry the product in a vacuum oven. The product is often pure enough for subsequent steps, but can be recrystallized if necessary.
Expected Outcome: The desired 4-anilinoquinazoline derivative as a solid. Yields for this reaction are generally high, often exceeding 85-95%.[11]
Conclusion
This compound and its close analogs are not merely passive chemical building blocks; they are enabling reagents for modern drug discovery. Their predictable regioselectivity in SNAr reactions provides a reliable and efficient route to the 4-anilinoquinazoline core, a pharmacophore central to a generation of life-saving targeted therapies. The protocols outlined herein, grounded in established chemical principles, offer a robust framework for researchers to leverage this versatile intermediate in the synthesis of novel and potent kinase inhibitors.
References
-
PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. National Center for Biotechnology Information. Available at: [Link]
-
SciELO México. (n.d.). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. SciELO México. Available at: [Link]
-
Malaysian Journal of Chemistry. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. UKM.my. Available at: [Link]
-
Daru, Journal of Pharmaceutical Sciences. (n.d.). Modified Synthesis of Erlotinib Hydrochloride. National Institutes of Health. Available at: [Link]
-
Molecules. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. National Institutes of Health. Available at: [Link]
-
Synlett. (2018). A New Synthesis of Gefitinib. Thieme Chemistry. Available at: [Link]
-
Frontiers in Chemistry. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers Media. Available at: [Link]
-
Current Bioactive Compounds. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. National Center for Biotechnology Information. Available at: [Link]
- FDA. (2015). Gefitinib - New Drug Approvals. FDA.
-
Anti-Cancer Agents in Medicinal Chemistry. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Bentham Science. Available at: [Link]
-
Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]
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Molecules. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
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ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Frontiers in Chemistry. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. National Institutes of Health. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. Available at: [Link]
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Molecules. (n.d.). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. National Institutes of Health. Available at: [Link]
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Semantic Scholar. (n.d.). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Semantic Scholar. Available at: [Link]
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National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. Available at: [Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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Strategic Synthesis of 4-Amino-7-chloro-6-methoxyquinazolines: A Guide to Regioselective Amination
An Application Note for Medicinal and Synthetic Chemists
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note provides a detailed guide to the synthesis of 4-amino-7-chloro-6-methoxyquinazoline derivatives through the nucleophilic aromatic substitution (SNAr) reaction of 4,7-dichloro-6-methoxyquinazoline with amines. We will explore the mechanistic basis for the reaction's high regioselectivity, present a robust and adaptable experimental protocol, and offer insights into troubleshooting and optimization. This guide is intended for researchers in drug discovery and process development, providing the technical foundation to confidently synthesize this valuable class of compounds.
Introduction: The Quinazoline Scaffold in Drug Discovery
The 4-aminoquinazoline moiety is recognized as a "privileged structure" in medicinal chemistry, a molecular framework capable of binding to a wide range of biological targets.[1][3] Derivatives of this scaffold have demonstrated a vast array of pharmacological activities, including potent kinase inhibition, leading to the development of FDA-approved anticancer drugs like gefitinib and afatinib.[4] The reaction of a dichlorinated quinazoline with an amine is a fundamental and efficient method for accessing these important molecular architectures.
The specific substrate, this compound, is a versatile intermediate. The chlorine atom at the C4 position is highly activated towards nucleophilic displacement, while the C7 chlorine is significantly less reactive. This differential reactivity allows for a controlled, stepwise functionalization of the quinazoline core, making it an ideal starting material for building libraries of potential drug candidates.
Reaction Mechanism and Regioselectivity
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is characteristic of aromatic rings bearing strong electron-withdrawing groups and a good leaving group (in this case, a chloride ion).
The SNAr Pathway
The SNAr reaction is a two-step addition-elimination process:
-
Nucleophilic Attack: The amine (nucleophile) attacks the electron-deficient carbon atom at the C4 position of the quinazoline ring. This disrupts the aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final 4-amino-substituted product.
The Basis of C4 Regioselectivity
The selective reaction at the C4 position over the C7 position is a critical and reliable feature of this chemistry. Computational studies, such as DFT calculations on similar 2,4-dichloroquinazolines, have shown that the carbon atom at the C4 position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack than other positions.[3][5]
This can be rationalized by considering the electronic effects within the quinazoline ring system:
-
Activation by Pyrimidine Ring: The two nitrogen atoms in the pyrimidine portion of the quinazoline are strongly electron-withdrawing. They significantly lower the electron density at the C2 and C4 positions, activating the attached chlorines for SNAr.
-
Benzene Ring Inactivity: The C7 position is on the benzene ring. It is not directly activated by the pyrimidine nitrogens and is therefore much less reactive towards nucleophilic substitution under typical conditions.
This inherent electronic bias allows for the clean and predictable synthesis of the C4-aminated product.
Experimental Protocol: General Procedure and Example
This section provides a robust, general protocol that can be adapted for various primary and secondary amines. It is based on methodologies reported for structurally similar chloroquinazolines.[1][6]
Materials and Equipment
-
Reagents: this compound, amine of choice, anhydrous solvent (e.g., Isopropanol, Ethanol, Acetonitrile, or N,N-Dimethylformamide), and a non-nucleophilic base (e.g., Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)).
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, and standard laboratory glassware for work-up and purification.
General Experimental Workflow
Protocol: Synthesis of N-(Aryl)-7-chloro-6-methoxyquinazolin-4-amine
This procedure details the reaction with a representative aniline derivative.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the desired aniline derivative (1.0-1.2 eq) followed by a suitable solvent such as isopropanol or ethanol (approx. 0.1 M concentration).
-
Reaction: Begin stirring the suspension and heat the mixture to reflux (typically 80-90 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions with anilines may require several hours (4-12 h).[6]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product hydrochloride salt often precipitates from the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold solvent (e.g., isopropanol) and then with diethyl ether to remove impurities.
-
Neutralization (Optional): If the free base is desired, the collected hydrochloride salt can be suspended in water and neutralized by the addition of a base like aqueous sodium bicarbonate until the pH is ~8. The resulting solid can then be filtered, washed with water, and dried.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.
Data Summary and Optimization
The choice of solvent, base, and temperature can be optimized to improve yields and reaction times, especially for less reactive amines.[7][8]
| Amine Type | Typical Solvent | Base (if needed) | Temperature | Typical Reaction Time | Expected Yield |
| Aliphatic (Primary) | Isopropanol, THF | Et₃N (1.5 eq) | 60-80 °C | 2-6 hours | 75-95% |
| Aliphatic (Secondary) | Acetonitrile, DMF | DIPEA (1.5 eq) | 80-100 °C | 4-12 hours | 70-90% |
| Aniline (Electron-rich) | Ethanol, Dioxane | None or NaOAc | 80 °C (Reflux) | 4-8 hours | 80-95% |
| Aniline (Electron-poor) | DMF, Dioxane | DIPEA (2.0 eq) | 100-120 °C | 12-24 hours | 50-75% |
Troubleshooting and Key Insights
-
Low Yield: If the reaction yield is low, consider using a more polar aprotic solvent like DMF to improve solubility and increase the reaction rate.[7] For poorly nucleophilic amines, increasing the temperature or using a slight excess of the amine (1.2-1.5 eq) can be beneficial.
-
Byproduct Formation: The primary byproduct is often the hydrolysis product, 7-chloro-6-methoxyquinazolin-4(3H)-one. This occurs if water is present in the reaction mixture, especially at elevated temperatures.[9] To avoid this, use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: TLC is an effective way to monitor the reaction. A common mobile phase is a mixture of ethyl acetate and hexanes. The product is typically more polar than the starting dichloroquinazoline.
-
Product Isolation: The hydrochloride salt of the product is often crystalline and precipitates readily, providing a simple and effective method for initial purification.
Conclusion
The regioselective amination of this compound is a powerful and reliable method for synthesizing key intermediates in drug discovery. By understanding the underlying SNAr mechanism, researchers can confidently apply and adapt the provided protocols to generate a diverse range of 4-aminoquinazoline derivatives for biological evaluation. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving high yields and purity.
References
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Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate. Retrieved from [Link]
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Gutiérrez, J. E., Fernandez-Moreira, E., Acosta, M. E., Ramírez, H., & Charris, J. E. (2021). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Drug Development and Therapeutics. Retrieved from [Link]
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Optimization of reaction conditions. [a]. (n.d.). ResearchGate. Retrieved from [Link]
- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006). Google Patents.
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General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Retrieved from [Link]
-
4-Amino-2-chloro-6,7-dimethoxyquinazoline. (n.d.). NIST WebBook. Retrieved from [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). National Institutes of Health (NIH). Retrieved from [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Retrieved from [Link]
-
Combined Experimental and Computational Investigations of 4‐Amino‐2‐Chloro‐6,7‐Dimethoxyquinazoline as Potential Anti‐Alzheimer Agent. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2016). ResearchGate. Retrieved from [Link]
-
7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025). MDPI. Retrieved from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]
-
4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 4,7-Dichloro-6-methoxyquinazoline
Affiliation: Google Research
Abstract
This document provides detailed protocols for the synthesis of diverse derivatives from the versatile chemical scaffold, 4,7-dichloro-6-methoxyquinazoline. This quinazoline core is a pivotal intermediate in the synthesis of numerous biologically active compounds, including kinase inhibitors for cancer therapy.[1][2][3] The protocols herein focus on strategic modifications at the C4 and C7 positions through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both practical, step-by-step instructions and the underlying chemical principles to empower rational drug design.
Introduction: The Significance of the Quinazoline Scaffold
Quinazoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][3][4][5] These activities include, but are not limited to, anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects.[2][3][4] The this compound core, in particular, serves as a crucial building block for the synthesis of targeted cancer therapeutics like gefitinib and erlotinib, which are epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[6][7][8] The strategic placement of the chloro-substituents at the C4 and C7 positions allows for selective and sequential functionalization, making it an ideal starting point for creating diverse chemical libraries for drug discovery.
The inherent reactivity differences between the C4 and C7 positions are key to the synthetic strategies outlined in this document. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine ring.[9][10] This allows for the selective introduction of various amine nucleophiles at this position. Subsequent functionalization at the C7 position can then be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.[11][12][13]
This application note will detail robust and reproducible protocols for these key transformations, providing insights into reaction optimization, characterization of products, and troubleshooting common issues.
Reaction Schematics and Workflow
The overall synthetic strategy involves a two-step sequential functionalization of the this compound core. The workflow is designed to be modular, allowing for the introduction of a wide variety of substituents.
Caption: General workflow for the synthesis of quinazoline derivatives.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a desiccator. |
| Primary/Secondary Amines | Various | Commercially Available | Purify if necessary. |
| Arylboronic Acids | Various | Commercially Available | Check for purity. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Handle in a fume hood. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Air-sensitive. |
| Buchwald Ligands (e.g., XPhos, SPhos) | Ligand Grade | Commercially Available | Air-sensitive. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Hygroscopic. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Dry before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Use from a sealed bottle. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Use from a sealed bottle. |
| Toluene | Anhydrous | Commercially Available | Use from a sealed bottle. |
| Isopropanol | ACS Grade | Commercially Available | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | |
| Ethyl Acetate | ACS Grade | Commercially Available | |
| Hexanes | ACS Grade | Commercially Available | |
| Celite® | --- | Commercially Available | For filtration. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Detailed Synthesis Protocols
Protocol 1: Nucleophilic Aromatic Substitution at the C4 Position
This protocol describes the selective substitution of the chlorine atom at the C4 position with an amine nucleophile.
Reaction Scheme:
Caption: SNAr reaction at the C4 position.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), and a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 2.0 eq), to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration, washed with a suitable solvent (e.g., cold isopropanol or water), and dried.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Rationale and Insights:
-
Solvent Choice: Isopropanol is a common choice due to its ability to dissolve the starting materials and its relatively high boiling point. DMF can be used for less reactive amines.
-
Base: The base is crucial for neutralizing the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Higher temperatures are often required to overcome the activation energy for the SNAr reaction.[14]
-
Regioselectivity: The C4 position is more electrophilic and thus more reactive towards nucleophilic attack than the C7 position. This is a well-documented phenomenon for 2,4-dichloroquinazoline precursors.[9][10]
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7 Position
This protocol details the formation of a carbon-carbon bond at the C7 position using a palladium catalyst.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C7 position.
Step-by-Step Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 4-amino-7-chloro-6-methoxyquinazoline derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%), and a base like K₂CO₃ (2.0-3.0 eq) or K₃PO₄ (2.0-3.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 v/v).[15]
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale and Insights:
-
Catalyst System: The choice of palladium source and ligand is critical for the efficiency of the Suzuki coupling. Bulky, electron-rich phosphine ligands often improve the catalytic activity.[16][17]
-
Base and Solvent: The base is required to activate the boronic acid for transmetalation.[16][17] The use of a biphasic solvent system is common and often enhances the reaction rate.
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.
Protocol 3: Buchwald-Hartwig Amination at the C7 Position
This protocol describes the formation of a carbon-nitrogen bond at the C7 position.
Reaction Scheme:
Caption: Buchwald-Hartwig amination at the C7 position.
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a phosphine ligand (e.g., Xantphos, 4-10 mol%).[11]
-
Add the 4-amino-7-chloro-6-methoxyquinazoline derivative (1.0 eq), the amine or amide (1.1-1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4-2.0 eq).
-
Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture in a preheated oil bath to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the residue by column chromatography.
Rationale and Insights:
-
Catalyst and Ligand: The Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, most importantly, the ligand. Bulky, electron-rich phosphine ligands are essential for promoting the catalytic cycle.[12][18]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[18]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and side reactions. Therefore, anhydrous and degassed solvents and reagents are critical.[11]
Characterization of Synthesized Derivatives
The identity and purity of the synthesized quinazoline derivatives should be confirmed using a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point: As an indicator of purity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield in SNAr | Insufficient temperature; Inactive amine; Inappropriate solvent or base. | Increase reaction temperature; Use a more reactive amine; Screen different solvents and bases. |
| Low yield in cross-coupling reactions | Inactive catalyst; Presence of oxygen or moisture; Poor quality of boronic acid or amine. | Use fresh catalyst and ligand; Ensure inert and anhydrous conditions; Purify coupling partners. |
| Formation of side products | Di-substitution in SNAr; Homocoupling in Suzuki reaction; Dehalogenation. | Use milder conditions (lower temp., less base); Optimize catalyst loading and reaction time. |
| Difficulty in purification | Close polarity of product and starting material/byproducts. | Optimize the eluent system for column chromatography; Consider recrystallization. |
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis of a diverse range of 4,7-disubstituted-6-methoxyquinazoline derivatives. By leveraging the differential reactivity of the C4 and C7 positions, researchers can efficiently generate novel compounds with potential therapeutic applications. The provided insights into the rationale behind the experimental choices are intended to facilitate not only the successful execution of these reactions but also the intelligent design of new synthetic targets in the ever-evolving field of medicinal chemistry.
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-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. Retrieved January 12, 2026, from [Link]
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Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (n.d.). Retrieved January 12, 2026, from [Link]
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Novel quinazoline derivatives: key pharmacological activities. (2024). Retrieved January 12, 2026, from [Link]
-
Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015). OMICS International. Retrieved January 12, 2026, from [Link]
-
A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (n.d.). Retrieved January 12, 2026, from [Link]
-
Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. (2007). Scilit. Retrieved January 12, 2026, from [Link]
-
A New Synthesis of Gefitinib. (2018). Thieme Connect. Retrieved January 12, 2026, from [Link]
-
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. Retrieved January 12, 2026, from [Link]
-
Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
- The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.). Google Patents.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved January 12, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 12, 2026, from [Link]
-
A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved January 12, 2026, from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (n.d.). Arkat USA. Retrieved January 12, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 12, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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nucleophilic aromatic substitutions. (2019). YouTube. Retrieved January 12, 2026, from [Link]
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (n.d.). ChemRxiv. Retrieved January 12, 2026, from [Link]
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- 18. youtube.com [youtube.com]
The Strategic Application of 4,7-Dichloro-6-methoxyquinazoline in Medicinal Chemistry: A Guide for Drug Development Professionals
Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Kinase Inhibition
In the landscape of modern medicinal chemistry, particularly in the realm of oncology, the quinazoline scaffold has established itself as a "privileged structure." Its rigid, bicyclic framework provides an ideal template for designing molecules that can precisely interact with the ATP-binding pocket of various protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The strategic functionalization of the quinazoline core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of several blockbuster anti-cancer drugs.
This guide focuses on a specific, highly versatile intermediate: 4,7-dichloro-6-methoxyquinazoline . The unique arrangement of its substituents—a methoxy group at the 6-position and two reactive chlorine atoms at the 4- and 7-positions—makes it a critical building block for a new generation of targeted therapies, particularly irreversible kinase inhibitors. The electron-donating methoxy group can enhance binding affinity, while the two chloro-substituents offer distinct opportunities for sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a pharmacophore that binds to the hinge region of a kinase at the 4-position, and a solubilizing or reactive group at the 7-position to engage with other regions of the enzyme or form covalent bonds.
This document provides a detailed overview of the synthetic utility of this compound, complete with detailed protocols and the underlying scientific rationale for its application in the synthesis of potent kinase inhibitors.
Core Reactivity and Strategic Importance
The power of this compound as a medicinal chemistry intermediate lies in the differential reactivity of its two chlorine atoms. The C4-chloro group is significantly more activated towards nucleophilic attack than the C7-chloro group. This is due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine ring, which stabilizes the Meisenheimer complex intermediate formed during SNAr. This inherent reactivity difference is the key to its strategic use, enabling a controlled, stepwise introduction of different functionalities.
Workflow for Kinase Inhibitor Synthesis
Caption: General synthetic workflow utilizing this compound.
Application in the Synthesis of Irreversible EGFR Inhibitors
A prime application of this intermediate is in the synthesis of second-generation, irreversible Epidermal Growth Factor Receptor (EGFR) inhibitors, such as those in the class of Afatinib and Dacomitinib. These drugs are designed to overcome resistance to first-generation inhibitors like Gefitinib and Erlotinib. The general strategy involves:
-
Hinge Binding: A substituted aniline (e.g., 3-chloro-4-fluoroaniline) is introduced at the C4-position. This aniline moiety forms crucial hydrogen bonds with the "hinge region" of the EGFR ATP-binding site.
-
Covalent Modification: A nucleophilic group, often attached via a linker to the C7-position of the quinazoline, forms a covalent bond with a cysteine residue (Cys797) in the active site of EGFR. This irreversible binding leads to sustained inhibition of the receptor's activity.
The this compound core is an ideal starting point for such molecules. The C4-chloro is first displaced by the hinge-binding aniline. Subsequently, the less reactive C7-chloro can be substituted to introduce the "warhead" for covalent modification.
Signaling Pathway Inhibition
Application Notes & Protocols: The Central Role of 4,7-Dichloro-6-methoxyquinazoline in the Synthesis of EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 4,7-dichloro-6-methoxyquinazoline, a pivotal intermediate in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. We will delve into the underlying science of EGFR signaling, provide detailed synthetic protocols with expert rationale, and discuss the mechanism of action of the resulting therapeutic agents.
The Rationale: Targeting the EGFR Pathway in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1] It is a member of the ErbB family of receptor tyrosine kinases.[2] In healthy cells, the binding of ligands like epidermal growth factor (EGF) to the receptor's extracellular domain triggers a conformational change, leading to receptor dimerization and the activation of its intracellular tyrosine kinase domain.[2] This activation initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MAPK and PI3K/AKT pathways, which ultimately drive normal cell division and survival.[3]
However, in many types of cancer, including non-small-cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive, ligand-independent activation.[4] This uncontrolled signaling promotes unchecked cell proliferation, survival, and metastasis, making EGFR a prime therapeutic target.[5]
Quinazoline-based molecules have emerged as a highly successful "privileged scaffold" for developing EGFR inhibitors due to their structural resemblance to the adenine region of ATP, allowing them to competitively bind to the ATP-binding pocket of the EGFR kinase domain.[5] First-generation inhibitors like gefitinib and erlotinib, and second-generation inhibitors such as afatinib and dacomitinib, are all built upon this core structure.[5][6] The intermediate, this compound, is a highly reactive and versatile building block instrumental in creating these life-saving drugs.
The EGFR Signaling Cascade: A Visual Overview
Understanding the pathway is key to understanding the inhibitor's function. Upon ligand binding or mutational activation, EGFR autophosphorylates its tyrosine residues, creating docking sites for adaptor proteins that trigger downstream signaling.
Caption: General workflow for synthesizing EGFR inhibitors from the dichloro-intermediate.
Detailed Protocol: Synthesis of a Key Precursor for Afatinib
This protocol details the synthesis of (4-(3-chloro-4-fluoro-phenylamino)-7-chloro-6-methoxy-quinazoline), a direct precursor that can be further elaborated to produce second-generation inhibitors like Afatinib.
Materials:
-
This compound
-
3-Chloro-4-fluoroaniline
-
Isopropanol (IPA), anhydrous
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere, add this compound (e.g., 5.0 g, 21.6 mmol, 1.0 equiv.).
-
Rationale: An inert atmosphere is crucial to prevent moisture, which could potentially hydrolyze the highly reactive starting material back to its quinazolinone precursor, reducing yield.
-
-
Reagent Addition: Add anhydrous isopropanol (100 mL) to the flask, followed by 3-chloro-4-fluoroaniline (e.g., 3.46 g, 23.8 mmol, 1.1 equiv.).
-
Rationale: Isopropanol is a common solvent for this reaction as it effectively dissolves the reactants and has a suitable boiling point for the reaction temperature. A slight excess of the aniline (1.1 equivalents) helps drive the reaction to completion.
-
-
Heating and Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. A precipitate, the hydrochloride salt of the product, will begin to form.
-
Rationale: The elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate. The formation of the product as a salt drives the equilibrium forward, often leading to high yields.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.
-
Rationale: TLC is a rapid and effective way to ensure the starting material has been consumed before proceeding with the workup, preventing the isolation of an impure product.
-
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate using a Büchner funnel.
-
Washing: Wash the collected solid with cold isopropanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
Rationale: Washing with cold solvent minimizes the loss of the desired product, which has lower solubility in cold IPA, while effectively removing more soluble impurities. Diethyl ether is used for a final wash due to its low boiling point, which facilitates drying.
-
-
Drying: Dry the resulting solid under vacuum to obtain the product as a solid (typically off-white to pale yellow).
-
Expected Yield: 85-95%. The product is often of sufficient purity for the next synthetic step without requiring further purification like column chromatography. [7]
-
Mechanism of Action at the Molecular Level
The synthesized 4-anilinoquinazoline derivatives function as ATP-competitive inhibitors. [8]The EGFR kinase domain has a specific pocket where ATP binds to provide the phosphate group for autophosphorylation. The quinazoline inhibitor, due to its shape and electronic properties, fits into this same pocket, preventing ATP from binding.
Key Interactions:
-
Hinge Binding: The N1 nitrogen of the quinazoline core forms a critical hydrogen bond with the backbone amide of a methionine residue (Met793) in the hinge region of the kinase. This interaction is the primary anchor for the inhibitor.
-
Hydrophobic Pockets: The aniline ring and other substituents on the quinazoline scaffold occupy hydrophobic pockets within the active site, enhancing binding affinity and selectivity. [4]* Gatekeeper Residue: The "gatekeeper" residue (Threonine 790) controls access to a deeper hydrophobic pocket. Mutations at this site (T790M) are a common cause of resistance to first-generation inhibitors. [6]
Caption: Key interactions of a quinazoline inhibitor in the EGFR ATP pocket.
Comparative Data of Quinazoline-Based Inhibitors
The versatility of the quinazoline scaffold, enabled by intermediates like this compound, has led to multiple generations of EGFR inhibitors with varying potencies and specificities.
| Inhibitor | Generation | Primary Target(s) | IC₅₀ (vs. EGFR wt) | Notes |
| Gefitinib | 1st | EGFR (Sensitizing Mutants) | ~25-33 nM [9] | Reversible inhibitor; less effective against T790M mutation. [10] |
| Erlotinib | 1st | EGFR (Sensitizing Mutants) | ~2 nM [10] | Reversible inhibitor; resistance often via T790M mutation. [11] |
| Lapatinib | 1st (Dual) | EGFR, HER2 | ~10 nM [5] | Reversible dual TKI. |
| Afatinib | 2nd | Pan-ErbB (EGFR, HER2, HER4) | ~0.4-0.5 nM | Irreversible inhibitor; active against T790M but also WT EGFR, leading to side effects. [6] |
| Dacomitinib | 2nd | Pan-ErbB (EGFR, HER2, HER4) | ~6 nM | Irreversible inhibitor with activity against some resistant mutants. [6] |
IC₅₀ values can vary based on assay conditions.
Troubleshooting & Optimization for C-N Coupling
While the SNAr reaction is generally robust, challenges can arise. For more complex syntheses, particularly those involving less reactive anilines or requiring C7 functionalization, palladium-catalyzed Buchwald-Hartwig amination is often employed.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Poor Reagent Quality: Starting materials (dichloroquinazoline) may have degraded/hydrolyzed. | Ensure starting materials are pure and dry. Store the dichloro-intermediate under inert gas. |
| Incorrect Solvent/Temperature: Reaction conditions are not optimal for the specific aniline used. | Screen different solvents (e.g., n-butanol, DMF, dioxane) and temperatures. For sensitive substrates, lower temperatures may be required over longer times. | |
| (For Buchwald-Hartwig): Inactive Catalyst/Ligand: Palladium catalyst is oxidized; ligand is inappropriate. | Use a fresh catalyst and screen different phosphine ligands (e.g., XPhos, Xantphos). Ensure the reaction is strictly anaerobic. [12][13] | |
| Side Reactions | Double Substitution: The aniline reacts at both C4 and C7 positions. | This is rare under thermal conditions due to differential reactivity but can occur with highly reactive nucleophiles or harsh conditions. Use stoichiometric control (near 1:1 ratio of reactants). |
| Hydrolysis: Presence of water leads to the formation of quinazolinone. | Use anhydrous solvents and maintain an inert atmosphere throughout the reaction. [14] |
Conclusion
This compound and its close analogs are not merely chemical intermediates; they are foundational pillars in the architecture of modern targeted cancer therapy. Their differential reactivity at the C4 and C7 positions provides medicinal chemists with a reliable and versatile platform to design and synthesize generations of EGFR tyrosine kinase inhibitors. The straightforward yet powerful nucleophilic aromatic substitution chemistry it enables has been instrumental in the development of drugs that have significantly improved outcomes for patients with EGFR-mutant cancers. A thorough understanding of the protocols for its use, the rationale behind each step, and the mechanism of the resulting drugs is essential for any researcher dedicated to the field of oncology drug discovery.
References
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ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. Retrieved from [Link]
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ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Retrieved from [Link]
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Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Available at: [Link]
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
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ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
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Engel, J., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry, 65(23), 15679–15697. Available at: [Link]
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Singh, P., et al. (2012). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Der Pharma Chemica, 4(5), 1990-1997. Available at: [Link]
-
Pop, O., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6667. Available at: [Link]
-
Palla, V. B., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. International Journal of Molecular Sciences, 24(17), 13531. Available at: [Link]
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Gero, T. W., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Nature Communications, 13, 1649. Available at: [Link]
-
Kumar, A., et al. (2022). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Molecular Structure, 1263, 133161. Available at: [Link]
-
Arumugam, K., et al. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Molekul, 16(2), 195-203. Available at: [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
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Zhang, J., et al. (2018). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1321-1335. Available at: [Link]
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Zhang, H., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 676813. Available at: [Link]
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Application Notes and Protocols for the Reactions of 4,7-Dichloro-6-methoxyquinazoline
Introduction: The Strategic Importance of 4,7-Dichloro-6-methoxyquinazoline in Drug Discovery
This compound is a pivotal heterocyclic intermediate in the synthesis of a multitude of biologically active molecules. Its quinazoline core is a privileged scaffold in medicinal chemistry, notably present in numerous approved tyrosine kinase inhibitors (TKIs) used in targeted cancer therapies.[1][2] The strategic placement of two reactive chloro groups and an electron-donating methoxy group makes this molecule a versatile building block for creating extensive libraries of substituted quinazolines. Understanding the reactivity and experimental nuances of this compound is paramount for researchers and scientists in drug development aiming to synthesize novel therapeutics efficiently.
This guide provides an in-depth exploration of the experimental procedures for reactions involving this compound, with a primary focus on its most prevalent and synthetically useful transformation: nucleophilic aromatic substitution (SNAr). The protocols and insights presented herein are synthesized from established methodologies for structurally related quinazolines and quinolines, offering a robust framework for practical application.
Core Chemical Principles: Understanding the Reactivity of this compound
The primary mode of reaction for this compound is Nucleophilic Aromatic Substitution (SNAr) . The quinazoline ring system, with its electron-withdrawing nitrogen atoms, activates the chloro substituents towards nucleophilic attack.
Regioselectivity in Nucleophilic Aromatic Substitution
A critical aspect of the reactivity of dichlorinated quinazolines is regioselectivity. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C7 position. This is attributed to the strong electron-withdrawing effect of the adjacent ring nitrogen, which effectively stabilizes the Meisenheimer intermediate formed during the SNAr reaction at C4.[3][4] This inherent reactivity allows for selective mono-substitution at the C4 position under controlled conditions.
Experimental Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions
The following protocols are designed to be adaptable for a range of nucleophiles, particularly primary and secondary amines, which are commonly used to synthesize 4-aminoquinazoline derivatives.
General Protocol for Mono-amination at the C4-Position
This protocol outlines a typical procedure for the selective reaction of an amine nucleophile at the C4 position of this compound.
Materials:
-
This compound
-
Amine nucleophile (primary or secondary)
-
Anhydrous polar aprotic solvent (e.g., isopropanol, acetonitrile, 2-ethoxyethanol)[3]
-
Optional: Non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Anhydrous sodium or magnesium sulfate
-
Solvents for extraction and purification (e.g., dichloromethane, ethyl acetate, hexane)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).
-
Reagent Addition: Add the desired anhydrous polar aprotic solvent (e.g., isopropanol, 10-20 mL per gram of quinazoline). Stir the mixture to dissolve the starting material. Add the amine nucleophile (1.0-1.2 equivalents). If the amine is used as a salt, add a non-nucleophilic base (1.5-2.0 equivalents) to liberate the free amine.
-
Reaction Progression: Heat the reaction mixture to a temperature between 70°C and reflux, depending on the reactivity of the amine.[5][6] Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried. Alternatively, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-amino-7-chloro-6-methoxyquinazoline derivative.
Data Presentation: Representative Reaction Parameters
| Parameter | Recommended Conditions | Rationale |
| Solvent | Isopropanol, Acetonitrile, 2-Ethoxyethanol | Polar aprotic solvents facilitate SNAr reactions.[3] |
| Temperature | 70°C to Reflux | Higher temperatures are often required to drive the reaction to completion. |
| Reaction Time | 4 - 24 hours | Dependent on the nucleophilicity of the amine and reaction temperature. |
| Stoichiometry | 1.0 - 1.2 eq. of Amine | A slight excess of the amine can ensure complete consumption of the starting material. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from hydrolyzing the starting material.[3] |
Troubleshooting and Field-Proven Insights
Issue 1: Formation of a Di-substituted Byproduct
-
Causality: When using a diamine or a highly reactive amine at elevated temperatures for extended periods, a second substitution at the C7 position can occur.
-
Solution: Employ a modest excess of the amine nucleophile (around 2-5 equivalents) to favor the mono-amination product.[7] Monitor the reaction closely using TLC or HPLC and stop the reaction once the starting material is consumed, before significant di-amination occurs.[7]
Issue 2: Presence of an Insoluble White Solid (Hydrolysis Product)
-
Causality: The C4 position is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding 7-chloro-6-methoxyquinazolin-4-ol.[3] This is exacerbated by the presence of moisture in the reactants or solvent, especially at elevated temperatures.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Conducting the reaction under an inert atmosphere helps to exclude atmospheric moisture.[7]
Issue 3: Low Reaction Yield
-
Causality: Several factors can contribute to low yields, including an insufficiently reactive amine, suboptimal reaction temperature, or the presence of moisture leading to hydrolysis.[3]
-
Solution: For less reactive amines, a higher reaction temperature or a more polar solvent may be necessary. Ensure anhydrous conditions are maintained throughout the experiment.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic aromatic substitution reaction of this compound.
Caption: General workflow for the SNAr reaction.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the successful execution of reactions involving this compound. By understanding the underlying chemical principles of nucleophilic aromatic substitution and adhering to meticulous experimental techniques, researchers can effectively utilize this versatile intermediate in the synthesis of novel compounds with significant therapeutic potential. The key to success lies in the careful control of reaction conditions, particularly temperature and the exclusion of moisture, to maximize the yield of the desired mono-substituted product.
References
- BenchChem. (n.d.). Avoiding byproduct formation in 4-Chloro-6,7-dimethoxyquinazoline reactions.
- BenchChem. (n.d.). Reactivity comparison of 4-Chloro-6,7-dimethoxyquinoline with other chloroquinolines.
- ResearchGate. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
- Google Patents. (n.d.). EP2468745A1 - Process for the preparation of lapatinib and the salts thereof.
- PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline.
- Journal of China Pharmaceutical University. (2010). Practical synthesis of lapatinib.
- MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
- ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
- SciSpace. (2015). Lapatinib preparation method.
- MedKoo Biosciences. (n.d.). Lapatinib Synthetic Routes.
- ChemicalBook. (n.d.). 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum.
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
- Google Patents. (n.d.). WO2014170910A1 - Process for the preparation of lapatinib.
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- NIH. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
- BenchChem. (n.d.). Technical Support Center: Amination of 4,7-Dichloroquinoline.
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Application Note: A Scalable and Robust Protocol for the Synthesis of 4,7-Dichloro-6-methoxyquinazoline
Abstract
This application note provides a comprehensive and detailed guide for the scale-up synthesis of 4,7-dichloro-6-methoxyquinazoline, a critical intermediate in the development of advanced pharmaceutical agents, notably as a precursor to potent tyrosine kinase inhibitors. The protocol is designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and reproducibility. The described two-step synthesis begins with the cyclization of 2-amino-4-chloro-5-methoxybenzoic acid to form the quinazolinone core, followed by a robust chlorination step. This guide explains the rationale behind key procedural choices, offers in-depth, step-by-step instructions, and includes critical safety and handling information to ensure successful implementation in a laboratory or pilot plant setting.
Introduction and Strategic Overview
Quinazoline derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for numerous approved drugs, particularly in oncology.[1][2][3] this compound is a highly valuable building block, specifically utilized in the synthesis of irreversible tyrosine kinase inhibitors (TKIs) that target key signaling pathways in cancer cells. Its precise structure allows for targeted derivatization, making an efficient and scalable synthesis paramount for drug development programs.
The synthetic strategy outlined herein has been developed with scalability as the primary objective. It avoids costly reagents, complex chromatographic purifications, and harsh reaction conditions that are impractical for large-scale production.[4] The chosen two-step pathway is linear, high-yielding, and utilizes well-understood chemical transformations, ensuring a reliable and economical process.
Synthetic Pathway Overview
The synthesis proceeds in two main stages:
-
Formation of the Quinazolinone Core: The process begins with the cyclocondensation of 2-amino-4-chloro-5-methoxybenzoic acid with formamide. This reaction efficiently constructs the heterocyclic quinazolinone ring system, yielding 7-chloro-6-methoxyquinazolin-4(3H)-one. Formamide serves as both a reagent and a solvent in this transformation, which is a classic and effective method for quinazolinone synthesis.
-
Aromatic Chlorination: The intermediate quinazolinone is then subjected to chlorination to convert the 4-hydroxy (keto) group into the desired 4-chloro functionality. This is achieved using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF), a standard and highly effective method for this type of conversion.[5][6]
This strategic approach ensures a high overall yield and produces a final product of sufficient purity for subsequent synthetic steps with a straightforward workup and isolation procedure.
Visualized Synthetic Workflow
The overall process from starting material to the final product is depicted below.
Caption: High-level overview of the two-step synthesis of this compound.
Detailed Experimental Protocols
Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A thorough risk assessment must be conducted before commencing any chemical synthesis.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Notes |
| 2-Amino-4-chloro-5-methoxybenzoic acid | 72749-63-8 | 201.61 | Starting Material (SM) |
| Formamide | 75-12-7 | 45.04 | Reagent/Solvent, Anhydrous grade |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | Chlorinating Agent, use fresh |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Catalyst, Anhydrous grade |
| Toluene | 108-88-3 | 92.14 | Solvent for azeotropic removal |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | Aqueous solution for work-up |
| Brine | N/A | N/A | Saturated NaCl solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
Step 1: Synthesis of 7-Chloro-6-methoxyquinazolin-4(3H)-one
Rationale: This step involves the cyclization of an anthranilic acid derivative with formamide. Heating the mixture drives the condensation and subsequent ring closure to form the stable quinazolinone heterocycle. Formamide acts as the source of the C2 carbon in the quinazoline ring.
Protocol:
-
Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermocouple connected to a heating mantle.
-
Charge the flask with 2-amino-4-chloro-5-methoxybenzoic acid (100.8 g, 0.50 mol).
-
Add formamide (400 mL) to the flask.
-
Begin stirring to create a slurry and heat the reaction mixture to 160 °C.
-
Maintain the temperature at 160 °C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature (approx. 20-25 °C). A precipitate will form.
-
Add deionized water (400 mL) to the flask and stir the slurry for 30 minutes to break up any large solids.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (2 x 200 mL) and then with cold ethanol (1 x 100 mL).
-
Dry the solid in a vacuum oven at 80 °C to a constant weight to yield 7-chloro-6-methoxyquinazolin-4(3H)-one as an off-white to pale yellow solid.
-
Expected Yield: 90-95%
-
Purity (HPLC): >98%
Step 2: Synthesis of this compound
Rationale: This is a nucleophilic acyl substitution reaction where the hydroxyl group of the quinazolinone tautomer is converted into a good leaving group by thionyl chloride. The chloride ion then displaces it. Catalytic DMF forms the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent activating agent than SOCl₂ alone, accelerating the reaction.[5][6]
Protocol:
-
Set up a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel. Ensure the system is dry and under an inert atmosphere (e.g., nitrogen).
-
Charge the flask with 7-chloro-6-methoxyquinazolin-4(3H)-one (94.8 g, 0.45 mol).
-
Carefully add thionyl chloride (700 mL, 9.6 mol). Caution: Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme care.[7]
-
Begin stirring the suspension. Slowly add N,N-dimethylformamide (DMF) (2.0 mL) dropwise via the dropping funnel. Gas evolution (HCl, SO₂) will be observed.
-
Heat the reaction mixture to reflux (approx. 76-79 °C) and maintain for 6 hours. The mixture should become a clear solution.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes) for the disappearance of the starting material.
-
Once complete, cool the reaction to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator connected to a base trap.
-
To remove the final traces of SOCl₂, add toluene (2 x 150 mL) and co-evaporate (azeotrope) under reduced pressure.
-
Dissolve the resulting solid residue in dichloromethane (DCM) (1 L).
-
Carefully pour the DCM solution into a separatory funnel containing a slowly stirred, ice-cold saturated sodium bicarbonate solution (1 L). Caution: This neutralization is highly exothermic and releases CO₂ gas. Perform slowly with vigorous stirring and frequent venting.
-
Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution (1 x 500 mL) and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound as a white to off-white crystalline solid.
-
Expected Yield: 93-98%
-
Purity (HPLC): >99%
Data Summary and Characterization
| Parameter | Step 1 Intermediate | Step 2 Final Product |
| IUPAC Name | 7-Chloro-6-methoxyquinazolin-4(3H)-one | This compound |
| Molecular Formula | C₉H₇ClN₂O₂ | C₉H₆Cl₂N₂O |
| Molecular Weight | 210.62 g/mol | 229.07 g/mol |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |
| Expected Yield | 90-95% | 93-98% |
| Melting Point | ~275-280 °C | ~165-170 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.2 (s, 1H), 8.0 (s, 1H), 7.8 (s, 1H), 7.2 (s, 1H), 3.9 (s, 3H) | δ 8.9 (s, 1H), 8.1 (s, 1H), 7.6 (s, 1H), 4.0 (s, 3H) |
| MS (ESI+) | m/z 211.0 [M+H]⁺ | m/z 229.0 [M+H]⁺, 231.0 [M+H+2]⁺ |
Process Safety and Handling
Safe laboratory practice is paramount. The following workflow highlights key safety considerations.
Caption: Key safety workflow for the synthesis protocol.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water to produce toxic gases (HCl and SO₂). Always handle in a certified fume hood. Ensure a base scrubber is used to neutralize evolved gases.[7]
-
Neutralization (Work-up): The quenching of the reaction mixture with sodium bicarbonate is highly exothermic and releases large volumes of CO₂ gas. Perform this step slowly in a vessel with adequate headspace and with cooling.
-
Waste Disposal: Halogenated waste (DCM, residual SOCl₂) must be segregated from non-halogenated waste for proper disposal according to institutional guidelines.
References
- BenchChem. (2025). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline. BenchChem.
- Chandregowda, V., Rao, V. H., & Reddy, G. C. (2009). A simple and highly efficient process for synthesis of Gefitinib and its intermediate.
- Harianja, D., et al. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Indonesian Journal of Chemistry, 21(5), 1147-1154.
-
PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. National Center for Biotechnology Information. [Link]
-
New Drug Approvals. (2015). Gefitinib. [Link]
-
Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline. BenchChem.
- Google Patents. (n.d.).
-
Ferreira, M. J., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1134. [Link]
- Google Patents. (n.d.). The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Asif, M. (2014). Quinazoline derivatives: synthesis and bioactivities. Chemistry International, 3(1), 1-24. [Link]
-
Wikipedia. (n.d.). Quinazoline. [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]
-
Sravanthi, V. V., & Kumar, C. G. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Catalysts, 12(9), 1032. [Link]
-
Yi, H., & Chae, J. (2018). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reactions. The Journal of Organic Chemistry, 83(17), 10467-10476. [Link]
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline - Wikipedia [en.wikipedia.org]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. thieme-connect.de [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
Purification of 4,7-Dichloro-6-methoxyquinazoline: Application Notes and Protocols for Pharmaceutical Intermediates
Introduction: The Critical Role of Purity in Quinazoline-Based Drug Development
4,7-Dichloro-6-methoxyquinazoline is a key heterocyclic intermediate in the synthesis of numerous pharmacologically active molecules, particularly in the realm of targeted cancer therapies. The quinazoline scaffold is central to a class of tyrosine kinase inhibitors (TKIs) that have revolutionized oncology. The precise substitution pattern of this compound, featuring reactive chloro groups at the 4 and 7 positions and an electron-donating methoxy group at the 6-position, makes it a versatile building block for creating compounds that can selectively interact with the ATP-binding sites of various kinases.
Given its role as a foundational piece in the construction of complex drug molecules, the purity of this compound is of paramount importance. The presence of impurities, even in trace amounts, can have significant downstream consequences, including the formation of undesired side products, altered pharmacological activity, and potential toxicity in the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the purification of this compound, offering detailed protocols for common laboratory techniques and insights into the rationale behind procedural choices.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The selection of an appropriate purification strategy begins with an understanding of the potential impurities that may be present in the crude product. The synthesis of this compound typically involves the cyclization of a substituted anthranilic acid derivative followed by a chlorination step.[1] Common impurities can therefore be categorized as:
-
Unreacted Starting Materials: Residual precursors from the initial condensation and cyclization steps.
-
Intermediates: Incomplete conversion of the quinazolinone precursor to the final dichloro- product. A key intermediate is the corresponding 4-hydroxy-7-chloro-6-methoxyquinazoline.
-
Over-chlorinated or Isomeric Byproducts: While the 4 and 7 positions are the primary sites of chlorination, side reactions can potentially lead to the formation of other chlorinated species.
-
Reagents and Catalysts: Residual chlorinating agents (e.g., thionyl chloride, phosphorus oxychloride) and catalysts (e.g., DMF) used in the synthesis.[2]
A preliminary analysis of the crude material using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to identify the major impurities and guide the selection of the most effective purification method.
Purification Methodologies: A Multi-tiered Approach
A combination of purification techniques is often employed to achieve the high purity required for pharmaceutical applications. The general workflow involves an initial bulk purification step, followed by a high-resolution polishing step if necessary.
Caption: General purification workflow for this compound.
Recrystallization: The First Line of Defense
Recrystallization is a powerful and cost-effective technique for removing a significant portion of impurities from a solid sample. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[3][4]
Causality Behind Solvent Selection: An ideal recrystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. This differential solubility allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by the crystallization of the pure compound upon cooling, while the impurities remain in the mother liquor. For quinazoline derivatives, a mixture of polar and non-polar solvents often provides the optimal solubility profile.
Protocol for Recrystallization:
-
Solvent Screening: In small test tubes, assess the solubility of a small amount of the crude product in various solvents such as ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof (e.g., ethanol/water, ethyl acetate/hexane). A promising solvent system will show poor solubility at room temperature but complete dissolution upon heating. A mixture of ethanol and ethyl acetate is often a good starting point for related quinoline derivatives.[5]
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the smallest volume of solvent necessary to achieve complete dissolution to maximize the yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is critical to prevent the contamination of the final crystals.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
| Parameter | Recommended Condition | Rationale |
| Solvent System | Ethanol/Ethyl Acetate or Toluene/Hexane | Provides a good solubility gradient for many quinazoline derivatives. |
| Cooling Rate | Slow, followed by an ice bath | Promotes the formation of well-defined, pure crystals. |
| Washing Solvent | Cold recrystallization solvent | Removes surface impurities without dissolving a significant amount of the product. |
Column Chromatography: For Enhanced Purity
When recrystallization alone is insufficient to achieve the desired level of purity, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase is passed through the column.[6][7]
The Principle of Separation: this compound and its impurities will have different polarities. By carefully selecting a mobile phase (eluent) of appropriate polarity, these components can be selectively eluted from the column, with less polar compounds generally eluting before more polar ones on a normal-phase silica gel column.
Caption: Step-by-step workflow for column chromatography purification.
Protocol for Flash Column Chromatography:
-
Solvent System Selection (TLC): On a TLC plate, spot the crude material and develop it in various solvent systems (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol). The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, with good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. For less soluble compounds, a "dry loading" technique is recommended: adsorb the dissolved crude product onto a small amount of silica gel, remove the solvent, and carefully add the resulting free-flowing powder to the top of the column.[6]
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective for separating complex mixtures.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient | Allows for the separation of compounds with a range of polarities. |
| Elution Mode | Gradient Elution | Generally provides better separation for complex mixtures compared to isocratic elution. |
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The Ultimate Polishing Step
For applications requiring the highest level of purity (>99.5%), such as the preparation of analytical standards or for use in sensitive biological assays, preparative HPLC is the method of choice. This technique offers superior resolution compared to column chromatography.
Principle of High-Resolution Separation: Preparative HPLC utilizes a high-pressure system to force the mobile phase through a column packed with smaller stationary phase particles. This results in a much higher number of theoretical plates and, consequently, a significantly better separation of closely related impurities. For quinazoline derivatives, a reversed-phase C18 column is commonly used.
Protocol for Preparative HPLC:
-
Method Development: An analytical HPLC method should first be developed to achieve optimal separation between this compound and any remaining impurities. This method is then scaled up for preparative purification. A typical mobile phase consists of a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Sample Preparation: Dissolve the partially purified product in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter before injection to prevent clogging of the column.
-
Purification: Inject the sample onto the preparative HPLC system. The separation is monitored by a UV detector.
-
Fraction Collection: Collect the fractions corresponding to the peak of the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation, to yield the highly purified product.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Reversed-Phase C18 | Provides good retention and separation for a wide range of organic molecules. |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid | A common and effective mobile phase system for reversed-phase HPLC. The acid improves peak shape for basic compounds like quinazolines. |
| Detection | UV (wavelength determined from UV spectrum of the compound) | Allows for sensitive and selective detection of the target compound. |
Conclusion: A Pathway to High-Purity this compound
The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. A systematic approach, beginning with a thorough understanding of the potential impurity profile, allows for the rational selection of purification techniques. Recrystallization serves as an effective initial purification step, capable of removing a significant portion of impurities. For higher purity requirements, column chromatography offers a robust and versatile solution. Finally, for the most demanding applications, preparative HPLC provides the highest level of purification. By employing these methods, researchers and drug development professionals can ensure the quality and integrity of this vital chemical intermediate, thereby contributing to the development of safe and effective medicines.
References
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]
-
Nguyen, H. D., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(4), M1167. [Link]
-
Wired Chemist. (n.d.). Recrystallization. Wired Chemist. [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- Google Patents. (n.d.). US2671083A - 4,7-dichloro-6-methoxy quinoline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Notes and Protocols for Monitoring 4,7-Dichloro-6-methoxyquinazoline Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Critical Role of Reaction Monitoring for a Key Pharmaceutical Intermediate
4,7-Dichloro-6-methoxyquinazoline is a crucial heterocyclic building block in the synthesis of a variety of pharmacologically active molecules, particularly in the development of targeted cancer therapies. Its quinazoline core is a key feature in several approved tyrosine kinase inhibitors. The reactivity of the two chlorine atoms, especially the more labile chlorine at the 4-position, allows for sequential nucleophilic aromatic substitution (SNAr) reactions to introduce desired pharmacophores.
Given the importance of this intermediate, precise control over its synthesis and subsequent reactions is paramount to ensure the desired product's purity, yield, and overall safety profile. In-process monitoring of these reactions is not merely a quality control step but a fundamental aspect of process understanding and optimization. This guide provides a comprehensive overview of analytical techniques and detailed protocols for the effective monitoring of reactions involving this compound. The methodologies described herein are designed to provide real-time or near-real-time insights into reaction progress, enabling timely interventions and ensuring the desired chemical transformation.
Thin-Layer Chromatography (TLC): A Rapid and Versatile Screening Tool
Principle and Application: TLC is an indispensable, cost-effective, and rapid technique for monitoring the progress of organic reactions. It allows for the qualitative assessment of the presence of starting materials, intermediates, products, and byproducts. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel on a plate) and a mobile phase (an organic solvent or a mixture of solvents). For this compound reactions, TLC is the first line of analysis to quickly determine if the starting material has been consumed and to visualize the formation of new spots corresponding to products.
Causality Behind Experimental Choices: The choice of the eluent system is critical for achieving good separation. A common starting point for quinazoline derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[1] The ratio is optimized to achieve a retention factor (Rf) for the product of approximately 0.3 to 0.5, which generally provides the best resolution. For more polar products, such as those resulting from the substitution of a chlorine atom with an amine, a more polar solvent system like dichloromethane/methanol may be necessary.[2] The addition of a small amount of a basic modifier like triethylamine can be beneficial to prevent peak tailing on the silica gel, which can occur due to the basic nitrogen atoms in the quinazoline ring.
Protocol 1: TLC Monitoring of a Nucleophilic Aromatic Substitution Reaction
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate or 95:5 Dichloromethane:Methanol)
-
UV lamp (254 nm)
-
Reaction mixture aliquots
-
Reference standards (starting material, and if available, the expected product)
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to ensure the chamber is saturated with solvent vapors. Close the chamber and allow it to equilibrate for at least 10 minutes.
-
Spot the TLC Plate: Using a capillary tube, carefully spot a small amount of the starting material (SM) solution, a co-spot (a mixture of SM and the reaction mixture), and the reaction mixture (RM) on the baseline of the TLC plate. Keep the spots small and well-separated.
-
Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm and circle the visible spots.
-
Interpret the Results: Compare the Rf values of the spots. The disappearance of the starting material spot in the RM lane and the appearance of a new spot (or spots) indicate the reaction is progressing. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
High-Performance Liquid Chromatography (HPLC): Quantitative Analysis for Purity and Conversion
Principle and Application: HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture. It offers high resolution and sensitivity, making it ideal for accurately determining the conversion of starting materials, the formation of products, and the presence of impurities. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18 or C8) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol), is the most common mode for analyzing quinazoline derivatives.
Causality Behind Experimental Choices: The choice between a C18 and a C8 column depends on the polarity of the analytes. A C18 column provides greater retention for non-polar compounds, while a C8 column is suitable for more polar molecules and can offer faster analysis times. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate compounds with a wide range of polarities that may be present in a reaction mixture. The use of a buffer or an acid modifier (e.g., formic acid or trifluoroacetic acid) in the mobile phase helps to ensure sharp, symmetrical peaks by controlling the ionization state of the basic quinazoline nitrogen. Detection is typically performed using a UV detector, as the quinazoline ring system has a strong chromophore.
Protocol 2: HPLC Monitoring of Reaction Conversion and Impurity Profiling
Materials:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Sample vials
-
Syringe filters (0.45 µm)
-
Reaction mixture aliquots
-
Reference standards
Procedure:
-
Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and quench it by diluting it in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile). Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution (see Table 1)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared sample and reference standards onto the HPLC system.
-
Data Interpretation: Identify the peaks corresponding to the starting material and product by comparing their retention times with those of the reference standards. Calculate the percentage conversion of the starting material and the relative percentage of the product and any impurities based on their peak areas.
Table 1: Illustrative HPLC Gradient Program
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): Structural Confirmation and Volatile Impurity Detection
Principle and Application: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the starting material, product, and any intermediates or byproducts, providing unambiguous structural confirmation. When coupled with a separation technique like Gas Chromatography (GC-MS), it is particularly effective for analyzing volatile and thermally stable compounds. For non-volatile compounds, direct infusion MS or Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.
Causality Behind Experimental Choices: The choice of ionization technique is crucial. Electron Ionization (EI) is a common hard ionization technique in GC-MS that provides a reproducible fragmentation pattern, which can be used for library matching and structural elucidation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are preferred as they typically produce the protonated molecular ion ([M+H]+), allowing for straightforward molecular weight determination.[2] The observation of isotopic patterns, particularly for chlorine-containing compounds like this compound, is a key diagnostic feature in mass spectrometry.
Protocol 3: Reaction Product Confirmation by LC-MS
Materials:
-
LC-MS system with an ESI source
-
HPLC conditions as described in Protocol 2
-
Diluted and filtered reaction mixture sample
Procedure:
-
LC Separation: Perform the HPLC separation as described in Protocol 2.
-
MS Detection: Set the mass spectrometer to operate in positive ESI mode. Scan a mass range that includes the expected molecular weights of the starting material, product, and any potential byproducts (e.g., m/z 100-500).
-
Data Analysis: Extract the mass spectrum for each chromatographic peak. Confirm the identity of the product by observing the expected [M+H]+ ion. For chlorinated compounds, look for the characteristic isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio).
Table 2: Expected Mass Spectrometric Data
| Compound | Molecular Formula | Expected [M+H]+ (m/z) | Key Isotopic Peaks (m/z) |
| This compound | C9H6Cl2N2O | 229.0, 231.0, 233.0 | [M+H]+, [M+H+2]+, [M+H+4]+ |
| 4-Amino-7-chloro-6-methoxyquinazoline (Example Product) | C9H8ClN3O | 210.0, 212.0 | [M+H]+, [M+H+2]+ |
| 7-Chloro-6-methoxyquinazolin-4-ol (Hydrolysis Byproduct) | C9H7ClN2O2 | 211.0, 213.0 | [M+H]+, [M+H+2]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation
Principle and Application: NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. It provides information about the chemical environment of individual atoms (specifically 1H and 13C). For reaction monitoring, NMR can be used to track the disappearance of signals corresponding to the starting material and the appearance of new signals for the product. This provides a quantitative measure of reaction progress and can help identify the structure of unexpected byproducts.
Causality Behind Experimental Choices: 1H NMR is typically used for routine reaction monitoring due to its high sensitivity and rapid acquisition times. The chemical shifts and coupling patterns of the aromatic protons on the quinazoline ring are particularly diagnostic. For example, the substitution of the chlorine at the 4-position with an amino group will cause a significant upfield shift of the proton at the 5-position due to the electron-donating nature of the amino group. Deuterated solvents are used to avoid large solvent signals in the 1H NMR spectrum. The choice of solvent (e.g., CDCl3, DMSO-d6) depends on the solubility of the reaction components.
Protocol 4: At-line 1H NMR Monitoring
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl3 or DMSO-d6)
-
Reaction mixture aliquots
Procedure:
-
Sample Preparation: Withdraw a small aliquot of the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent.
-
NMR Acquisition: Acquire a 1H NMR spectrum of the sample.
-
Data Analysis: Compare the spectrum of the reaction mixture to the spectra of the starting material and (if available) the pure product. Identify characteristic peaks for the starting material and product. The integration of these peaks can be used to determine the relative concentrations and thus the reaction conversion.
Table 3: Illustrative 1H NMR Chemical Shifts (δ, ppm) in CDCl3
| Proton | This compound (Illustrative) | 4-Amino-7-chloro-6-methoxyquinazoline (Illustrative Product) |
| H-2 | ~8.8 | ~8.5 |
| H-5 | ~7.9 | ~7.2 (significant upfield shift) |
| H-8 | ~7.6 | ~7.5 |
| OCH3 | ~4.0 | ~3.9 |
| NH2 | - | ~5.5 (broad singlet) |
Fourier-Transform Infrared (FTIR) Spectroscopy: Monitoring Functional Group Transformations
Principle and Application: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for monitoring reactions that involve the formation or disappearance of characteristic functional groups. For instance, in the synthesis of this compound from its corresponding quinazolinone precursor, the disappearance of the C=O stretch of the lactam and the appearance of C=N stretches can be monitored.[2] Similarly, in a substitution reaction with an amine, the appearance of N-H stretching vibrations can be observed. In-situ FTIR probes can provide real-time monitoring of these changes directly in the reaction vessel.[3]
Causality Behind Experimental Choices: The mid-infrared region (4000-400 cm-1) is information-rich for organic molecules. Specific vibrational frequencies are associated with particular bonds and functional groups. For quinazoline derivatives, the C=N and C=C stretching vibrations in the 1650-1500 cm-1 region are characteristic. The C-Cl stretching vibrations are typically found in the fingerprint region (< 1000 cm-1).
Protocol 5: In-situ FTIR Reaction Monitoring
Materials:
-
FTIR spectrometer with an in-situ probe (e.g., ATR probe)
-
Reaction vessel compatible with the probe
Procedure:
-
Setup: Insert the in-situ FTIR probe into the reaction vessel.
-
Background Spectrum: Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.
-
Reaction Monitoring: Initiate the reaction and collect FTIR spectra at regular intervals.
-
Data Analysis: Monitor the changes in the intensity of characteristic absorption bands over time. For example, track the decrease in the intensity of a reactant's characteristic peak and the increase in the intensity of a product's characteristic peak. This can provide a kinetic profile of the reaction.
Table 4: Key FTIR Vibrational Frequencies (cm-1)
| Functional Group | Approximate Wavenumber (cm-1) |
| N-H stretch (amine) | 3500-3300 |
| C-H stretch (aromatic) | 3100-3000 |
| C=O stretch (quinazolinone precursor) | ~1700 |
| C=N stretch (quinazoline) | 1650-1550 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O stretch (methoxy) | 1250-1050 |
| C-Cl stretch | 850-550 |
Integrated Analytical Workflow
For comprehensive monitoring of this compound reactions, an integrated approach is recommended. This workflow ensures both qualitative and quantitative understanding of the reaction progress, leading to robust process control.
Caption: Integrated workflow for monitoring this compound reactions.
Conclusion
The effective monitoring of reactions involving this compound is essential for the efficient and reliable production of high-quality pharmaceutical intermediates. The analytical techniques outlined in this guide, from the rapid qualitative assessment by TLC to the detailed quantitative and structural information provided by HPLC, MS, and NMR, form a comprehensive toolkit for the modern process chemist. By understanding the principles behind these techniques and implementing the provided protocols, researchers and drug development professionals can gain a deeper understanding of their chemical processes, leading to improved yields, higher purity, and more robust and scalable synthetic routes.
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Nguyen, T. H. T., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1134. [Link]
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Wang, L., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108), 53711. [Link]
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Nguyen, T. H. T., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link]
- Kumar, A., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
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Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]
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PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. National Center for Biotechnology Information. [Link]
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Wikipedia. (n.d.). 4,7-Dichloroquinoline. Wikipedia. [Link]
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"use of 4,7-Dichloro-6-methoxyquinazoline in c-Met inhibitor development"
Application Note & Protocols
Topic: The Strategic Use of 4,7-Dichloro-6-methoxyquinazoline in the Development of c-Met Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting c-Met in Oncology
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are central players in cell proliferation, survival, motility, and invasion.[1][2][3] While essential for embryonic development and tissue repair, the HGF/c-Met signaling pathway is frequently dysregulated in a wide array of human cancers.[1][4] This aberrant signaling, driven by gene amplification, mutation, or protein overexpression, is a key contributor to tumor growth, angiogenesis, and metastasis, making c-Met a highly attractive target for therapeutic intervention in oncology.[4][5]
The quinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[6][7] Its rigid, planar structure and ability to form key hydrogen bonds within the ATP-binding pocket of kinases make it an ideal foundation for inhibitor design. This guide focuses on This compound , a versatile and highly strategic starting material for the synthesis of potent and selective c-Met inhibitors. The differential reactivity of its two chlorine atoms allows for controlled, sequential chemical modifications, enabling the systematic construction of complex drug candidates.
The c-Met Signaling Pathway
Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate multiple downstream oncogenic signaling cascades, including the RAS/MAPK, PI3K/AKT/mTOR, and STAT pathways.[1][3] Effective c-Met inhibitors aim to block this initial phosphorylation event, thereby shutting down these pro-cancerous signals.
Part 1: Synthetic Application & Protocols
The primary utility of this compound lies in the differential reactivity of the chlorine atom at the C4 position. This position is highly activated by the electron-withdrawing nature of the quinazoline ring nitrogens, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the selective introduction of a substituted aniline, a key pharmacophore for many kinase inhibitors, while the less reactive C7 chlorine remains available for subsequent modifications.
Protocol 1: Synthesis of a 4-(3-chloro-4-fluoroanilino)-7-chloro-6-methoxyquinazoline Intermediate
This protocol details the selective SNAr reaction at the C4 position, which is the foundational step in elaborating the quinazoline core. The choice of a protonic solvent like isopropanol facilitates the reaction, and the reaction can often be driven to completion without the need for a strong base.
Objective: To synthesize a key intermediate by selectively displacing the C4 chlorine of this compound with 3-chloro-4-fluoroaniline.
Materials:
-
This compound
-
3-chloro-4-fluoroaniline
-
Isopropanol (IPA), anhydrous
-
Hydrochloric acid (HCl) in IPA (optional, for salt formation/precipitation)
-
Diethyl ether
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq) and isopropanol (10-15 mL per gram of starting material).
-
Reagent Addition: Add 3-chloro-4-fluoroaniline (1.1 eq) to the suspension.
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Causality Note: The SNAr reaction at C4 is significantly faster than at C7 due to greater electronic activation from the ring nitrogens. Refluxing in isopropanol provides sufficient thermal energy to overcome the activation barrier without promoting side reactions.
-
-
Product Isolation: Cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, slowly add the mixture to a beaker of cold water or diethyl ether to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold isopropanol and diethyl ether to remove unreacted starting materials and impurities.
-
Drying: Dry the purified solid under vacuum at 40-50°C to yield the 4-(3-chloro-4-fluoroanilino)-7-chloro-6-methoxyquinazoline product, typically as a pale yellow or off-white solid.
-
Self-Validation: The integrity of the product should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to verify the correct structure and purity before proceeding to the next synthetic step.
-
Part 2: Biological Evaluation Workflow & Protocols
Once a series of candidate compounds has been synthesized, a systematic biological evaluation is required to determine their potency, selectivity, and cellular activity.
Protocol 2: In Vitro c-Met Biochemical Kinase Assay
Objective: To determine the direct inhibitory potency (IC50) of a test compound against the isolated c-Met kinase enzyme.
Principle: This protocol utilizes a luminescent kinase assay, such as ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.[8][9] The amount of ADP is directly proportional to kinase activity, and a decrease in the luminescent signal in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant human c-Met kinase domain
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)[8]
-
ATP solution at a concentration near the Km for c-Met
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Luminometer
Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Add 1 µL of each dilution to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.
-
Kinase Reaction: Prepare a master mix containing kinase buffer, ATP, and the peptide substrate. Add 5 µL of this mix to each well.
-
Initiation: Prepare a solution of c-Met enzyme in kinase buffer. Initiate the reaction by adding 5 µL of the enzyme solution to all wells except the "no enzyme" blank.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the "no enzyme" background from all readings. Normalize the data to the "no inhibitor" control (100% activity). Plot the normalized activity versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cellular Target Engagement (Western Blot for p-c-Met)
Objective: To confirm that the compound inhibits c-Met phosphorylation in a cellular context.
Materials:
-
c-Met dependent cancer cell line (e.g., MKN-45, EBC-1, which have MET amplification).[11]
-
Cell culture medium and supplements
-
Test compound
-
HGF (for ligand-stimulated models)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Methodology:
-
Cell Culture: Plate MKN-45 cells and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal receptor activation.
-
Compound Treatment: Treat cells with increasing concentrations of the test compound for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with the primary anti-phospho-c-Met antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total c-Met and then anti-β-actin antibodies to confirm equal protein loading.
-
Trustworthiness Check: A dose-dependent decrease in the p-c-Met signal relative to the total c-Met signal provides strong evidence of on-target activity in cells.[12]
-
Protocol 4: Cell Viability Assay
Objective: To measure the antiproliferative effect of the compound on cancer cells (determine GI50).
Methodology:
-
Cell Plating: Seed a c-Met dependent cell line (e.g., MKN-45) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Measure cell viability using a suitable method, such as the Sulforhodamine B (SRB) or MTT assay.[11]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells and plot against compound concentration to determine the half-maximal growth inhibitory concentration (GI50).
Part 3: Data Presentation and Interpretation
The data generated from the synthetic and biological workflows must be systematically organized to establish a Structure-Activity Relationship (SAR). This allows researchers to understand how chemical modifications influence biological activity and guides the design of more potent and selective inhibitors.
Table 1: Representative Data for a Hypothetical Quinazoline-based c-Met Inhibitor Series
| Compound ID | R Group at C7 | c-Met IC50 (nM) [Protocol 2] | p-c-Met Inhibition (EC50, nM) [Protocol 3] | MKN-45 GI50 (nM) [Protocol 4] |
| QC-01 | -Cl | 150.5 | 450.2 | 890.7 |
| QC-02 | -O-(CH2)3-Morpholine | 9.8 | 35.1 | 75.4 |
| QC-03 | -O-(CH2)3-Piperidine | 25.3 | 88.6 | 210.1 |
| Foretinib | (Reference) | 0.4 | 12.0 | 20.0 |
Data are hypothetical and for illustrative purposes.
Interpretation:
-
The initial intermediate QC-01 shows weak activity, as expected.
-
The addition of a morpholinopropoxy side chain at the C7 position (QC-02 ) dramatically improves potency across all assays, suggesting this group makes favorable interactions in the kinase binding pocket.[6][13]
-
Changing the terminal heterocycle to piperidine (QC-03 ) results in a slight loss of activity compared to the morpholine, indicating that the oxygen atom in the morpholine ring may be a key hydrogen bond acceptor or contributes to favorable solubility/conformational properties. This type of analysis is crucial for lead optimization.[14]
Conclusion
This compound is a powerful and strategically important building block in the development of c-Met kinase inhibitors. Its well-defined and differential reactivity enables the efficient and modular synthesis of diverse compound libraries. By integrating the synthetic protocols outlined here with a systematic cascade of biochemical and cellular assays, researchers can effectively identify and optimize novel quinazoline-based drug candidates. This structured approach, grounded in a deep understanding of both the chemical synthesis and the target biology, is fundamental to the successful discovery of next-generation targeted therapies for cancer.
References
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Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657–3660. [Link]
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AbbVie. (n.d.). c-MET. AbbVie Science. [Link]
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Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. PubMed. [Link]
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Bottaro, D. P., & Peruzzi, B. (2006). Targeting the c-Met Signaling Pathway in Cancer. ResearchGate. [Link]
-
Moores, S. L., et al. (2016). An overview of the c-MET signaling pathway. Semantic Scholar. [Link]
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Sari, Y., et al. (2023). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana. [Link]
-
Zhang, R., et al. (2020). Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 208, 112785. [Link]
-
Zhang, R., et al. (2020). Structure–activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. ResearchGate. [Link]
-
Kung, P. P., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321–1329. [Link]
-
Xu, H., et al. (2014). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Scientific Reports, 4, 5037. [Link]
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Kocienski, P. (2019). Synthesis of Gefitinib. Synfacts, 15(04), 0339. [Link]
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Ye, L., et al. (2011). Synthesis of the related substances of gefitinib. Journal of China Pharmaceutical University, 42(5), 411-414. [Link]
-
Al-Ostath, O. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 841. [Link]
-
Promega. (n.d.). MET Kinase Assay. ResearchGate. [Link]
-
Sun, H., et al. (2019). Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-dependent Cancer Models. Molecular Cancer Therapeutics, 18(9), 1538–1549. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience. [Link]
-
Pénzes, Á., et al. (2017). Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors. Molecules, 22(12), 2237. [Link]
-
Lv, P., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1507–1517. [Link]
-
Munshi, N., et al. (2010). ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. Molecular Cancer Therapeutics, 9(6), 1544–1553. [Link]
-
Liu, T., et al. (2023). In vitro cell assay characterization. (a) c-MET expression level... ResearchGate. [Link]
-
Ali, M. A., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate. [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 263, 115939. [Link]
-
Lv, P., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Taylor & Francis Online. [Link]
-
Lv, P., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed. [Link]
-
Nguyen, H. V., et al. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2018(2), M992. [Link]
-
Al-Warhi, T., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. RSC Advances, 11(52), 32909–32924. [Link]
-
Kumar, D., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Bioorganic Chemistry, 122, 105713. [Link]
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Application Notes & Protocols: 4,7-Dichloro-6-methoxyquinazoline in Drug Discovery Pipelines
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Among its many derivatives, 4,7-dichloro-6-methoxyquinazoline stands out as a pivotal intermediate for the synthesis of potent tyrosine kinase inhibitors (TKIs). This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will explore its application in the synthesis of clinically relevant epidermal growth factor receptor (EGFR) inhibitors, provide detailed, field-proven protocols for synthesis and biological evaluation, and present the underlying scientific rationale for these methodologies.
Introduction: The Strategic Importance of the Quinazoline Scaffold
Quinazoline derivatives are a prominent class of heterocyclic compounds with a wide array of pharmacological activities.[1] The 4-anilinoquinazoline core, in particular, has proven to be an exceptionally fruitful pharmacophore for the development of kinase inhibitors.[1] This is primarily due to its ability to mimic the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of various kinases.
The strategic introduction of chlorine atoms at the 4 and 7 positions, along with a methoxy group at the 6-position, creates the highly versatile intermediate: this compound. The chlorine at the C4 position is highly susceptible to nucleophilic aromatic substitution, providing a straightforward handle for introducing various aniline derivatives to build a library of potential inhibitors. The C7 chlorine offers a secondary point for modification, although it is less reactive than the C4 chlorine. This differential reactivity is a key principle exploited in the synthesis of many successful drugs.
This guide will focus on the practical application of this compound in the synthesis and evaluation of EGFR inhibitors, a class of drugs that has revolutionized the treatment of certain cancers, particularly non-small-cell lung cancer (NSCLC).[2][3]
The Role of this compound in EGFR Inhibitor Synthesis
The dysregulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-established driver of tumor growth and progression in many cancers.[4] Consequently, EGFR has become a major target for oncology drug discovery. First and second-generation EGFR inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold and have demonstrated significant clinical efficacy.[2][5] The synthesis of these and other related inhibitors often utilizes a quinazoline core that is structurally analogous to this compound.
The general synthetic strategy involves the nucleophilic substitution of the C4 chlorine of the quinazoline core with a suitably substituted aniline. The specific substituents on the aniline ring are crucial for determining the inhibitor's potency, selectivity, and pharmacokinetic properties.
Synthetic Protocol: Preparation of an Erlotinib Analog
This protocol details the synthesis of an analog of Erlotinib, a potent EGFR inhibitor, starting from this compound. This multi-step synthesis illustrates the key chemical transformations and purification techniques commonly employed in the development of quinazoline-based kinase inhibitors.
Workflow for Erlotinib Analog Synthesis
Caption: Synthetic workflow for an Erlotinib analog.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Commercially Available | >98% |
| 3-Ethynylaniline | Commercially Available | >98% |
| Isopropanol | Commercially Available | Anhydrous |
| Vinylboronic acid pinacol ester | Commercially Available | >97% |
| Tetrakis(triphenylphosphine)palladium(0) | Commercially Available | >99% |
| Potassium Carbonate | Commercially Available | >99% |
| 1,4-Dioxane | Commercially Available | Anhydrous |
| Dichloromethane (DCM) | Commercially Available | ACS Grade |
| Methanol (MeOH) | Commercially Available | ACS Grade |
| Ethyl Acetate (EtOAc) | Commercially Available | ACS Grade |
| Hexanes | Commercially Available | ACS Grade |
| Anhydrous Sodium Sulfate | Commercially Available | ACS Grade |
| Saturated Sodium Bicarbonate Solution | In-house preparation | - |
| Brine | In-house preparation | - |
Step-by-Step Protocol
Step 1: Synthesis of N-(3-ethynylphenyl)-7-chloro-6-methoxyquinazolin-4-amine
-
To a stirred suspension of this compound (1.0 eq) in isopropanol (10 mL/mmol), add 3-ethynylaniline (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Filter the solid and wash it with cold isopropanol (2 x 5 mL/mmol).
-
Dry the solid under vacuum to yield the desired product as an off-white to pale yellow solid. Further purification is generally not necessary for the next step.
Step 2: Synthesis of the Erlotinib Analog
-
In a round-bottom flask, combine N-(3-ethynylphenyl)-7-chloro-6-methoxyquinazolin-4-amine (1.0 eq), vinylboronic acid pinacol ester (1.5 eq), and potassium carbonate (3.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water (15 mL/mmol).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction to 90°C and stir under an inert atmosphere. Monitor the reaction progress by TLC (1:1 ethyl acetate/hexanes). The reaction is typically complete in 8-12 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL/mmol).
-
Wash the organic layer with water (2 x 10 mL/mmol) and then with brine (10 mL/mmol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final Erlotinib analog.
Biological Evaluation: Protocols for Assessing Kinase Inhibition
Once a potential inhibitor is synthesized, its biological activity must be thoroughly characterized. This involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme, such as EGFR. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[6]
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Materials and Reagents
| Reagent | Supplier |
| Purified EGFR Kinase | BPS Bioscience, etc.[7] |
| Poly(Glu, Tyr) Substrate | BPS Bioscience, etc.[7] |
| ATP | Commercially Available |
| ADP-Glo™ Kinase Assay Kit | Promega |
| Kinase Buffer | Provided with kit or prepared in-house[6] |
| Test Compound | Synthesized |
| DMSO | Commercially Available |
| 384-well assay plates | Commercially Available |
Step-by-Step Protocol
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for positive and negative controls).
-
Add 2 µL of diluted EGFR enzyme to each well, except for the "no enzyme" control wells.[6]
-
Add 2 µL of a mixture of the substrate (e.g., Poly(Glu, Tyr)) and ATP to all wells to initiate the kinase reaction.[6]
-
Incubate the plate at room temperature for 60 minutes.[6]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]
-
Incubate at room temperature for 40 minutes.[6]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]
-
Incubate at room temperature for 30 minutes.[6]
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and plot the data to determine the IC50 value.
Cell-Based Proliferation Assay
Cell-based assays are crucial for determining a compound's efficacy in a more physiologically relevant context.[4] This protocol describes a method to assess the anti-proliferative activity of a test compound on a cancer cell line that overexpresses EGFR, such as A431.[8]
Experimental Workflow for Cell-Based Proliferation Assay
Caption: Workflow for a cell-based proliferation assay.
Materials and Reagents
| Reagent | Supplier |
| A431 cell line | ATCC |
| DMEM | Commercially Available |
| Fetal Bovine Serum (FBS) | Commercially Available |
| Penicillin-Streptomycin | Commercially Available |
| Trypsin-EDTA | Commercially Available |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega |
| Test Compound | Synthesized |
| DMSO | Commercially Available |
| 96-well cell culture plates | Commercially Available |
Step-by-Step Protocol
-
Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
Calculate the percent cell viability for each compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Data Interpretation and Next Steps
The data generated from these assays provide a comprehensive initial assessment of a compound's potential as a drug candidate.
| Assay | Key Parameter | Desired Outcome |
| In Vitro Kinase Assay | IC50 | Low nanomolar to sub-micromolar potency |
| Cell-Based Proliferation Assay | GI50 | Potent inhibition of cancer cell growth |
A potent inhibitor will exhibit a low IC50 value in the biochemical assay and a correspondingly low GI50 value in the cell-based assay. A large discrepancy between these values may indicate issues with cell permeability, metabolic instability, or off-target effects. Promising compounds identified through this initial screening can then be advanced to more complex studies, including selectivity profiling against a panel of other kinases, pharmacokinetic studies, and in vivo efficacy models.
Conclusion
This compound is a valuable and versatile building block in the drug discovery pipeline, particularly for the development of targeted kinase inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of novel quinazoline-based compounds. By understanding the underlying chemistry and biology, researchers can effectively leverage this important scaffold to develop the next generation of targeted therapies.
References
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
-
Hoshi, H., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Reports, 36(5), 2533-2540. Retrieved from [Link]
-
Hoshi, H., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Semantic Scholar. Retrieved from [Link]
- Li, F., et al. (2011). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Indian Journal of Chemistry, 50B, 1153-1157.
-
Xu, Z., et al. (2018). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry, 6, 543. Retrieved from [Link]
-
Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476. Retrieved from [Link]
- Roskoski, R. Jr. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmacological Research, 165, 105422.
-
Xu, Z., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry, 10, 868393. Retrieved from [Link]
- Reddy, M. S., et al. (2013). Process for the preparation of gefitinib. Google Patents, US8350029B2.
- Yufita, E., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Molekul, 17(1), 58-67.
-
BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]
- Vidal, J., et al. (2011). Preparation process of erlotinib. Google Patents, WO2011076813A1.
- Vidal, J., et al. (2011). Preparation process of erlotinib. Google Patents, EP2348020A1.
- Flores-Alamo, M., et al. (2019). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Journal of the Mexican Chemical Society, 63(3).
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
- Fakhimi, A., et al. (2020). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Iranian Journal of Pharmaceutical Research, 19(2), 113-128.
- Engel, J., et al. (2021). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 219, 113437.
- Gorgani, N. N., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1145.
- El-Damasy, A. K., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry, 27(1), 108-122.
- To, C., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Cancer Discovery, 12(7), 1664-1683.
- Singh, A., et al. (2024). 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer. Chemistry & Biodiversity, e202400589.
- Kumar, A., et al. (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Bioorganic Chemistry, 122, 105731.
- Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 678089.
-
Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 678089. Retrieved from [Link]
-
Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]
- Kelly, P. F., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2938.
- Smith, D. J., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(18), 5483.
- Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic & Medicinal Chemistry, 47, 116388.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline | MDPI [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. nanobioletters.com [nanobioletters.com]
Troubleshooting & Optimization
Technical Support Center: 4,7-Dichloro-6-methoxyquinazoline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,7-dichloro-6-methoxyquinazoline. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the common challenges encountered during the synthesis and subsequent reactions of this important chemical intermediate. Our goal is to empower you with the knowledge to identify, mitigate, and prevent the formation of common byproducts, thereby improving your reaction yields, purity, and overall success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing in-depth explanations and actionable protocols.
Question 1: My reaction yield is significantly lower than expected, and I observe a major byproduct with a mass corresponding to the loss of one chlorine atom and the addition of a hydroxyl group. What is happening and how can I prevent it?
Answer:
You are likely observing the hydrolysis of this compound to form 7-chloro-6-methoxyquinazolin-4(3H)-one. The chlorine atom at the C4 position is highly susceptible to nucleophilic attack, and even trace amounts of water in your reaction mixture can act as a nucleophile, especially at elevated temperatures.[1]
Causality: The C4 position of the quinazoline ring is electron-deficient, making it an excellent electrophile. Water, although a weak nucleophile, can attack this position to form a tetrahedral intermediate, which then expels a chloride ion to yield the more thermodynamically stable quinazolinone tautomer.
Troubleshooting & Mitigation Protocol:
-
Rigorous Drying of Reagents and Solvents:
-
Ensure all solvents are anhydrous. Use freshly distilled solvents or purchase high-purity anhydrous solvents.
-
Dry all reagents thoroughly. Solid reagents can be dried under high vacuum. Liquid reagents should be handled under an inert atmosphere.
-
-
Inert Atmosphere:
-
Run your reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Glassware Preparation:
-
Oven-dry all glassware at a high temperature (e.g., 120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas before use.
-
-
Reaction Temperature Control:
-
If the reaction conditions permit, consider running the reaction at a lower temperature to reduce the rate of hydrolysis.
-
Byproduct Identification:
| Byproduct Name | Molecular Formula | Molecular Weight | Typical Analytical Signature (LC-MS) |
| 7-chloro-6-methoxyquinazolin-4(3H)-one | C₉H₇ClN₂O₂ | 210.62 g/mol | [M+H]⁺ at m/z 211.02 |
Question 2: In my nucleophilic substitution reaction using a primary amine, my final product is contaminated with a significant amount of the starting this compound. What could be the issue?
Answer:
This indicates an incomplete reaction. Several factors can contribute to low conversion in nucleophilic aromatic substitution (SNAr) reactions on this substrate.
Causality and Troubleshooting:
-
Insufficient Nucleophilicity of the Amine: The reactivity of the amine is critical. Sterically hindered or electron-deficient amines will react more slowly.
-
Solution: Consider using a stronger, non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity. Alternatively, a different catalyst system may be required.
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in SNAr reactions.
-
Solution: Polar aprotic solvents like isopropanol, 2-ethoxyethanol, or DMF are generally preferred as they can solvate the intermediate and facilitate the reaction.[1]
-
-
Inadequate Reaction Temperature: The activation energy for the reaction may not be met.
-
Solution: Gradually increase the reaction temperature while monitoring for byproduct formation (e.g., hydrolysis).
-
-
Presence of Acid: Any acidic species in the reaction mixture can protonate the amine, rendering it non-nucleophilic.
-
Solution: Ensure all reagents are free of acidic impurities. The addition of a non-nucleophilic base can help to scavenge any trace acid.
-
Question 3: I am using a diamine as a nucleophile and I'm observing a significant amount of a high molecular weight byproduct. What is this and how can I favor mono-substitution?
Answer:
You are likely forming a di-substituted product, where two quinazoline molecules react with one molecule of the diamine, leading to the formation of a dimer.
Causality: When both amine groups of the diamine are of similar reactivity, it is statistically likely that some molecules will react at both ends, especially if the concentration of the quinazoline is high relative to the diamine.
Mitigation Strategies:
-
Use a Large Excess of the Diamine: By significantly increasing the molar ratio of the diamine to the this compound, you increase the probability that a quinazoline molecule will encounter a fresh, unreacted diamine molecule.
-
Protecting Group Strategy: Protect one of the amine functional groups of the diamine with a suitable protecting group (e.g., Boc). After the mono-substitution reaction, the protecting group can be removed.
-
Slow Addition: Add the this compound solution slowly to a solution of the excess diamine. This maintains a low concentration of the quinazoline, further favoring mono-substitution.
Visualization of Dimer Formation:
Caption: Dimer formation from a diamine nucleophile.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in the this compound starting material?
The most common impurity is the precursor, 7-chloro-6-methoxyquinazolin-4(3H)-one, resulting from incomplete chlorination during the synthesis of this compound. The chlorination is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1] Incomplete reaction or hydrolysis during workup can lead to the presence of the starting quinazolinone.
Q2: Can quinazoline N-oxides be formed as byproducts?
Yes, the formation of quinazoline N-oxides is a possibility, especially if oxidizing conditions are inadvertently introduced into the reaction.[2][3] Both nitrogen atoms on the quinazoline ring can be oxidized.[2][3] While not the most common byproduct in standard nucleophilic substitution reactions, it's a possibility to consider if you observe an unexpected mass increase of 16 Da in your mass spectrometry analysis.
Q3: I am using an alcohol as a solvent (e.g., methanol, ethanol). Could this cause any side reactions?
Absolutely. Alcohols can act as nucleophiles and react with this compound, particularly at the C4 position, to form the corresponding 4-alkoxy-7-chloro-6-methoxyquinazoline. This is a known reaction pathway, and if an alcohol is used as a solvent at elevated temperatures, the formation of this byproduct is highly likely. For instance, the formation of a methoxy adduct has been observed with a similar compound.[4]
Q4: How can I best monitor the progress of my reaction to minimize byproduct formation?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for monitoring reaction progress.
-
TLC: Allows for rapid, qualitative assessment of the consumption of starting material and the appearance of products and byproducts.
-
HPLC: Provides quantitative data on the relative amounts of starting material, desired product, and any impurities. This is particularly useful for optimizing reaction conditions to maximize the yield of the desired product while minimizing byproduct formation.
Experimental Workflow for Reaction Monitoring:
Caption: Workflow for effective reaction monitoring.
References
-
Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 23(11), 2795. [Link]
-
Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. [Link]
-
Hichri, S., & Abderrahim, R. (2014). A convenient synthesis of quinazolines dimers derivatives. Heterocyclic Letters, 4(3), 487-491. [Link]
-
ATSDR. (2002). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry, 8(11), 1239-1254. [Link]
-
Limaye, A. S., et al. (2021). Various N-source for quinoline and quinazoline synthesis. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]
-
Török, B., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1134. [Link]
Sources
Technical Support Center: Nucleophilic Substitution on 4,7-Dichloro-6-methoxyquinazoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,7-dichloro-6-methoxyquinazoline. This guide provides in-depth troubleshooting advice and answers to frequently asked questions related to nucleophilic substitution reactions on this versatile scaffold. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you navigate challenges in your synthetic endeavors.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the nucleophilic aromatic substitution (SNAr) on this compound.
Issue 1: Low or No Product Yield
Question: My reaction with an amine nucleophile is showing very low conversion to the desired 4-amino-7-chloro-6-methoxyquinazoline product. What are the likely causes and how can I improve the yield?
Answer: Low yields in this SNAr reaction are a common issue and can typically be traced back to one or more of the following factors: reaction conditions, reagent reactivity, or starting material quality.
-
Suboptimal Reaction Conditions:
-
Temperature: These reactions often require significant thermal energy to overcome the activation barrier. Insufficient heating is a frequent cause of low conversion. Most procedures call for heating the reaction mixture to reflux.[1][2] The choice of solvent will dictate the reflux temperature.
-
Solvent: The solvent plays a critical role in solubilizing the reactants and mediating the reaction. Polar aprotic solvents are generally preferred.[3] Isopropanol is a very common and effective choice, but other high-boiling point solvents like DMF, NMP, or 2-ethoxyethanol can also be used.[1][3] The ability of the solvent to stabilize the charged intermediate (Meisenheimer complex) is crucial for the reaction to proceed.[4][5]
-
Reaction Time: SNAr reactions on this scaffold can range from a few hours to over 24 hours.[6][7] It is essential to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Reagent Reactivity and Stoichiometry:
-
Nucleophilicity of the Amine: The inherent reactivity of your amine is critical. Electron-rich anilines and aliphatic amines are generally more nucleophilic and will react more readily than electron-deficient anilines.
-
Base: The reaction generates HCl as a byproduct, which can protonate the amine nucleophile, rendering it unreactive. A base is typically added to neutralize the acid. This can be an inorganic base like potassium carbonate (K₂CO₃) or an organic base like Diisopropylethylamine (DIPEA).[8] Often, an excess of the reacting amine (2-5 equivalents) is used to serve as both the nucleophile and the acid scavenger.[7][9][10]
-
-
Quality of Starting Material:
-
Ensure your this compound is pure. Impurities from its synthesis, such as the hydrolyzed starting material (7-chloro-6-methoxyquinazolin-4-ol), will not participate in the reaction and will lower your potential yield.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
Issue 2: Formation of 7-Chloro-6-methoxyquinazolin-4-ol Byproduct
Question: My mass spectrometry analysis shows a significant peak corresponding to the replacement of the C4-chloro group with a hydroxyl group. What is causing this and how can I prevent it?
Answer: This byproduct is 7-chloro-6-methoxyquinazolin-4-ol, and it forms via hydrolysis of the starting material. The C4 position is highly electrophilic and susceptible to nucleophilic attack by water.[3] This is a very common side reaction, especially when reactions are heated for prolonged periods.
Causality and Prevention:
-
Source of Water: The water can originate from wet solvents, reagents, or even atmospheric moisture entering the reaction vessel.
-
Anhydrous Conditions: The most effective preventative measure is to run the reaction under strictly anhydrous conditions.
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering.[11]
-
-
Reagent Purity: Ensure your amine nucleophile and any bases used are anhydrous.
| Preventative Action | Rationale |
| Use oven-dried glassware | Removes adsorbed water from glass surfaces. |
| Use anhydrous grade solvents | Minimizes the primary source of water contamination.[3] |
| Run under N₂ or Ar atmosphere | Prevents atmospheric moisture ingress during the reaction.[11] |
| Use anhydrous reagents | Ensures no water is introduced with the nucleophile or base. |
Issue 3: Regioselectivity - Substitution at C7 instead of C4
Question: I am concerned about the possibility of the nucleophile attacking the C7 position. How selective is the substitution for the C4 position?
Answer: The nucleophilic substitution is highly regioselective for the C4 position over the C7 position. This selectivity is a well-documented and fundamental aspect of quinazoline chemistry.[7][8][12]
Mechanistic Rationale:
The regioselectivity is governed by the electronic properties of the quinazoline ring system. The nitrogen atom at position 1 (and to a lesser extent, position 3) acts as a strong electron-withdrawing group through resonance and inductive effects. This effect is most pronounced at the ortho (C2) and para (C4) positions, making them significantly more electron-deficient and thus more susceptible to nucleophilic attack.[12][13] The C7 position is part of the fused benzene ring and is not activated in the same way.
Computational studies, such as those using Density Functional Theory (DFT), have confirmed that the activation energy for nucleophilic attack at the C4 position is significantly lower than at other positions on the quinazoline ring.[8]
While substitution at C7 is theoretically possible, it would require much harsher conditions and is generally not observed under the standard protocols used for C4 substitution.[12]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the nucleophilic substitution on this compound?
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.
-
Addition: The nucleophile (e.g., an amine) attacks the electron-deficient carbon at the C4 position, breaking the aromaticity of the pyrimidine ring and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.[14]
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
General SNAr Mechanism at C4
Caption: The two-step addition-elimination SNAr mechanism.
Q2: Why is a base necessary for this reaction?
As shown in the mechanism above, the reaction liberates a chloride ion and a proton from the amine nucleophile, effectively forming HCl. This acid will protonate the basic amine starting material, forming an ammonium salt. The protonated amine is no longer nucleophilic and cannot participate in the reaction. A base is added to "scavenge" this proton, ensuring the amine remains in its free, nucleophilic form.[7]
Q3: Can I use microwave irradiation for this reaction?
Yes, microwave-assisted synthesis is an excellent method for accelerating these reactions. It can significantly reduce reaction times from hours to minutes and often leads to higher yields.[1] Protocols typically involve heating the sealed reaction vessel to temperatures between 120-150 °C for 10-30 minutes.[1]
Experimental Protocol: Synthesis of N-(3-chloro-4-fluorophenyl)-7-chloro-6-methoxyquinazolin-4-amine
This protocol is a representative example for the SNAr reaction with an aniline nucleophile, adapted from procedures used in the synthesis of related kinase inhibitors.[15][16]
Materials:
-
This compound (1.0 eq)
-
3-chloro-4-fluoroaniline (1.2 - 2.3 eq)
-
Isopropanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add this compound (1.0 eq) and isopropanol (sufficient to create a stirrable slurry, approx. 5-10 mL per gram of starting material).
-
Nucleophile Addition: Add 3-chloro-4-fluoroaniline (1.2 - 2.3 eq) to the mixture.[15]
-
Reaction: Heat the mixture to reflux (approx. 82 °C for isopropanol) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent) until the starting material is consumed (typically 3-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature. A precipitate of the product hydrochloride salt may form.
-
Collect the solid product by filtration.
-
Wash the solid with cold isopropanol to remove unreacted starting materials.
-
To obtain the free base, the solid can be suspended in a suitable solvent (e.g., dichloromethane) and washed with a mild aqueous base (e.g., 5% NaHCO₃ solution).[17]
-
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][6]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
- 6. Facile Preparation of 4-Substituted Quinazoline Derivatives [jove.com]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ukm.my [ukm.my]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Reactivity of 4,7-Dichloro-6-methoxyquinazoline
Welcome to the technical support guide for 4,7-dichloro-6-methoxyquinazoline (CAS No: 55496-51-0).[1][2][3] This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you navigate the complexities of its reactivity and ensure the stability of your experiments.
This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions, diagnose issues, and optimize your reaction conditions.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction at the C4 position is sluggish or failing. What are the common causes and how can I fix it?
Answer:
Failure of an SNAr reaction with this compound almost always traces back to one of four factors: the nucleophilicity of the incoming group, solvent choice, base strength, or temperature. The chlorine at the C4 position is significantly more reactive than the one at C7 due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the key Meisenheimer intermediate.[4][5] However, even with this inherent reactivity, conditions must be optimized.
Common Pitfalls & Solutions:
-
Weak Nucleophile: The reactivity of the C4-Cl bond is high but not absolute. Weakly nucleophilic amines (e.g., highly electron-deficient anilines) or alcohols may require more forcing conditions.
-
Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.
-
Solution: Polar aprotic solvents like THF, DMF, or acetonitrile are generally preferred as they effectively solvate the cation of the base without hydrogen bonding to the nucleophile, thus preserving its reactivity.[6] For some amine substitutions, polar protic solvents like ethanol or even mixtures with water can be effective, often in the presence of a suitable base.[6]
-
-
Incorrect Base: An appropriate base is often required to deprotonate the nucleophile or to scavenge the HCl generated during the reaction.
-
Solution: For amine nucleophiles, organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are commonly used.[6] Inorganic bases such as K₂CO₃ or NaOAc can also be effective, particularly in solvent mixtures containing water.[6] The base should be strong enough to facilitate the reaction but not so strong as to cause degradation of the starting material or product.
-
-
Low Temperature: While many SNAr reactions on this scaffold proceed at room temperature with good nucleophiles, others require thermal energy to overcome the activation barrier.[6]
-
Solution: If the reaction is slow at room temperature, gradually increase the temperature to 80-110 °C and monitor by TLC or LC-MS.
-
Workflow: Troubleshooting a Failed SNAr Reaction
Caption: Troubleshooting workflow for SNAr reactions.
Q2: My Palladium-catalyzed cross-coupling reaction (Suzuki, Buchwald-Hartwig) is giving low yields and I see starting material decomposition. What's wrong?
Answer:
Palladium-catalyzed cross-couplings are powerful but sensitive to impurities and suboptimal conditions. This compound is generally a good substrate, but decomposition often points to issues with the base, solvent, or atmospheric control.
Common Pitfalls & Solutions:
-
Base-Induced Hydrolysis: Strong aqueous bases (like NaOH or KOH) at elevated temperatures can hydrolyze the chloro groups, particularly the activated C4-Cl, to a hydroxyl group, forming an inactive quinazolinone species. The methoxy group may also be susceptible under harsh conditions.
-
Thermal Instability: While the quinazoline core is robust, prolonged heating at very high temperatures (>150 °C) can lead to gradual decomposition, especially in the presence of strong bases or acids.
-
Oxygen Sensitivity: The Pd(0) active catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen. This is a very common cause of failed cross-coupling reactions.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly (e.g., by sparging with argon for 15-30 minutes or via freeze-pump-thaw cycles) before use.
-
Q3: I am observing a mixture of products. How do I improve the regioselectivity for substitution at C4 over C7?
Answer:
The inherent electronic properties of the quinazoline ring system heavily favor substitution at the C4 position. DFT calculations on related 2,4-dichloroquinazolines confirm that the carbon at the 4-position is more susceptible to nucleophilic attack.[6] Reaction at C7 is kinetically disfavored and typically only occurs under very forcing conditions or after the C4 position has already reacted.
Controlling Regioselectivity:
-
Kinetic Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This will maximize the kinetic preference for C4 substitution.
-
Stoichiometry: Use approximately 1.0 equivalent of the nucleophile or coupling partner. Using a large excess can drive the reaction to completion at C4 and then begin a slower reaction at C7.
-
Reaction Time: Monitor the reaction closely. Once the starting material is consumed and the mono-substituted product is formed, stop the reaction to prevent further substitution at C7.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general stability and proper storage procedure for this compound?
Answer: this compound is a stable crystalline solid under standard laboratory conditions.[3] However, to ensure its long-term integrity, it should be stored in a tightly sealed container in a cool, dry place, away from moisture and direct light.[3] While it is not acutely sensitive to air, storage under an inert atmosphere is good practice for any reactive intermediate.
Q2: Which chlorine atom is more reactive in cross-coupling reactions and why?
Answer: The chlorine atom at the C4 position is significantly more reactive than the one at C7 in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[6][12] The reason is electronic:
-
Inductive Effect: The nitrogen atom at position 3 acts as an electron-withdrawing group, polarizing the C4-Cl bond and making the C4 carbon more electrophilic.
-
Intermediate Stabilization: During an SNAr reaction, the negative charge of the Meisenheimer intermediate is effectively stabilized by resonance involving the electron-deficient pyrimidine ring.[5] This stabilization is much more significant for attack at C4 than at C7. For palladium-catalyzed reactions, the higher electrophilicity of C4 facilitates the initial oxidative addition step.[13]
Mechanism: SNAr at the C4 Position
Caption: General mechanism for SNAr at the C4 position.
Q3: What are the best analytical methods for monitoring reaction progress and detecting degradation?
Answer: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): The quickest and most common method for qualitative monitoring. It allows you to visualize the consumption of starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides quantitative information on the relative amounts of starting material, product, and any side products, along with their molecular weights, which is invaluable for identifying unexpected species like hydrolyzed byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the final product structure. The disappearance of the characteristic aromatic proton singlet adjacent to the C4-Cl and the appearance of new signals will confirm substitution. 2D-NMR methods can be used for unambiguous structural confirmation of regioisomers if needed.[6]
Section 3: Data Tables & Protocols
Table 1: General Stability Profile
| Condition | Stability | Comments & Causality |
| Strong Acid (e.g., conc. HCl) | Moderate | Potential for hydrolysis of the methoxy group or protonation of ring nitrogens, deactivating the ring system. |
| Strong Base (e.g., aq. NaOH) | Low to Moderate | Susceptible to hydrolysis, especially at the C4 position, at elevated temperatures, forming the corresponding quinazolinone. |
| Mild Base (e.g., K₂CO₃, DIPEA) | Good | Generally stable under conditions used for SNAr and cross-coupling reactions.[6] |
| Oxidizing Agents (e.g., m-CPBA) | Moderate | The quinazoline ring has some resistance, but strong oxidants can lead to N-oxide formation or ring degradation. |
| Reducing Agents (e.g., H₂, Pd/C) | Moderate | The chloro groups can be hydrodechlorinated. Conditions must be carefully controlled if other reducible groups are present. |
| Thermal Stress | Good | Stable up to its melting point. Prolonged heating >150°C may lead to slow decomposition. |
Table 2: Recommended Starting Conditions for Common Reactions
| Reaction | Catalyst / Reagent | Base | Solvent | Temperature (°C) |
| SNAr (Amine) | None | DIPEA (1.5 eq) | DMF | 25 - 100 |
| Suzuki Coupling | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 eq) | Dioxane/H₂O (4:1) | 80 - 100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOt-Bu (1.4 eq) | Toluene | 80 - 110 |
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To a dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add a suitable anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Add the amine nucleophile (1.1 - 1.2 eq) followed by the base (e.g., DIPEA, 1.5 eq).
-
Stir the reaction at room temperature or heat to the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., EtOAc), and wash with water and brine to remove the solvent and excess base.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 90 °C).
-
Monitor the reaction by TLC or LC-MS.[11]
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle: Suzuki Cross-Coupling
Caption: Simplified catalytic cycle for Suzuki coupling.
References
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline.
- BenchChem. (n.d.). Reactivity comparison of 4-Chloro-6,7-dimethoxyquinoline with other chloroquinolines.
-
Gontijo, R. N., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. Retrieved from [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
DeTOMASO, A. W., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound [P94590]. Retrieved from [Link]
-
PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wallace, D. J., et al. (2006). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. Retrieved from [Link]
-
PharmaCompass. (n.d.). 4,7-Dichloroquinoline Drug Information. Retrieved from [Link]
-
Kráľová, P., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
Sources
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- 2. chemuniverse.com [chemuniverse.com]
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- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Purity of 4,7-Dichloro-6-methoxyquinazoline
Welcome to the technical support guide for 4,7-Dichloro-6-methoxyquinazoline. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this key chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities often include unreacted starting materials, such as 7-chloro-6-methoxyquinazolin-4(3H)-one, residual chlorinating agents (e.g., thionyl chloride or phosphorus oxychloride) or their byproducts, and hydrolysis products.[1][2] If the compound is exposed to moisture, the highly reactive chloro group at the 4-position can hydrolyze back to a hydroxyl group, reforming the quinazolinone starting material.[1][2]
Q2: My final product appears as an oil or a sticky solid instead of a crystalline powder. What could be the cause?
A2: This is a common issue often caused by the presence of residual solvents or impurities that depress the melting point and inhibit crystallization. Incomplete removal of high-boiling point solvents like DMF or toluene, which are sometimes used in the chlorination step, is a frequent culprit.[3] The presence of greasy byproducts can also lead to an oily product.
Q3: What are the primary methods for purifying crude this compound?
A3: The two most effective and widely used purification techniques for quinazoline derivatives are recrystallization and column chromatography.[4][5] Recrystallization is excellent for removing small amounts of impurities from a solid product, provided a suitable solvent can be found.[6] Column chromatography is a more powerful technique for separating mixtures with closely related components or for purifying non-crystalline materials.[7]
Q4: How can I effectively monitor the progress of my purification?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[5][8] It allows for rapid, qualitative assessment of the number of components in a sample and helps in identifying the fractions containing the pure product during column chromatography.[7] For a definitive quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[9][10]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
| Problem | Potential Cause | Suggested Solution & Scientific Rationale |
| Low Yield of Crystals | Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures, preventing efficient precipitation. | Action: Perform a systematic solvent screen. Ideal recrystallization solvents dissolve the compound completely at high temperatures but very poorly at low temperatures. Try solvents like ethanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.[5][6][11] |
| Excessive Solvent Volume: Using too much solvent will keep a significant portion of the product dissolved even after cooling, leading to poor recovery. | Action: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation. | |
| Premature Crystallization: The product crystallizes too quickly (e.g., in the funnel during hot filtration), trapping impurities. | Action: Pre-heat the filtration apparatus (funnel and receiving flask) to prevent a sudden drop in temperature. Ensure the solution is fully dissolved before attempting filtration. | |
| Oily Precipitate Forms | "Oiling Out": The product is precipitating from the solution above its melting point or as a supersaturated liquid phase, often due to impurities. | Action: Add a small amount of additional hot solvent to redissolve the oil. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent line can initiate nucleation and promote proper crystal growth. |
Issue 2: Ineffective Separation via Column Chromatography
| Problem | Potential Cause | Suggested Solution & Scientific Rationale |
| Poor Separation of Spots (Overlapping Bands) | Incorrect Mobile Phase Polarity: The eluent system may be too polar, causing all components to move too quickly up the column with little separation. Conversely, if it's not polar enough, the desired compound may not move at all. | Action: Optimize the mobile phase using TLC. A good starting point for chlorinated quinazolines is a mixture of a non-polar solvent (like petroleum ether or hexanes) and a more polar solvent (like ethyl acetate).[7] Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for the desired product on the TLC plate. |
| Column Overloading: Too much crude material has been loaded onto the column relative to the amount of stationary phase (silica gel). | Action: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1.[7] Overloading leads to broad bands that cannot be resolved effectively. | |
| Streaking or Tailing of Spots on TLC/Column | Compound is Too Acidic/Basic: Highly polar or ionizable compounds can interact too strongly and irreversibly with the acidic silica gel, causing streaking. | Action: Add a small amount (~0.5-1%) of a modifier to the mobile phase. For basic compounds like quinazolines, adding a small amount of triethylamine can neutralize acidic sites on the silica gel, leading to sharper bands. |
| Insoluble Material: The crude product was not fully dissolved before loading, or it precipitated at the top of the column. | Action: Ensure the crude material is fully dissolved in a minimal amount of solvent before loading. Using the "dry loading" technique is highly recommended: dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and then load this powder onto the column.[7] |
Purification Workflow Diagram
The following diagram outlines a general workflow for the purification and analysis of this compound.
Caption: General workflow for purification of this compound.
Experimental Protocols
Protocol 1: Recrystallization
This protocol is ideal for removing minor impurities from a solid crude product.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. The ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate with stirring) until the solid just dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
This protocol is suitable for purifying oily products or separating complex mixtures.
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. Test various ratios of petroleum ether (or hexanes) and ethyl acetate. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 or 230-400 mesh) in the least polar mobile phase (e.g., petroleum ether).[7]
-
Pour the slurry into a glass chromatography column with the stopcock open, allowing the solvent to drain.
-
Continuously tap the column to ensure even packing and remove air bubbles.[7]
-
Add a thin layer of sand to the top of the silica bed to prevent it from being disturbed during sample loading.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add a small amount of silica gel (2-3 times the weight of your product) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity if needed (gradient elution).
-
Collect the eluent in fractions (e.g., in test tubes).
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[7]
-
-
Isolation:
-
Combine the pure fractions that contain only the desired product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Decision Tree
This diagram helps in selecting the right course of action when facing a purification challenge.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
Technical Support Center: Reactions of 4,7-Dichloro-6-methoxyquinazoline with Nucleophiles
Welcome to the technical support center for navigating the complexities of 4,7-dichloro-6-methoxyquinazoline reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. Drawing from established protocols and mechanistic insights, this resource provides practical solutions to challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a byproduct that appears to be the starting material, but with one of the chloro groups replaced by a hydroxyl group. What is happening and how can I prevent it?
A1: This is a classic case of hydrolysis, a common side reaction when working with highly reactive chloroquinazolines. The C4 position of the quinazoline ring is particularly susceptible to nucleophilic attack, and even trace amounts of water in your reaction mixture can act as a nucleophile, especially at elevated temperatures.[1] This leads to the formation of the corresponding 4-hydroxy-7-chloro-6-methoxyquinazoline.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry reagents under vacuum.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Glassware Preparation: Thoroughly dry all glassware in an oven and cool under a stream of inert gas before use.
Q2: My reaction with a primary amine is giving a low yield of the desired 4-amino-substituted product. What are the likely causes?
A2: Low yields in nucleophilic aromatic substitution (SNAr) reactions with amines can stem from several factors:
-
Insufficiently Reactive Amine: The nucleophilicity of the amine is critical. Sterically hindered amines or those with electron-withdrawing groups may react sluggishly.[1]
-
Inappropriate Solvent: The choice of solvent is crucial for both solubility and reaction rate. Polar aprotic solvents like isopropanol or 2-ethoxyethanol are generally preferred.[1] Non-polar solvents can sometimes lead to the formation of undesired benzimidazole byproducts.[2]
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to decomposition or other side reactions.
-
Presence of Moisture: As mentioned in Q1, water can compete with your amine nucleophile, leading to hydrolysis.[1]
Q3: I am attempting a reaction with a diamine and observing a significant amount of a di-substituted product. How can I favor mono-substitution?
A3: When using a nucleophile with multiple reactive sites, such as a diamine, the formation of a di-substituted product where both amine groups have reacted with a quinazoline molecule is a common issue.[1]
Strategies to Promote Mono-substitution:
-
Use a Large Excess of the Diamine: By significantly increasing the molar ratio of the diamine to the this compound, you increase the statistical probability of a quinazoline molecule encountering a fresh diamine molecule rather than one that has already reacted.
-
Protecting Groups: Protect one of the amine functional groups of the diamine with a suitable protecting group. After the SNAr reaction, the protecting group can be removed to yield the desired mono-substituted product.
Q4: I am seeing evidence of O-demethylation of the methoxy group. Is this a known side reaction?
A4: Yes, O-demethylation can occur, particularly under harsh reaction conditions, such as the use of strong Lewis acids or high temperatures.[3][4] The methoxy group at the 6-position can be cleaved to form a hydroxyl group. In some synthetic routes for compounds like gefitinib, selective demethylation is a desired step, but it can be an unwanted side reaction if not controlled.[5][6]
Mitigation Strategies:
-
Milder Reaction Conditions: If possible, use lower reaction temperatures and avoid strong acids.
-
Alternative Reagents: Explore alternative reagents for your desired transformation that are less likely to promote demethylation.
Troubleshooting Guides
Guide 1: Low Yield and/or Formation of Hydrolysis Byproduct
This guide addresses the common issue of low product yield accompanied by the presence of the 4-hydroxy-7-chloro-6-methoxyquinazoline byproduct.
Symptoms:
-
TLC or LC-MS analysis shows a significant spot/peak corresponding to the mass of the hydrolyzed starting material.
-
The isolated yield of the desired product is lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield due to hydrolysis.
Detailed Protocol:
-
Reagent and Solvent Preparation:
-
Dry solvents over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) and distill under an inert atmosphere.
-
Dry solid reagents in a vacuum oven before use.
-
-
Reaction Setup:
-
Dry all glassware in an oven at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Assemble the reaction apparatus while flushing with nitrogen or argon.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Temperature Optimization:
-
If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.[7]
-
Avoid excessive heating, which can accelerate hydrolysis.
-
Guide 2: Poor Selectivity in Reactions with Divalent Nucleophiles
This guide focuses on improving the regioselectivity of reactions with nucleophiles containing two reactive sites, such as diamines.
Symptoms:
-
Mass spectrometry analysis reveals a significant peak corresponding to the di-substituted product.
-
Purification is difficult due to the presence of multiple products.
Experimental Approaches:
| Strategy | Protocol | Expected Outcome |
| Excess Nucleophile | Increase the molar ratio of the diamine to this compound to 5:1 or 10:1. | Favors the formation of the mono-substituted product by statistical control. |
| Protecting Group Chemistry | 1. Protect one amine of the diamine with a Boc group. 2. Perform the SNAr reaction. 3. Deprotect the Boc group using acidic conditions (e.g., TFA in DCM). | Provides a more controlled synthesis of the mono-substituted product. |
Reaction Mechanisms
Desired SNAr Reaction vs. Hydrolysis Side Reaction
The following diagram illustrates the competition between the desired nucleophilic aromatic substitution with an amine and the undesired hydrolysis reaction.
Caption: Competing reaction pathways for this compound.
The key to a successful reaction is to favor the desired pathway by carefully controlling the reaction conditions, primarily by excluding water.
Regioselectivity of Nucleophilic Attack
In this compound, the C4 position is generally more reactive towards nucleophiles than the C7 position. This regioselectivity is attributed to the electronic effects of the nitrogen atoms in the pyrimidine ring, which make the C4 position more electron-deficient and thus more susceptible to nucleophilic attack.[8][9]
References
- BenchChem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- BenchChem. (n.d.). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
- BenchChem. (n.d.). avoiding byproduct formation in 4-Chloro-6,7-dimethoxyquinazoline reactions.
- BreastCancer.org. (2025, December 23). Lapatinib (Tykerb): What to Expect, Side Effects, and More.
- Mayo Clinic. (n.d.). Lapatinib (oral route) - Side effects & dosage.
- National Center for Biotechnology Information. (n.d.). Lapatinib. PubChem.
- New Drug Approvals. (2015, June 15). Gefitinib.
- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. PMC.
- Thieme. (2018, November 14). A New Synthesis of Gefitinib.
- National Center for Biotechnology Information. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC.
- A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (n.d.).
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
- Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC.
- PubMed. (2014, November 24). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates.
- ResearchGate. (2025, October 16). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
- Der Pharma Chemica. (2023, December 15). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. PubChem.
- MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- National Center for Biotechnology Information. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. PMC.
- Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
- Juniper Publishers. (2020, November 16). N- and / or O- Alkylation of Quinazolinone Derivatives.
- PubMed. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- ResearchGate. (2024, December 12). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- National Center for Biotechnology Information. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.
- ResearchGate. (2025, August 9). N- and / or O- Alkylation of Quinazolinone Derivatives.
- ResearchGate. (2025, August 6). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ).
- National Center for Biotechnology Information. (2014). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. PMC.
- ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. (n.d.).
- ResearchGate. (2025, August 9). (PDF) N-Demethylation of Alkaloids.
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- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
"reaction condition optimization for 4,7-Dichloro-6-methoxyquinazoline"
Answering the user's request.## Technical Support Center: Optimization of Reaction Conditions for 4,7-Dichloro-6-methoxyquinazoline
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to planning and executing the synthesis of this compound.
Q1: What is the most common and reliable synthetic route to this compound?
A1: The most established route involves a two-step process. The first step is the synthesis of the precursor, 7-chloro-6-methoxyquinazolin-4(3H)-one, typically via the Niementowski quinazoline synthesis or a related cyclization method.[1] The second, and most critical, step is the chlorination of this quinazolinone intermediate at the 4-position to yield the target product. This chlorination is the primary focus of optimization and troubleshooting.
Q2: Which chlorinating agents are most effective for converting the quinazolinone precursor, and how do they compare?
A2: Several reagents can effect this transformation, with thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) being the most common.[2][3]
-
Thionyl Chloride (SOCl₂) , often used with a catalytic amount of N,N-dimethylformamide (DMF), is highly effective and often results in high yields.[4][5][6] The reaction typically proceeds under reflux.
-
Phosphorus Oxychloride (POCl₃) can be used alone or with phosphorus pentachloride (PCl₅).[7][8] This method is also robust, but the reaction and work-up can sometimes be more challenging. The mechanism involves an initial phosphorylation of the quinazolinone.[9][10]
-
Trichloroisocyanuric Acid (TCCA) with Triphenylphosphine (PPh₃) offers a milder alternative to the harsh acidic conditions of SOCl₂ or POCl₃, which can be beneficial if acid-sensitive functional groups are present elsewhere in the molecule.[11][12]
A summary of these agents is provided in the Data & Visualizations section.
Q3: Why are anhydrous (dry) conditions so critical during the chlorination step?
A3: Anhydrous conditions are absolutely essential for two primary reasons. First, chlorinating agents like SOCl₂ and POCl₃ react violently and exothermically with water, which not only poses a safety hazard but also consumes the reagent, reducing its effectiveness.[13] Second, the product, this compound, is highly susceptible to hydrolysis. Any moisture present during the reaction or work-up can convert the newly installed chloro group at the 4-position back to a hydroxyl group, regenerating the starting material.[6][13][14]
Q4: What are the best analytical techniques for monitoring reaction progress and characterizing the final product?
A4:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most common and convenient method to monitor the disappearance of the starting quinazolinone and the appearance of the product.[15][16] The product is significantly less polar than the starting material, resulting in a much higher Rf value.
-
Product Characterization: A combination of techniques is required for unambiguous identification.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.[4][5][6]
-
Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern characteristic of a dichloro-substituted compound.[6]
-
Infrared (IR) Spectroscopy: Can confirm the disappearance of the C=O stretch from the starting quinazolinone.[6]
-
Section 2: Troubleshooting Guide
This guide is structured in a problem-and-solution format to directly address common experimental challenges.
Problem 1: Low or No Yield of this compound
This is the most frequent issue and can be traced back to several root causes.
-
Potential Cause A: Incomplete Reaction
-
Diagnosis: TLC analysis shows a significant amount of the starting quinazolinone (low Rf spot) remaining even after the prescribed reaction time.
-
Scientific Rationale: The activation energy for the chlorination may not have been overcome, or the reaction has not been allowed to proceed for a sufficient duration. Quinazolinones can be stubborn substrates.
-
Solutions:
-
Extend Reaction Time: Continue monitoring the reaction by TLC every 1-2 hours. Some quinazoline chlorinations can take 6 hours or more to reach completion.[4][17]
-
Increase Temperature: Cautiously increase the reaction temperature. If using SOCl₂, ensure the reaction is at a steady reflux. For POCl₃, temperatures between 90-120°C are often required.[13]
-
Ensure Proper Mixing: Inadequate stirring can lead to poor heat and mass transfer, especially in a heterogeneous mixture. Ensure vigorous stirring throughout the reaction.
-
-
-
Potential Cause B: Degradation of Starting Material or Product
-
Diagnosis: TLC plate shows multiple new spots, streaking, or a dark baseline, and the reaction mixture has turned dark brown or black.
-
Scientific Rationale: The electron-rich quinazoline ring, activated by the methoxy group, can be susceptible to decomposition or polymerization under prolonged exposure to harsh acidic conditions and high temperatures.[13][15]
-
Solutions:
-
Reduce Reaction Temperature: While heat is necessary, excessive temperatures can be detrimental. Find the optimal balance where the reaction proceeds cleanly.
-
Minimize Reaction Time: Once TLC indicates the consumption of starting material, proceed immediately to the work-up. Do not leave the reaction heating unnecessarily.
-
-
-
Potential Cause C: Inactive or Decomposed Chlorinating Agent
-
Diagnosis: The reaction fails to start, even with adequate heating.
-
Scientific Rationale: Chlorinating agents are highly reactive and can degrade upon improper storage, especially due to exposure to atmospheric moisture.[13]
-
Solutions:
-
Use Fresh Reagent: Use a freshly opened bottle of SOCl₂ or POCl₃.
-
Purify the Reagent: If quality is in doubt, consider distilling the chlorinating agent immediately before use.
-
-
Problem 2: Significant Impurity Formation
-
Potential Cause A: Hydrolysis of Product During Work-up
-
Diagnosis: The isolated product contains a significant amount of starting material (7-chloro-6-methoxyquinazolin-4(3H)-one), even though TLC of the crude reaction mixture showed complete conversion.
-
Scientific Rationale: The 4-chloro position is highly electrophilic and reactive towards nucleophiles. During aqueous work-up (e.g., pouring onto ice or washing with bicarbonate solution), water can attack this position, hydrolyzing the product back to the starting material.[6][14]
-
Solutions:
-
Minimize Contact with Water: Perform the aqueous quench and washes quickly and at low temperatures (ice bath).
-
Use a Biphasic System: After removing the excess chlorinating agent under reduced pressure, dissolve the residue in an inert organic solvent like dichloromethane (DCM) or ethyl acetate before washing with cold aqueous bicarbonate. This keeps the product in the organic phase, minimizing its exposure to water.[4][17]
-
Ensure Neutral or Slightly Basic pH: During washes, ensure the aqueous phase is basic (pH > 7) to neutralize all acidic residues, but avoid strongly basic conditions which can also promote hydrolysis.
-
-
-
Potential Cause B: Formation of Dark-Colored Impurities (Tarring)
-
Diagnosis: The crude product is a dark, oily, or intractable solid that is difficult to purify.
-
Scientific Rationale: This often results from side reactions or polymerization at excessively high temperatures.[13] The catalytic DMF used with SOCl₂ can also decompose at high temperatures to form reactive intermediates that lead to colored byproducts.
-
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature within the optimized range (e.g., gentle reflux for SOCl₂, ~100°C for POCl₃).
-
Gradual Reagent Addition: If applicable, add the quinazolinone substrate portion-wise to the hot chlorinating agent to better control the initial exotherm.
-
-
Section 3: Optimized Protocols & Methodologies
The following protocols are provided as a validated starting point for your experiments.
Protocol 1: Synthesis of 7-chloro-6-methoxyquinazolin-4(3H)-one (Precursor)
This protocol is based on the well-established Niementowski reaction.[1][16]
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-chloro-5-methoxybenzoic acid (1 equivalent) and formamide (10-15 equivalents).
-
Reaction: Heat the mixture to 150-160°C and maintain for 4-6 hours. The mixture will become homogeneous as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC (e.g., 9:1 DCM/Methanol), observing the disappearance of the starting anthranilic acid.
-
Work-up: Cool the reaction mixture to room temperature, then pour it into cold water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove residual formamide, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or acetic acid if necessary.
Protocol 2: Optimized Chlorination using SOCl₂/DMF
This protocol is optimized for high yield and purity.[5][6]
-
Anhydrous Setup: Ensure all glassware is oven or flame-dried. Assemble a round-bottom flask with a reflux condenser and a drying tube (e.g., filled with CaCl₂) under an inert atmosphere (Nitrogen or Argon).
-
Reagent Charging: To the flask, add 7-chloro-6-methoxyquinazolin-4(3H)-one (1 equivalent) and thionyl chloride (SOCl₂) (10-20 volume equivalents, serving as both reagent and solvent).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.05 equivalents) dropwise. Effervescence may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 3-6 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexanes/Ethyl Acetate). The product will have a high Rf, while the starting material will be near the baseline.
-
Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Remove the excess SOCl₂ under reduced pressure (rotary evaporator). Caution: Use a trap with a base (e.g., NaOH pellets) to neutralize the corrosive SOCl₂ vapors. c. To ensure complete removal, add toluene (2 x 20 mL) and evaporate again (azeotropic removal). d. Carefully add the crude residue to a beaker of crushed ice and water with vigorous stirring. Alternatively, dissolve the residue in DCM and wash with cold saturated sodium bicarbonate solution.[4] e. Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold diethyl ether or hexanes.
-
Drying: Dry the final product, this compound, in a vacuum oven at 40-50°C.
Section 4: Data & Visualizations
Table 1: Comparison of Common Chlorinating Agents
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
| SOCl₂ / cat. DMF | Reflux in excess SOCl₂, 3-6 h[4][6] | High reactivity, often gives high yields, excess reagent easily removed. | Harsh acidic conditions, moisture-sensitive, generates SO₂ and HCl gas. |
| POCl₃ | 90-120°C, 4-12 h[13] | Effective for many heterocyclic systems, can be used as solvent. | High boiling point makes removal difficult, work-up can be hazardous, harsh conditions. |
| POCl₃ / PCl₅ | Fused on water bath, 6-8 h[7] | Highly potent, can chlorinate less reactive substrates. | Solid PCl₅ can be difficult to handle, very harsh conditions, complex work-up. |
| Cl₃CCN / PPh₃ | Reflux in solvent (e.g., CH₃CN)[12] | Milder, non-acidic conditions. | Stoichiometric PPh₃ and PPh₃O byproduct must be removed, higher cost. |
Diagrams
Caption: General synthetic pathway to this compound.
Caption: Troubleshooting workflow for low product yield.
Section 5: References
-
BenchChem. (2025). Common side reactions in the synthesis of quinazolinones.
-
BenchChem. (2025). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline.
-
BenchChem. (2025). Troubleshooting guide for the synthesis of quinazoline derivatives.
-
BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
-
BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols.
-
ChemicalBook. 4-Chloro-6,7-dimethoxyquinazoline synthesis.
-
Guidechem. How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?.
-
ResearchGate. Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid.
-
Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
-
BenchChem. (2025). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
-
Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
-
PubMed. POCl3 chlorination of 4-quinazolones.
-
BenchChem. (2025). Avoiding byproduct formation in 4-Chloro-6,7-dimethoxyquinazoline reactions.
-
Figshare. POCl3 Chlorination of 4-Quinazolones.
-
ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
-
MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
-
Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.
-
PMC, NIH. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
Sources
- 1. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 2. guidechem.com [guidechem.com]
- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 4. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4,7-Dichloro-6-methoxyquinazoline
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4,7-dichloro-6-methoxyquinazoline. Here, you will find practical, in-depth answers to common purification challenges, moving beyond simple instructions to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot and optimize your purification protocols effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of this compound?
A1: The impurity profile of crude this compound is largely dictated by its synthetic route. A common pathway to this class of compounds involves the chlorination of a quinazolinone precursor. Consequently, the most likely impurities include:
-
Unreacted Starting Material: The precursor, 7-chloro-6-methoxyquinazolin-4(3H)-one, may be present if the chlorination reaction did not go to completion.
-
Hydrolysis Byproduct: this compound is susceptible to hydrolysis, which can revert it back to 7-chloro-6-methoxyquinazolin-4(3H)-one, especially in the presence of moisture at elevated temperatures.
-
Over-chlorinated Byproducts: Depending on the chlorinating agent and reaction conditions, byproducts with additional chlorine substitutions on the quinazoline ring could potentially form.
-
Isomeric Impurities: During the synthesis of the quinazoline core, positional isomers may form, which can be challenging to separate from the desired product.
-
Residual Reagents and Solvents: Reagents used in the chlorination step, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), and solvents like N,N-dimethylformamide (DMF), may persist in the crude product if not adequately removed during workup.[1][2][3]
Q2: How do I choose an appropriate analytical technique to assess the purity of my this compound?
A2: A multi-faceted approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid, and cost-effective technique for initial purity assessment and for monitoring the progress of purification. It allows you to visualize the number of components in your sample and provides a preliminary indication of the polarity of the impurities relative to your product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reversed-phase HPLC is the method of choice. It offers high resolution and sensitivity, enabling the detection and quantification of even minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural confirmation of your desired product and for identifying and quantifying impurities, provided they are present at a sufficient concentration (typically >1%).
-
Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), is invaluable for identifying the molecular weights of the main component and any impurities, which aids in their structural elucidation.
Q3: What are the best general strategies for purifying this compound?
A3: The two most effective and widely used purification techniques for compounds of this class are recrystallization and column chromatography.
-
Recrystallization: This is the preferred method for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubilities from the main compound in a particular solvent system. It is a cost-effective and scalable technique.
-
Column Chromatography: This technique is ideal for separating complex mixtures with multiple components or for removing impurities with polarities similar to the product. Silica gel is the most common stationary phase for this class of compounds.
The choice between these methods will depend on the impurity profile and the desired final purity of your material. In many cases, a combination of both techniques is employed for optimal results.
Troubleshooting Guides
Recrystallization Troubleshooting
Issue 1: My this compound oils out instead of forming crystals during recrystallization.
-
Causality: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This typically happens when the compound's solubility is too high in the chosen solvent, or when the solution is cooled too rapidly. The presence of certain impurities can also inhibit crystallization.
-
Troubleshooting Protocol:
-
Re-heat the solution: Add a small amount of additional solvent to fully re-dissolve the oil.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool can help. Avoid placing it directly in an ice bath from a high temperature.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Solvent System Modification: If oiling out persists, your solvent system may be inappropriate. Consider using a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.
-
Issue 2: The recovery from recrystallization is very low.
-
Causality: Low recovery can result from using too much solvent, premature crystallization during a hot filtration step, or the compound having a relatively high solubility in the cold solvent.
-
Troubleshooting Protocol:
-
Minimize Solvent Volume: During the initial dissolution, add the hot solvent in small portions until the compound just dissolves. Using a large excess of solvent will keep more of your product in solution upon cooling.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the solution from cooling and depositing crystals on the filter paper.
-
Maximize Crystal Recovery: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the solid.
-
Solvent Evaporation: If the compound is still too soluble, you can try to carefully evaporate some of the solvent from the filtrate and cool again to recover more material. Be aware that this may also concentrate soluble impurities.
-
Column Chromatography Troubleshooting
Issue 1: I am getting poor separation of my product from an impurity with a similar Rf value on TLC.
-
Causality: Poor separation occurs when the chosen mobile phase does not provide sufficient selectivity between the components of the mixture on the stationary phase.
-
Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Adjust Polarity: If using a hexane/ethyl acetate system, try systematically varying the ratio to find the optimal polarity.
-
Change Solvent System: Switch to a different solvent system with different selectivities, for example, dichloromethane/methanol.
-
-
Use a Gradient Elution: Instead of an isocratic (constant solvent composition) elution, employ a gradient where the polarity of the mobile phase is gradually increased over the course of the separation. This can improve the resolution of closely eluting compounds.
-
Column Dimensions: Use a longer, narrower column to increase the theoretical plates and improve separation efficiency.
-
Sample Loading: Ensure you are not overloading the column. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1.
-
Issue 2: My compound is tailing on the silica gel column.
-
Causality: Tailing is often observed with nitrogen-containing heterocyclic compounds like quinazolines. The basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and reduced separation efficiency.
-
Troubleshooting Protocol:
-
Add a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (NEt₃) to your mobile phase. The triethylamine will compete with your compound for the acidic sites on the silica gel, leading to more symmetrical peaks.
-
Use Deactivated Silica: For particularly problematic compounds, you can use silica gel that has been pre-treated with a base to neutralize the acidic sites.
-
Data Presentation
Table 1: Recommended Solvent Systems for Purification of this compound
| Purification Technique | Solvent System (Starting Ratios) | Rationale & Comments |
| Recrystallization | Ethanol/Ethyl Acetate | A mixture of these solvents often provides a good balance of solubility for recrystallization of polar heterocyclic compounds. |
| Toluene/Hexane | Good for less polar compounds; toluene provides good solubility at high temperatures, while hexane acts as an anti-solvent. | |
| Dichloromethane/Hexane | Dichloromethane is a good solvent, and hexane can be used as the anti-solvent to induce crystallization. | |
| Column Chromatography | Hexane/Ethyl Acetate (e.g., 9:1 to 1:1) | A versatile and commonly used solvent system for compounds of moderate polarity. Adjust the ratio based on TLC analysis. |
| Dichloromethane/Methanol (e.g., 99:1 to 95:5) | A more polar system suitable for separating more polar impurities. The addition of a small amount of methanol significantly increases the eluent strength. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of your chosen solvent. If the compound dissolves immediately at room temperature, the solvent is too good. If it is insoluble even when heated, the solvent is too poor. A good solvent will dissolve the compound when heated but not at room temperature.
-
Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to completely dissolve the solid.
-
Decolorization (Optional): If your solution is colored due to highly polar, colored impurities, you can add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if you used charcoal, perform a hot filtration through a fluted filter paper into a pre-warmed receiving flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a TLC of your crude material in various solvent systems to find an eluent that gives your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with your chosen mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
Visualization
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
References
-
ChemUniverse. This compound. [Link]
-
Nguyen, T. D. et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1134. [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. [Link]
-
MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]
- Google Patents. The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
PubChem. 4-Chloro-6,7-dimethoxyquinazoline. [Link]
-
PubChem. 4-Chloro-6,7-dimethoxyquinoline. [Link]
-
ResearchGate. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Link]
Sources
Technical Support Center: Chlorination of 6-Methoxyquinazolines
Prepared by: Senior Application Scientist, Gemini Synthesis Division
Welcome to the technical support center for synthetic challenges involving 6-methoxyquinazolines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of introducing a chlorine atom onto the 6-methoxyquinazoline scaffold. Our goal is to provide not just protocols, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the chlorination of 6-methoxy-4(3H)-quinazolinone to yield 4-chloro-6-methoxyquinazoline.
Question: My reaction shows low or no conversion of the starting material. What are the likely causes?
Answer: This is a common issue often rooted in one of three areas: reagent quality, reaction conditions, or the nature of the intermediate species.
-
Moisture Contamination: Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) react vigorously with water. Even trace amounts of moisture in your starting 6-methoxy-4(3H)-quinazolinone or solvent can consume the reagent, leading to incomplete reactions.[1]
-
Solution: Ensure your starting material is rigorously dried under high vacuum before use. Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Insufficient Thermal Energy: The chlorination of 4-quinazolones with POCl₃ is not a simple one-step process. It proceeds through an initial phosphorylation of the keto-enol tautomer, forming (O)- and (N)-phosphorylated intermediates.[2][3] These intermediates require heating to a sufficient temperature (typically 70–90 °C) for the subsequent nucleophilic attack by chloride ions to form the final product.[2]
-
Solution: After the initial mixing of reagents (which can be done at a lower temperature), ensure the reaction mixture is heated to reflux or the recommended temperature for a sufficient duration. Monitor the reaction by TLC or LCMS to confirm the disappearance of the starting material.
-
-
Inadequate Reagent Stoichiometry: A minimum of one molar equivalent of POCl₃ is required for the efficient conversion of the phosphorylated intermediates to the final chloroquinazoline.[2]
-
Solution: Use a moderate excess of the chlorinating agent (e.g., 3-5 equivalents) to ensure the reaction goes to completion, especially if trace moisture is suspected. However, a large excess can complicate purification.
-
Question: I'm observing multiple spots on my TLC/LCMS analysis, suggesting side products. What are they and how can I avoid them?
Answer: Side product formation is often related to reaction control and work-up procedures.
-
Pseudodimer Formation: At lower temperatures, phosphorylated intermediates can react with unreacted quinazolone starting material, leading to the formation of pseudodimers.[2][3]
-
Solution: This issue can be suppressed by maintaining basic conditions during the addition of POCl₃, for instance, by including a tertiary amine base.[2] Alternatively, ensuring a clean and rapid conversion to the chloro-product by heating to the optimal temperature can prevent the intermediates from lingering and reacting further.
-
-
Hydrolysis During Work-up: The 4-chloroquinazoline product is highly susceptible to hydrolysis, readily converting back to the 4-quinazolinone starting material upon contact with water, especially under non-neutral pH.
-
Solution: The work-up procedure must be performed quickly and at low temperatures. Quench the reaction mixture by pouring it carefully onto crushed ice or into a cold, saturated sodium bicarbonate solution.[1] This neutralizes the acidic environment and precipitates the crude product. Avoid prolonged exposure to aqueous conditions.
-
-
Over-chlorination: While the primary target is the 4-position, aggressive conditions could theoretically lead to chlorination on the benzene ring, although this is less common for this specific transformation. Regioselectivity is a known factor in quinazoline chemistry, with the C4 position being significantly more reactive to nucleophilic substitution than the C2 position.[4]
-
Solution: Stick to established temperature and time protocols. Using milder, more selective chlorinating agents can also be an option if over-chlorination is a confirmed issue.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the chlorination process.
Caption: Simplified mechanism for POCl₃ chlorination of 4-quinazolones.
Q3: How do I purify the final 4-chloro-6-methoxyquinazoline product?
Purification requires care due to the product's instability.
-
Crystallization: After the aqueous work-up, the crude solid can often be purified by recrystallization from a suitable solvent system like ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
Silica Gel Chromatography: If crystallization is insufficient, column chromatography can be used. It is crucial to use a non-polar solvent system (e.g., starting with pure hexanes and gradually increasing the ethyl acetate content) and to run the column quickly to minimize contact time with the silica, which is slightly acidic and can promote hydrolysis.
Detailed Experimental Protocol: Chlorination using POCl₃
This protocol is a representative example and should be adapted based on specific substrates and laboratory safety protocols.
Reagents & Materials:
-
6-methoxy-4(3H)-quinazolinone (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5.0 eq)
-
Round-bottom flask with reflux condenser and gas inlet/outlet
-
Magnetic stirrer and heating mantle
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Procedure:
-
Preparation: Dry the starting 6-methoxy-4(3H)-quinazolinone under high vacuum for at least 4 hours. Assemble the glassware and flame-dry under vacuum or oven-dry before use.
-
Reaction Setup: To the round-bottom flask, add the 6-methoxy-4(3H)-quinazolinone (1.0 eq). Place the flask under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Carefully add phosphorus oxychloride (5.0 eq) to the flask via syringe. The mixture may be stirred at room temperature for 30-60 minutes.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by taking small aliquots, carefully quenching them in a biphasic mixture of NaHCO₃(aq) and EtOAc, and analyzing the organic layer by TLC or LCMS. The reaction is typically complete in 4-8 hours.
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and saturated NaHCO₃ solution. In a well-ventilated fume hood , slowly and carefully pour the reaction mixture onto the ice/bicarbonate slurry with vigorous stirring. Caution: This is an exothermic and gas-evolving quench.
-
Extraction: The product will often precipitate as a solid, which can be collected by vacuum filtration. If it remains in solution, transfer the mixture to a separatory funnel and extract three times with DCM or EtOAc.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or flash column chromatography as described in the FAQ section.
Safety First: Handling Chlorinating Agents
Chlorinating agents are hazardous and require strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile) when handling these reagents. [5]* Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive and toxic fumes. [6]* Storage: Store chlorinating agents in a cool, dry, well-ventilated area away from incompatible materials, especially water, acids, and flammable organic materials. [7][8]* Quenching: Never add water directly to the chlorinating agent. Always add the reagent slowly to the quenching solution (e.g., ice/water or a basic solution). [7]* Emergency: Ensure an emergency eyewash and safety shower are immediately accessible. [6]
References
- Vertex AI Search. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
- The Journal of Organic Chemistry. (n.d.). POCl3 Chlorination of 4-Quinazolones. Figshare.
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 799. [Link]
-
Al-Tel, T. H. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(16), 4991. [Link]
- ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
-
Klapars, A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. [Link]
- Government of Canada. (2023). Safe use of chlorine to disinfect water in swimming pools and spas.
- ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid.
- ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones | Request PDF.
- Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones.
- Szabo-Scandic. (n.d.). Quinazoline Safety Data Sheet.
- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). List of Reagents. Wordpress.
- ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone derivatives 56.
- Canadian Centre for Occupational Health and Safety (CCOHS). (n.d.). Chlorine.
- Evans Vanodine. (n.d.). SAFETY DATA SHEET CHLOR TABS.
- Texas Department of Insurance. (n.d.). Chlorine Safety.
- Enamine. (n.d.). N-Chlorosaccharin.
- BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols.
- Google Patents. (n.d.). CN101914069A - Novel chlorination technique of 6- chlorine-2-hydroxy quinoxaline.
- PubMed. (n.d.). Optimizing booster chlorination in water distribution networks: a water quality index approach.
- Google Patents. (n.d.). US5136031A - Chlorination of sugars.
- ResearchGate. (2025). OPTIMIZING BOOSTER CHLORINATION IN WATER DISTRIBUTION NETWORKS UNDER INCOMPLETE MIXING CONDITIONS.
- Water and Wastewater. (2023). Developing an Optimal Chlorination Pattern in Water Distribution System Utilizing Meta-Heuristic Algorithms.
- MDPI. (n.d.). Optimization of Secondary Chlorination in Water Distribution Systems for Enhanced Disinfection and Reduced Chlorine Odor Using Deep Belief Network and NSGA-II.
- MDPI. (n.d.). Optimal Placement and Operation of Chlorine Booster Stations: A Multi-Level Optimization Approach.
-
Davies, M. J., & Hawkins, C. L. (2019). Analysis of protein chlorination by mass spectrometry. Methods, 163, 2-10. [Link]
- Diva-portal.org. (n.d.). Qualitative Analysis of Chlorinated Paraffins in Recycled Plastics.
- ResearchGate. (2005). Regioselective chlorination of 4- And 5-methyl-2,2,2-trichlorobenzo[d]-1,3, 2-dioxaphospholes | Request PDF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CCOHS: Chlorine [ccohs.ca]
- 6. tdi.texas.gov [tdi.texas.gov]
- 7. quebec.ca [quebec.ca]
- 8. evansvanodine.co.uk [evansvanodine.co.uk]
Technical Support Center: 4,7-Dichloro-6-methoxyquinazoline Reactions
Welcome to the technical support center for 4,7-dichloro-6-methoxyquinazoline reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of working with this important synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure your experiments are both successful and efficient.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: The most prevalent reaction is nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position is significantly more reactive than the one at C7 due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine ring.[1][2] This regioselectivity allows for the selective introduction of a wide range of nucleophiles, most commonly primary and secondary amines, to yield 4-substituted-7-chloro-6-methoxyquinazoline derivatives. These products are key intermediates in the synthesis of several biologically active molecules, including the targeted cancer therapy drug, Gefitinib.[3]
Q2: I am performing a nucleophilic aromatic substitution at the C4 position with an aniline derivative. What are the typical reaction conditions?
A2: A common starting point for the SNAr reaction at the C4 position involves reacting this compound with the desired aniline in a polar solvent such as isopropanol or dioxane.[4][5] The reaction is often carried out at elevated temperatures, typically refluxing, to ensure a reasonable reaction rate. An organic base like diisopropylethylamine (DIPEA) or triethylamine (Et3N) is frequently added to neutralize the HCl generated during the reaction.[1]
Q3: My reaction mixture is a thick slurry and difficult to stir. What can I do?
A3: This is a common issue, often due to the precipitation of the hydrochloride salt of your product or starting amine. To address this, you can try a few approaches:
-
Increase the solvent volume: This can help to keep all components in the solution.
-
Use a different solvent system: A more polar aprotic solvent like DMF or DMA may improve solubility.
-
Add the base at the beginning of the reaction: This will prevent the formation of the hydrochloride salt.
Q4: How do I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. A common eluent system for quinazoline derivatives is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol.[4][5] Staining with potassium permanganate or visualization under UV light can be used to identify the spots. It is advisable to run a co-spot of your starting material and the reaction mixture to accurately track the consumption of the starting material.
Troubleshooting Guide
This section addresses specific problems you might encounter during the work-up of your this compound reaction and provides step-by-step solutions.
Problem 1: Low Yield of the Desired Product After Work-up
Possible Cause 1: Hydrolysis of the Product
The dichloroquinazoline starting material and the chlorinated product can be susceptible to hydrolysis, especially in the presence of water and acid or base, reverting to the corresponding quinazolinone.[6]
Solution:
-
Ensure anhydrous conditions: Use dry solvents and glassware.
-
Neutralize the reaction mixture carefully: When quenching the reaction, add the aqueous solution slowly and maintain a neutral or slightly basic pH.
-
Minimize contact time with aqueous solutions: Perform extractions and washes as quickly as possible.
Possible Cause 2: Incomplete Reaction
Solution:
-
Confirm reaction completion with TLC: Before starting the work-up, ensure that the starting material has been consumed.
-
Increase reaction time or temperature: If the reaction is sluggish, consider extending the reaction time or increasing the temperature.
-
Check the quality of your reagents: Ensure your amine and base are of high purity.
Problem 2: Difficulty in Removing Unreacted Starting Material
Possible Cause: Similar Polarity of Starting Material and Product
The starting material and the desired product may have similar polarities, making separation by column chromatography challenging.
Solution:
-
Optimize your chromatographic conditions: Use a shallower solvent gradient to improve separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Common solvent systems for recrystallization of quinazoline derivatives include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[7]
Problem 3: Formation of an Emulsion During Extraction
Possible Cause: Presence of Salts or Polar Byproducts
The formation of an emulsion during the aqueous work-up can make phase separation difficult.
Solution:
-
Add brine: Washing the organic layer with a saturated aqueous solution of sodium chloride can help to break up emulsions.
-
Filter through Celite: Passing the entire mixture through a pad of Celite can help to break the emulsion.
-
Centrifugation: If the emulsion persists, centrifuging the mixture can facilitate phase separation.
Experimental Protocols
General Work-up Procedure for Nucleophilic Aromatic Substitution
-
Cool the reaction mixture: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the product: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Wash the organic layer: Wash the combined organic layers with water and then with brine.
-
Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizing the Workflow
Standard Work-up and Purification Workflow
Caption: A generalized workflow for the work-up and purification of this compound reactions.
Data Presentation
| Troubleshooting Scenario | Potential Cause | Recommended Solution(s) |
| Low product yield | Hydrolysis of starting material/product | Use anhydrous conditions; careful neutralization; minimize aqueous contact time. |
| Incomplete reaction | Confirm completion by TLC; increase reaction time/temperature. | |
| Difficulty in purification | Similar polarity of compounds | Optimize column chromatography with a shallow gradient; attempt recrystallization. |
| Emulsion during extraction | Presence of salts/polar byproducts | Wash with brine; filter through Celite; centrifuge. |
| Thick reaction slurry | Precipitation of salts | Increase solvent volume; use a more polar solvent; add base initially. |
References
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ukm.my [ukm.my]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Navigating the Nuances of Solvent Effects on 4,7-Dichloro-6-methoxyquinazoline Reactivity: A Technical Support Guide
For Immediate Release
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4,7-dichloro-6-methoxyquinazoline. As a key intermediate in the synthesis of a multitude of biologically active compounds, understanding its reactivity is paramount.[1][2][3][4] This guide, structured in a practical question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions concerning the critical role of solvents in directing reaction outcomes.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: "I am performing a nucleophilic aromatic substitution (SNAr) on this compound with an amine nucleophile and observing very low yields. What solvent-related factors could be at play?"
Answer: Low yields in SNAr reactions with this compound are frequently tied to suboptimal solvent selection. The key is to choose a solvent that can effectively solvate the starting materials and, more importantly, stabilize the charged Meisenheimer intermediate formed during the reaction.[2][5] Here’s a breakdown of potential issues and solutions:
-
Inappropriate Solvent Polarity: The SNAr mechanism involves the formation of a charged intermediate.[2][5] Polar solvents are adept at stabilizing this intermediate through electrostatic interactions, thereby lowering the activation energy and accelerating the reaction.[2][5] If you are using a non-polar solvent like toluene or THF, you may experience sluggish reaction rates and consequently, low yields.[6][7]
-
Solution: Switch to a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[2][6] These solvents possess high dielectric constants and can effectively stabilize the charged intermediate without interfering with the nucleophile. In some cases, polar protic solvents like ethanol or isopropanol can also be effective, although they may lead to side reactions (see Issue 3).[1][2][8]
-
-
Poor Reactant Solubility: For the reaction to proceed efficiently, both the this compound and the nucleophile must be adequately dissolved in the reaction medium.[6] Poor solubility will lead to a heterogeneous reaction mixture and significantly reduced reaction rates.
-
Solution: Before starting your reaction, perform a simple solubility test with your chosen solvent at the intended reaction temperature. If solubility is an issue, consider a solvent or a co-solvent system in which both reactants are fully soluble. For instance, a mixture of THF and water can sometimes be a good option.[2]
-
Issue 2: Formation of Unexpected Byproducts
Question: "My reaction is yielding a significant amount of an unexpected byproduct. How can the solvent be influencing this?"
Answer: Solvent choice can dramatically influence the reaction pathway, leading to the formation of undesired side products. Here are a couple of common scenarios:
-
Solvolysis with Protic Solvents: If you are using a polar protic solvent (e.g., methanol, ethanol, water), the solvent itself can act as a nucleophile, competing with your intended nucleophile. This can lead to the formation of alkoxy or hydroxy-substituted quinazolines.
-
Solution: If solvolysis is suspected, switching to a polar aprotic solvent (DMF, DMSO, acetonitrile) is highly recommended. These solvents are not nucleophilic and will not compete in the reaction.
-
-
Alternative Cyclization Pathways: In some quinazoline syntheses, the choice between a polar and a non-polar solvent can dictate the cyclization pathway, leading to different heterocyclic cores.[6] While this is more common in the synthesis of the quinazoline ring itself, residual reactants or impurities could potentially undergo solvent-influenced side reactions.
-
Solution: Carefully analyze the structure of your byproduct to understand its formation mechanism. This will provide clues as to whether a change in solvent polarity could suppress its formation. Switching to a more polar solvent often favors the desired C-N bond formation in quinazoline chemistry.[6]
-
Issue 3: Poor Regioselectivity (C4 vs. C7 Substitution)
Question: "I am concerned about getting a mixture of products from nucleophilic attack at the C4 and C7 positions. How does the solvent affect this?"
Answer: For this compound, nucleophilic attack is overwhelmingly favored at the C4 position. This is due to the strong electron-withdrawing effect of the pyrimidine ring nitrogen atoms, which makes the C4 carbon significantly more electrophilic than the C7 carbon.[9] DFT calculations on similar 2,4-dichloroquinazolines confirm that the C4 position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[2][3]
While the inherent electronics of the molecule strongly direct the regioselectivity, extreme reaction conditions or highly reactive nucleophiles could potentially lead to minor amounts of C7 substitution or di-substitution. The solvent's role here is secondary to the electronic effects, but a well-chosen solvent will ensure a clean and selective reaction at the C4 position by promoting the kinetically favored pathway.
-
Recommendation: Employing moderately polar aprotic solvents and maintaining controlled reaction temperatures will favor the clean, kinetically preferred substitution at the C4 position.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for solvent selection in an SNAr reaction with this compound?
For a typical SNAr reaction with an amine nucleophile, a polar aprotic solvent like DMF or DMSO is an excellent starting point.[6] These solvents offer a good balance of reactant solubility and stabilization of the charged intermediate. Isopropanol has also been successfully used in similar reactions.[1][8]
Q2: How do protic vs. aprotic solvents affect the nucleophilicity of my amine?
-
Polar Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" around it.[10] This can decrease the nucleophile's reactivity, slowing down the reaction.[10]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents do not have acidic protons and therefore do not form strong hydrogen bonds with the nucleophile.[10] This leaves the nucleophile "naked" and more reactive, generally leading to faster reaction rates for SNAr reactions.[10]
Q3: Can I use microwave heating, and how does that impact my solvent choice?
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[11] When using a microwave reactor, it is crucial to select a solvent with a high boiling point and a high dielectric constant to efficiently absorb microwave energy. DMF and DMSO are excellent choices for microwave-assisted SNAr reactions. Toluene can also be used in the presence of a catalyst.[11] Always ensure you are using a sealed vessel designed for microwave chemistry when working with volatile organic solvents.
Q4: Are there any "green" solvent alternatives for reactions with this compound?
While traditional polar aprotic solvents are very effective, there is a growing interest in more environmentally friendly alternatives. For some quinazoline syntheses, water has been shown to be an excellent solvent, providing high yields.[7] Depending on the specific nucleophile and reaction conditions, exploring water or other bio-based solvents could be a viable green chemistry approach.
Data Summary and Visualization
Solvent Properties and Their Impact on SNAr Reactions
| Solvent | Dielectric Constant (20°C) | Type | Typical Impact on SNAr with Quinazolines |
| Toluene | 2.4 | Non-polar | Often ineffective, may lead to side products.[6][7] |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Can be effective, sometimes used in mixtures.[2] |
| Isopropanol | 19.9 | Polar Protic | Commonly used, can lead to good yields.[1][8] |
| Acetonitrile | 37.5 | Polar Aprotic | Good choice for promoting SNAr.[2] |
| Ethanol | 24.5 | Polar Protic | Can be effective, risk of solvolysis.[2] |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Excellent choice, good solubility and stabilization.[6][7] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Excellent choice, strong solvating power.[6][12] |
| Water | 80.1 | Polar Protic | Can be highly effective in some cases.[6][7] |
Experimental Workflow for Solvent Screening
Caption: A generalized workflow for systematic solvent screening.
SNAr Mechanism and Solvent Stabilization
Caption: Stabilization of the Meisenheimer intermediate by polar solvents.
References
- BenchChem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- BenchChem. (n.d.). The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery.
- BenchChem. (n.d.). Troubleshooting common issues in quinazoline synthesis protocols.
- National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- National Institutes of Health. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Royal Society of Chemistry. (n.d.). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration.
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
- ChemicalBook. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline synthesis.
- ResearchGate. (n.d.). Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a.
- National Institutes of Health. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium.
- National Institutes of Health. (n.d.). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations.
- ResearchGate. (n.d.). Activation energy determination for the nucleophilic aromatic....
- ResearchGate. (2025). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
- National Institutes of Health. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides.
- Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.
- OUCI. (n.d.). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations.
- BenchChem. (n.d.). reactivity comparison of 4-Chloro-6,7-dimethoxyquinoline with other chloroquinolines.
- BenchChem. (n.d.). Methods for regioselective functionalization of the quinazoline ring.
- Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
- MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
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Technical Support Center: Synthesis of 4,7-Dichloro-6-methoxyquinazoline
Welcome to the dedicated technical support guide for the synthesis of 4,7-dichloro-6-methoxyquinazoline. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we will delve into the critical aspects of temperature control throughout the synthesis, providing practical, field-tested advice to help you navigate common challenges, optimize your reaction conditions, and ensure the integrity of your results. Our focus is on the causality behind each step, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that can arise during the synthesis. Each problem is presented in a question-and-answer format, offering a diagnosis and a step-by-step solution.
Question 1: My final yield of this compound is significantly lower than expected after the chlorination step. What are the likely temperature-related causes?
Answer:
Low yields following the chlorination of the precursor, 7-chloro-6-methoxyquinazolin-4(3H)-one, are frequently traced back to suboptimal temperature management during several key phases of the reaction. The chlorination is typically achieved using a dehydrating chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF). This process involves the in-situ formation of a Vilsmeier-Haack type reagent.
Potential Causes & Solutions:
-
Incomplete Formation of the Vilsmeier Reagent: The reaction between the chlorinating agent (e.g., POCl₃) and DMF is exothermic and temperature-sensitive. If the initial mixing is done at too high a temperature, or the exotherm is not controlled, side reactions can occur, reducing the concentration of the active electrophilic species.
-
Solution: Begin the addition of DMF to the chlorinating agent at a reduced temperature, typically between 0-5°C. Maintain gentle stirring and allow the mixture to slowly warm to room temperature before adding the quinazolinone precursor.
-
-
Thermal Decomposition of the Product: this compound, while relatively stable, can be susceptible to degradation under prolonged exposure to high temperatures, especially in the presence of residual acidic reagents.
-
Solution: The reflux temperature should be carefully monitored and maintained at the lowest effective level. For instance, with thionyl chloride, a gentle reflux is sufficient.[1][2] Once the reaction is complete (as monitored by TLC or LC-MS), it is crucial to cool the reaction mixture promptly and remove the excess chlorinating agent under reduced pressure. Avoid aggressive heating during solvent evaporation.
-
-
Side Reactions at Elevated Temperatures: High temperatures can promote the formation of undesired byproducts. For instance, over-chlorination or charring of the material can occur if the reflux is too vigorous or prolonged.
-
Solution: Adhere strictly to the recommended reaction time. A typical reflux time is between 5-6 hours.[3] Monitor the reaction's progress; upon consumption of the starting material, proceed with the workup without delay.
-
Question 2: I'm observing a persistent impurity in my final product that appears to be the starting material, 7-chloro-6-methoxyquinazolin-4(3H)-one. How can I drive the reaction to completion?
Answer:
The presence of unreacted starting material is a clear indication of an incomplete reaction. While extending the reaction time might seem like an intuitive solution, the issue often lies with the reaction's activation energy and thermal profile.
Potential Causes & Solutions:
-
Insufficient Reaction Temperature: The chlorination reaction requires a certain amount of thermal energy to proceed at a reasonable rate. If the reflux temperature is too low, the reaction may stall.
-
Premature Decomposition of the Chlorinating Agent: Thionyl chloride, in particular, can decompose over time, especially if the quality is poor or if it has been exposed to moisture.
-
Solution: Use a fresh bottle of the chlorinating agent. To ensure its reactivity, consider performing a small-scale test reaction first.
-
Question 3: My reaction mixture turned dark brown or black during reflux, and the isolated product is impure. What happened?
Answer:
A significant color change to dark brown or black is a strong indicator of decomposition or charring. This is almost always a result of excessive heat.
Potential Causes & Solutions:
-
Overheating: Localized overheating, often caused by a heating mantle set too high, can rapidly degrade the organic material. The Vilsmeier-Haack reaction itself can be exothermic, and a runaway reaction can occur if not properly controlled.[5][6][7]
-
Solution: Use an oil bath for more uniform and controllable heating. Set the bath temperature only slightly higher than the desired reflux temperature. For larger-scale reactions, consider monitoring the internal reaction temperature with a thermocouple.
-
-
Presence of Impurities: Impurities in the starting quinazolinone can sometimes act as catalysts for decomposition at high temperatures.
-
Solution: Ensure the 7-chloro-6-methoxyquinazolin-4(3H)-one precursor is of high purity before proceeding to the chlorination step. Recrystallization of the precursor may be necessary.
-
Experimental Workflow & Troubleshooting Logic
The following diagram outlines the key stages of the synthesis and the decision points for troubleshooting based on temperature control.
Caption: Workflow for the synthesis of this compound and troubleshooting logic.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the initial cyclization step?
The cyclization of the corresponding anthranilic acid derivative with a formylating agent like formamide generally requires elevated temperatures to drive the dehydration and ring-closure. A temperature range of 130-160°C is typically effective.[8][9] Below this range, the reaction is often sluggish, while significantly higher temperatures can lead to decomposition of the starting material and reduced yields.
Q2: Why is it critical to cool the reaction mixture before quenching the chlorination step?
The chlorinating agents used (SOCl₂ or POCl₃) react extremely exothermically with water and other protic solvents. Adding the quenching agent (e.g., ice water or a basic solution) to the hot reaction mixture can cause a violent, uncontrolled reaction, leading to splashing of corrosive materials and a potential runaway scenario. Cooling the mixture to room temperature or below ensures that the quenching process is slow, controlled, and safe.
Q3: Can microwave irradiation be used to accelerate this synthesis?
Yes, microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of quinazoline derivatives.[10][11] Microwave heating can dramatically reduce reaction times for both the cyclization and chlorination steps by promoting rapid, uniform heating. However, it requires specialized equipment and careful optimization of parameters such as temperature, pressure, and irradiation power to prevent decomposition.[12]
Q4: How does the choice of chlorinating agent (SOCl₂ vs. POCl₃) affect the optimal temperature?
Both are effective, but they have different boiling points and reactivity profiles, which influences the ideal reaction temperature.
-
Thionyl chloride (SOCl₂): Has a boiling point of 76°C. Reactions are typically run at reflux, so the temperature is naturally regulated to around this point.
-
Phosphorus oxychloride (POCl₃): Has a higher boiling point of 106°C. Reactions are often conducted at or near this temperature to ensure a sufficient reaction rate.[3]
The choice may depend on the specific substrate and desired reaction conditions. POCl₃ is sometimes considered a more powerful chlorinating agent for less reactive substrates.
Summary of Key Temperature Parameters
| Reaction Step | Reagent(s) | Temperature Range | Rationale / Key Considerations |
| Cyclization | Anthranilic acid derivative, Formamide | 130-160°C | To overcome the activation energy for dehydration and ring closure. Avoids sluggish reaction at lower temps and decomposition at higher temps.[8][9] |
| Vilsmeier Reagent Formation | SOCl₂/POCl₃ + DMF | 0-5°C (Initial Mixing) | The formation is exothermic. Low temperature prevents side reactions and ensures the stability of the active reagent.[13] |
| Chlorination (Reflux) | Quinazolinone + Chlorinating Agent | 76°C (SOCl₂) to 110°C (POCl₃) | To provide sufficient energy for the chlorination to proceed to completion. The temperature is dictated by the boiling point of the reagent/solvent.[1][3] |
| Workup (Quenching) | Reaction Mixture + Water/Base | < 25°C | Safety Critical. Prevents violent exothermic reaction between excess chlorinating agent and the quenching solution. |
References
- Benchchem. (n.d.). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline.
- Benchchem. (n.d.). avoiding byproduct formation in 4-Chloro-6,7-dimethoxyquinazoline reactions.
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
- ResearchGate. (2025, August 7). Reaction of Anthranilic Acid Amides with Cyclic Anhydrides | Request PDF.
- ChemicalBook. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline synthesis.
- MDPI. (n.d.). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors.
- PMC - PubMed Central. (2013, March 27). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- SAGE Journals. (n.d.). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives.
- Der Pharma Chemica. (2023, December 15). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.
- CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
- ResearchGate. (2025, August 7). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
- Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- ResearchGate. (2025, October 16). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- ACS Publications. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Organic Process Research & Development.
- Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.).
- PMC. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
- PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364.
- Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
- World Scientific News. (n.d.). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives.
- Der Pharma Chemica. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones Robert Musio.
- PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
- NIH. (2022, March 21). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway.
- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
- MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
- PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610.
- Sigma-Aldrich. (n.d.). 4,7-Dichloroquinoline 97 86-98-6.
- MedChemExpress. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline | Biochemical Reagent.
- ChemicalBook. (2025, April 29). 4,7-Dichloroquinoline | 86-98-6.
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Validation & Comparative
A Researcher's Guide to the Spectroscopic Characterization of 4,7-Dichloro-6-methoxyquinazoline
In the landscape of drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. 4,7-Dichloro-6-methoxyquinazoline serves as a key building block in medicinal chemistry. Its precise characterization is not merely an academic exercise but a critical step in ensuring the integrity of subsequent research and development. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offering a comparative perspective with related analogs and other spectroscopic techniques to ensure a comprehensive structural elucidation.
The Central Role of ¹H NMR in Structural Verification
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Its ability to provide detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule is unparalleled. For a substituted quinazoline like this compound, ¹H NMR allows us to "see" the distinct electronic environments of the aromatic and methoxy protons, which are influenced by the electron-withdrawing effects of the chloro substituents and the electron-donating nature of the methoxy group.
Predicted ¹H NMR Spectrum of this compound
While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily found in the literature, we can predict its spectrum with a high degree of confidence by analyzing the spectra of structurally similar compounds. The following table outlines the predicted chemical shifts (δ), multiplicities, and assignments for the protons of the target molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| H-2 | ~8.9 - 9.1 | Singlet (s) | 1H | The proton at the 2-position is adjacent to a nitrogen atom and is expected to be significantly deshielded, appearing as a singlet due to the absence of adjacent protons. This is consistent with related quinazoline structures. |
| H-5 | ~7.5 - 7.7 | Singlet (s) | 1H | This proton is on the benzene ring and is expected to be a singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent chloro and methoxy groups. |
| H-8 | ~7.8 - 8.0 | Singlet (s) | 1H | The proton at the 8-position is also a singlet and its chemical shift is primarily influenced by the adjacent chloro group and the quinazoline ring system. |
| -OCH₃ | ~4.0 - 4.2 | Singlet (s) | 3H | The methoxy protons will appear as a sharp singlet, with a chemical shift typical for methoxy groups attached to an aromatic ring. |
Comparative Analysis with Structurally Related Analogs
To ground our predictions in experimental data, we can compare the expected spectrum of this compound with the reported spectra of similar molecules.
Case Study 1: 4-Chloro-6,7-dimethoxyquinazoline
The ¹H NMR spectrum of 4-chloro-6,7-dimethoxyquinazoline in DMSO-d₆ shows the following signals: 8.86 (s, 1H), 7.42 (s, 1H), 7.37 (s, 1H), 4.00 (s, 3H), and 3.98 (s, 3H)[1]. The singlet at 8.86 ppm corresponds to the H-2 proton, which aligns with our prediction. The two singlets at 7.42 and 7.37 ppm are assigned to the H-5 and H-8 protons, respectively. The two singlets for the methoxy groups appear around 4.00 ppm. This data supports our predicted chemical shift ranges.
Case Study 2: 4,7-Dichloro-6-nitroquinazoline
For 4,7-dichloro-6-nitroquinazoline, the ¹H-NMR spectrum in CDCl₃ reveals signals at 9.18 (s, 1H, H-2), 8.76 (s, 1H, H-5), and 8.30 (s, 1H, H-8)[2]. The presence of the strongly electron-withdrawing nitro group at the 6-position causes a significant downfield shift for all aromatic protons compared to our target molecule. This highlights the sensitivity of proton chemical shifts to the electronic nature of the substituents.
Workflow for Structural Elucidation
A comprehensive approach to structural verification involves multiple spectroscopic techniques. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the structural elucidation of a synthesized compound.
Complementary Analytical Techniques
While ¹H NMR is a powerful tool, relying on a single technique for structural confirmation is not advisable. The following methods provide complementary data for a robust characterization.
| Technique | Information Provided | Expected Results for this compound |
| ¹³C NMR | Provides information about the carbon framework of the molecule. | Expect to see distinct signals for each of the nine carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (e.g., aromatic, methoxy, carbons attached to halogens). |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern. | The molecular ion peak [M]⁺ should be observed at m/z 228.0, with a characteristic isotopic pattern for two chlorine atoms ([M+2]⁺ and [M+4]⁺)[3]. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic absorption bands for C-Cl, C-O, C=N, and aromatic C-H bonds would be expected. |
Experimental Protocol for ¹H NMR Acquisition
The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum of this compound.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer (300 MHz or higher)
Procedure:
-
Sample Preparation: a. Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial. b. Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary. c. Transfer the solution to an NMR tube.
-
Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution.
-
Data Acquisition: a. Set the appropriate spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). b. Acquire the spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration. c. Integrate the peaks to determine the relative number of protons for each signal.
-
Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the spectrum to obtain a flat baseline. c. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Conclusion
The structural elucidation of this compound is a critical step for its use in further research. This guide has provided a detailed prediction of its ¹H NMR spectrum, supported by comparative data from analogous compounds. By integrating ¹H NMR with complementary techniques like ¹³C NMR and mass spectrometry, and by following a rigorous experimental protocol, researchers can confidently verify the structure and purity of this important synthetic intermediate. This multi-faceted approach ensures the scientific integrity of the data and the subsequent research that relies on it.
References
-
ChemUniverse. (n.d.). This compound [P94590]. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]
Sources
Introduction: The Structural Significance of Substituted Quinazolines
An In-Depth Comparative Guide to the ¹³C NMR Analysis of 4,7-Dichloro-6-methoxyquinazoline
Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, forming the scaffold for numerous molecules with significant biological and pharmaceutical properties.[1][2] Their applications span from anticancer agents, such as the tyrosine kinase inhibitor Afatinib, to anti-inflammatory and antimalarial drugs.[3][4] The precise arrangement of substituents on the quinazoline core dictates the molecule's interaction with biological targets. Consequently, unambiguous structural elucidation is paramount in the research and development of these compounds.
Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as an unparalleled tool for providing a direct, high-resolution map of the carbon framework of a molecule.[5] This guide offers a comprehensive analysis of the ¹³C NMR spectrum of this compound, providing a framework for its characterization. We will compare experimental data derived from close structural analogs with theoretical predictions, explore the influence of substituents on chemical shifts, and contrast the insights gained from NMR with those from other common analytical methods.
The Subject Molecule: this compound
To facilitate a clear discussion, the carbon atoms of this compound are systematically numbered as shown in the diagram below. This numbering convention will be used for all spectral assignments and comparisons.
Sources
A Comparative Guide to the Mass Spectrometry of 4,7-Dichloro-6-methoxyquinazoline
This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of 4,7-dichloro-6-methoxyquinazoline, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible analytical approach. We will compare ionization sources, discuss the merits of high-resolution analysis, and detail tandem mass spectrometry for definitive structural elucidation.
Introduction: The Analytical Challenge
This compound is a heterocyclic compound whose precise characterization is critical for ensuring the purity and identity of subsequent products in a synthetic pathway. Its structure, featuring basic nitrogen atoms, a methoxy group, and two chlorine atoms, presents distinct opportunities and challenges for mass spectrometric analysis. The primary goal is to select an analytical strategy that provides not only the correct molecular weight but also unambiguous confirmation of the elemental composition and structure.
| Compound Profile: this compound | |
| Structure | |
| Molecular Formula | C₉H₆Cl₂N₂O |
| Monoisotopic Mass | 227.9857 Da |
| Key Features for MS | - Two basic nitrogen atoms (sites for protonation)- Two chlorine atoms (characteristic isotopic pattern)- Methoxy and chloro substituents (potential fragmentation sites) |
Ionization Source Comparison: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)
The first critical decision in developing a mass spectrometry method is the choice of ionization source. The analyte's physicochemical properties, such as polarity and thermal stability, dictate the most effective technique.[1][2]
Electrospray Ionization (ESI): The Preferred Method
In our experience with quinazoline derivatives and other nitrogen-containing heterocycles, ESI is the superior technique.[3][4][5]
-
Mechanism: ESI is a soft ionization technique ideal for polar and ionizable molecules.[2] It transfers analytes from a liquid phase to the gas phase as ions with minimal fragmentation. The process involves creating a fine spray of charged droplets from which solvent evaporates, ultimately yielding gas-phase analyte ions.[2]
-
Why it Works for this Compound: The two nitrogen atoms in the quinazoline ring are basic and readily accept a proton in an acidic mobile phase. This makes the molecule highly suitable for positive-mode ESI, where it will predominantly form a protonated molecule, [M+H]⁺. The use of mobile phase additives like formic acid provides an abundant source of protons, ensuring efficient and stable ionization.[3][5]
Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative
-
Mechanism: APCI is better suited for less polar, more volatile, and thermally stable compounds.[6][7] The sample is first vaporized in a heated nebulizer. A corona discharge then ionizes the mobile phase solvent molecules, which in turn ionize the analyte molecules through gas-phase chemical reactions.[1]
-
Considerations for this Compound: While this compound could be analyzed by APCI, it offers no significant advantage over ESI for this specific structure. The requirement for thermal stability presents a potential risk of degradation in the heated source, although the compound is likely stable enough.[7] Given the high polarity and ionizability of the quinazoline core, ESI remains the more direct and efficient choice.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Recommendation for C₉H₆Cl₂N₂O |
| Analyte Polarity | Ideal for polar, ionizable molecules.[2][8] | Ideal for low to medium polarity molecules.[6][8] | ESI |
| Thermal Stability | No high heat required; suitable for labile compounds.[7] | Requires thermal stability for vaporization.[7] | ESI |
| Ion Formation | Forms [M+H]⁺ or [M-H]⁻ in solution. | Proton transfer or charge exchange in the gas phase.[1] | ESI |
| Common Adducts | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ | Primarily [M+H]⁺ | ESI |
| Typical Flow Rate | 1 µL/min - 1 mL/min | 0.2 mL/min - 2 mL/min | ESI |
The Power of High-Resolution Mass Spectrometry (HRMS)
While nominal mass instruments can confirm the molecular weight, HRMS provides a critical layer of confidence by measuring the mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm).[9] This allows for the determination of the elemental formula, a cornerstone of structural confirmation.[10][11]
For a molecule containing two chlorine atoms, HRMS is particularly powerful. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive isotopic pattern for the molecular ion:
-
M: The peak containing two ³⁵Cl atoms.
-
M+2: The peak containing one ³⁵Cl and one ³⁷Cl atom.
-
M+4: The peak containing two ³⁷Cl atoms.
The combination of accurate mass measurement and the precise intensity ratio of this isotopic cluster provides an exceptionally strong filter for confirming the molecular formula.
Workflow for HRMS Analysis
Caption: High-resolution LC-MS workflow for formula confirmation.
Expected HRMS Data for [C₉H₆Cl₂N₂O + H]⁺
| Ion | Calculated Exact Mass (Da) | Relative Abundance (%) | Hypothetical Observed Mass (Da) | Mass Error (ppm) |
| [C₉H₇³⁵Cl₂N₂O]⁺ | 228.9930 | 100.0 | 228.9928 | -0.9 |
| [C₉H₇³⁵Cl³⁷ClN₂O]⁺ | 230.9901 | 65.0 | 230.9899 | -0.9 |
| [C₉H₇³⁷Cl₂N₂O]⁺ | 232.9871 | 10.6 | 232.9869 | -0.9 |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
To confirm the compound's structure, tandem mass spectrometry (MS/MS) is essential. In this technique, the protonated molecule ([M+H]⁺, the precursor ion) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass analyzed. The fragmentation pattern serves as a structural fingerprint.
Predicted Fragmentation Pathway
The fragmentation of protonated this compound is expected to proceed through characteristic losses of stable neutral molecules or radicals. The most labile bonds are typically adjacent to charged sites or heteroatoms.
-
Loss of Methyl Radical: A common fragmentation for methoxy-aromatics is the loss of a methyl radical (•CH₃) to form a resonance-stabilized radical cation.
-
Loss of Chlorine: Cleavage of the C-Cl bond can occur, leading to the loss of a chlorine radical (•Cl) or neutral HCl.
-
Ring Cleavage: The quinazoline ring system itself can undergo fragmentation, though this typically requires higher collision energy.
Caption: Predicted MS/MS fragmentation of [M+H]⁺.
Expected MS/MS Fragments for Precursor Ion m/z 228.99
| Precursor m/z | Fragment m/z | Neutral Loss | Proposed Fragment Structure |
| 228.99 | 213.97 | •CH₃ (15.02 Da) | Cation radical after loss of methyl group |
| 228.99 | 194.02 | •Cl (34.97 Da) | Loss of one chlorine atom |
| 213.97 | 185.97 | CO (27.99 Da) | Subsequent loss of carbon monoxide from fragment B |
Experimental Protocols
The following protocols are designed to be robust and self-validating, incorporating best practices for small molecule analysis by LC-MS.
Protocol 1: LC-HRMS Analysis using ESI
This method is designed for the definitive identification and confirmation of this compound.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound and dissolve in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution.
-
Perform a serial dilution with 50:50 acetonitrile:water to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). A C18 phase provides excellent retention for moderately polar aromatic compounds.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Rationale: Formic acid aids in positive ionization by providing protons.[3][5]
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. Rationale: A gradient ensures elution of the analyte as a sharp peak and separates it from potential impurities.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C. Rationale: Elevated temperature reduces viscosity and can improve peak shape.
-
Injection Volume: 2 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Mode: Full Scan MS (m/z 100-500) followed by data-dependent MS/MS (ddMS²).
-
Resolution: >70,000 FWHM. Rationale: High resolution is critical to achieve the mass accuracy needed for formula confirmation.[9]
-
MS/MS: Isolate the [M+H]⁺ isotopic cluster (m/z 229, 231, 233) and fragment using a normalized collision energy of 20-40 eV.
-
-
Data Validation and Trustworthiness:
-
Confirm the retention time of the analyte peak.
-
Verify the accurate mass of the [M+H]⁺ ion is within 5 ppm of the calculated value.
-
Check that the isotopic pattern and abundance ratios match the theoretical values for a dichlorinated compound.
-
Ensure the observed MS/MS fragments are consistent with the proposed structure.
-
Conclusion and Recommendations
For the routine and definitive analysis of this compound, a liquid chromatography method coupled with positive-mode electrospray ionization and high-resolution mass spectrometry (LC-ESI-HRMS) is the recommended approach. This strategy provides multiple, orthogonal points of confirmation: chromatographic retention time, accurate mass, a characteristic chlorine isotopic pattern, and a structurally significant fragmentation spectrum. This multi-faceted approach ensures the highest degree of confidence in the analytical result, meeting the rigorous demands of research and pharmaceutical development.
References
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Nguyen, H. V., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1123. [Link]
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Nguyen, H. V., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. [Link]
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Tandem mass spectrometry to the analysis of chlorinated compounds. Analyst (RSC Publishing). [Link]
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Chen, X., et al. (2019). Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. PubMed. [Link]
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Hopper, J. T., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. PubMed. [Link]
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Kádár, Z., et al. (2015). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Lee, H. R., et al. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. NIH. [Link]
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Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. ACS Publications. [Link]
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Bickler, B. (2023). When should I choose APCI or ESI for my flash column chromatography?. Biotage. [Link]
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Wang, Z., et al. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. ACS Publications. [Link]
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Gray, N., et al. (2021). The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study. MDPI. [Link]
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Lee, G., et al. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. MDPI. [Link]
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Al-Tannak, N. F., et al. (2015). Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
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Electron ionization mass spectroscopy (EIMS) of novel quinazoline-derivative QPP II. ResearchGate. [Link]
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An, Y., et al. (2013). Electrospray Ionization-Tandem Mass Spectrometry Method for Differentiating Chlorine Substitution in Disinfection Byproduct Formation. ACS Publications. [Link]
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Al-Obaid, A. M., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]
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Li, J., et al. (2016). Simultaneous determination of gefitinib and its major metabolites in mouse plasma by HPLC-MS/MS and its application to a pharmacokinetics study. PubMed. [Link]
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El-Gendy, Z. (2006). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]
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Sun, J., et al. (2018). Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces. Taylor & Francis Online. [Link]
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Limban, C., et al. (2020). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. MDPI. [Link]
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Knobloch, M., et al. (2022). A Quasi Real-Time Evaluation of High-Resolution Mass Spectra of Complex Chlorinated Paraffin Mixtures and Their Transformation Products. PMC - NIH. [Link]
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A Comparative Guide to the Reactivity of 4,7- and 2,4-Dichloroquinazolines in Nucleophilic Aromatic Substitution
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a quintessential privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, including anti-cancer drugs, anti-inflammatory agents, and antivirals.[1] The strategic functionalization of this bicyclic heterocycle is paramount for modulating biological activity, and dichloroquinazoline isomers serve as highly versatile intermediates for this purpose.[2] This guide provides an in-depth, evidence-based comparison of the reactivity of two common building blocks: 4,7-dichloroquinazoline and 2,4-dichloroquinazoline .
Understanding the nuanced differences in their susceptibility to nucleophilic aromatic substitution (SNAr) is critical for researchers and drug development professionals. It dictates the design of synthetic routes, the choice of reaction conditions, and ultimately, the efficiency with which novel molecular entities can be generated. This document moves beyond mere protocols to explain the underlying electronic principles that govern their reactivity, supported by experimental data and validated methodologies.
Core Principles: Understanding Reactivity in the Quinazoline System
The reactivity of chloroquinazolines is governed by the principles of nucleophilic aromatic substitution (SNAr). The quinazoline ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms in the pyrimidine ring. This electron deficiency renders the carbon atoms bonded to chlorine atoms electrophilic and thus susceptible to attack by nucleophiles.
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom bearing a chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.
-
Chloride Elimination: The aromaticity of the quinazoline ring is restored by the expulsion of the chloride ion, which is a good leaving group.[3]
The key to predicting the outcome of a reaction with a dichloroquinazoline lies in understanding which chlorine atom will be substituted first—a concept known as regioselectivity .
Caption: The two-step addition-elimination mechanism of SNAr.
Reactivity Analysis of 2,4-Dichloroquinazoline
2,4-Dichloroquinazoline is a cornerstone intermediate where the two chlorine atoms are attached to the electron-deficient pyrimidine ring. This results in a distinct reactivity hierarchy between the C2 and C4 positions.
The Decisive Factor: Regioselectivity at C4 over C2
Experimental and theoretical studies have consistently demonstrated that the C4 position is significantly more reactive towards nucleophiles than the C2 position.[4][5] This pronounced regioselectivity is not arbitrary; it is dictated by fundamental electronic factors.
-
Enhanced Electrophilicity: Density Functional Theory (DFT) calculations reveal that the carbon atom at the C4 position possesses a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO).[5][6][7] This indicates that C4 is the more electrophilic center and, therefore, the kinetically favored site for nucleophilic attack.
-
Intermediate Stability: The negative charge of the Meisenheimer complex formed upon attack at C4 is more effectively delocalized and stabilized by the adjacent N1 nitrogen atom. Attack at C2 results in a less stable intermediate.
-
Activation Energy: The calculated activation energy for a nucleophile to attack the C4 position is lower than that for an attack at the C2 position, further supporting the observed regioselectivity.[6][8]
This reactivity difference is so pronounced that it allows for the sequential and controlled substitution of the two chlorine atoms. The first substitution occurs readily at the C4 position under mild conditions, while the second substitution at the C2 position requires significantly harsher conditions, such as elevated temperatures or prolonged reaction times.[4][9]
Caption: Regioselectivity of nucleophilic attack on 2,4-dichloroquinazoline.
Reactivity Analysis of 4,7-Dichloroquinazoline
In 4,7-dichloroquinazoline, the chlorine atoms are located on different rings: C4 on the pyrimidine ring and C7 on the benzene ring. This structural difference leads to a dramatic disparity in their reactivity towards SNAr.
A Tale of Two Rings: Pyrimidine vs. Benzene
The C4-Cl bond is directly attached to the electron-deficient pyrimidine ring and is activated by two nitrogen atoms, making it highly susceptible to nucleophilic substitution. Its reactivity profile is very similar to the C4 position in 2,4-dichloroquinazoline.
In stark contrast, the C7-Cl bond is on the benzene portion of the molecule. While the fused pyrimidine ring does exert an overall electron-withdrawing effect, this is insufficient to activate the C7 position for a classical SNAr reaction under standard conditions. The C7-Cl bond behaves much like a typical aryl chloride, which is notoriously unreactive to SNAr unless strongly activated by powerful ortho or para electron-withdrawing groups (like a nitro group).[10]
Therefore, for 4,7-dichloroquinazoline, nucleophilic attack will occur almost exclusively at the C4 position. Substitution at the C7 position typically requires entirely different chemical strategies, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination).
Head-to-Head Comparison: 4,7- vs. 2,4-Dichloroquinazoline
The following table summarizes the key differences in reactivity, providing a quick reference for synthetic planning.
| Feature | 2,4-Dichloroquinazoline | 4,7-Dichloroquinazoline | Rationale |
| Primary Reactive Site | C4 | C4 | The C4 position is part of the electron-deficient pyrimidine ring, strongly activated by two nitrogen atoms. |
| Secondary Reactive Site | C2 (Requires harsh conditions) | C7 (Largely unreactive to SNAr) | The C2 position is less activated than C4 but still part of the pyrimidine ring. The C7 position is on the less-activated benzene ring. |
| Regioselectivity | Excellent for C4 substitution under mild conditions. | Excellent for C4 substitution under all SNAr conditions. | The electronic difference between C4 and C2 is significant, while the difference between C4 and C7 (for SNAr) is vast. |
| Synthetic Utility | Ideal for sequential C4 then C2 functionalization by controlling temperature.[4] | Ideal for selective C4 functionalization, leaving the C7 position available for subsequent metal-catalyzed cross-coupling. | Provides orthogonal reactivity at two distinct positions. |
Validated Experimental Protocols
The trustworthiness of a synthetic procedure lies in its reproducibility and the clarity of its steps. The following protocols are self-validating systems for the selective monosubstitution at the C4 position of each isomer.
Protocol 1: Regioselective Amination of 2,4-Dichloroquinazoline at C4
This procedure describes a general and reliable method for the regioselective substitution of the C4-chloro group with a primary or secondary amine.[11]
-
Materials:
-
2,4-Dichloroquinazoline (1.0 eq)
-
Primary or secondary amine (e.g., aniline, benzylamine) (1.0-1.2 eq)
-
Solvent (e.g., isopropanol, ethanol, THF)
-
Base (optional, but often beneficial, e.g., triethylamine, DIPEA) (1.1-1.5 eq)
-
-
Procedure:
-
Dissolve 2,4-dichloroquinazoline (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the amine (1.0-1.2 eq) to the solution. If a base is used, add it to the reaction mixture. The base acts as a scavenger for the HCl generated, preventing protonation of the nucleophile.
-
Stir the reaction mixture at room temperature (or with gentle warming to 40-60 °C for less reactive amines). The reaction is typically rapid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-6 hours).
-
Upon completion, cool the reaction mixture. If a precipitate (the product) forms, collect it by filtration and wash with a cold solvent (e.g., ethanol) to remove impurities.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography.
-
-
Structural Verification: The regioselectivity of the substitution should be confirmed unequivocally. 2D-NMR techniques, such as HMBC and NOESY, are invaluable for establishing the connectivity and confirming that substitution has occurred at the C4 position.[6][7]
Protocol 2: Regioselective Amination of 4,7-Dichloroquinazoline at C4
This protocol leverages the high reactivity of the C4 position on the 4,7-dichloro isomer. The procedure is nearly identical to Protocol 1, underscoring the similar electronic environment of the C4 position in both molecules.
-
Materials:
-
4,7-Dichloroquinazoline (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Solvent (e.g., isopropanol, acetonitrile)
-
-
Procedure:
-
To a solution of 4,7-dichloroquinazoline (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).
-
Stir the mixture at room temperature or heat to reflux (e.g., 80 °C). The choice of temperature depends on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture. The product often precipitates and can be collected by filtration.
-
Alternatively, perform a standard aqueous work-up by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer (e.g., over Na₂SO₄), and concentrating under reduced pressure. Purify via column chromatography or recrystallization as needed.
-
Caption: A generalized workflow for nucleophilic aromatic substitution.
Conclusion and Outlook
The reactivities of 2,4- and 4,7-dichloroquinazoline, while similar at the C4 position, offer distinct strategic advantages for chemical synthesis.
-
2,4-Dichloroquinazoline is the substrate of choice for creating 2,4-disubstituted quinazolines through a stepwise, temperature-controlled process. The predictable regioselectivity allows for the introduction of two different nucleophiles in a controlled manner.
-
4,7-Dichloroquinazoline provides a gateway to 4,7-disubstituted quinazolines via orthogonal synthetic strategies. It allows for facile SNAr at the C4 position while preserving the C7-Cl bond for subsequent transformations, most commonly metal-catalyzed cross-coupling reactions.
A thorough understanding of these electronic and reactivity principles is not merely academic; it is a practical necessity that empowers researchers and scientists in drug development to design more efficient, predictable, and robust synthetic routes to novel quinazoline-based therapeutics.
References
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de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 245. [Link]
-
Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]
-
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
-
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]
-
LASSBio. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 2,4-Dichloroquinazoline (CAS 607-68-1): Properties and Synthesis Applications. [Link]
-
ResearchGate. (2022). (a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2). [Link]
-
Frontiers in Chemistry. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]
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National Center for Biotechnology Information. (2012). 4,7-Dichloroquinoline. [Link]
-
Wikipedia. 4,7-Dichloroquinoline. [Link]
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Chemistry Stack Exchange. (2024). Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. [Link]
-
University of Calgary. Nucleophilic Substitution Reactions. [Link]
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The Unseen Potential: A Comparative Guide to the Biological Activity of 4,7-Dichloro-6-methoxyquinazoline Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," a framework upon which a multitude of biologically active molecules have been built.[1] While direct research on 4,7-dichloro-6-methoxyquinazoline derivatives is not extensively documented in publicly available literature, a deep dive into its close structural analogs reveals a treasure trove of potential, particularly in the realm of oncology. This guide provides a comprehensive comparison of the biological activities of these related compounds, offering valuable insights for researchers looking to explore this chemical space. We will delve into the synthesis, mechanism of action, and structure-activity relationships of key analogs, supported by experimental data and protocols, to illuminate the therapeutic promise held within this family of molecules.
The Quinazoline Core: A Versatile Platform for Drug Discovery
The power of the quinazoline scaffold lies in its synthetic tractability. The chlorine atom at the 4-position of the quinazoline ring is a reactive site, readily undergoing nucleophilic substitution. This allows for the introduction of a wide array of substituents, most notably anilino groups, leading to the creation of diverse chemical libraries for biological screening.[1][2] The methoxy group at the 6-position, often paired with another substituent at the 7-position, plays a crucial role in the interaction with biological targets, enhancing binding affinity and selectivity.[1]
Anticancer Activity: Targeting the Engines of Cell Growth
The predominant biological activity reported for analogs of this compound is their potent anticancer effect, primarily achieved through the inhibition of receptor tyrosine kinases (RTKs).[1] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[1] In many cancers, these pathways are dysregulated, making them prime targets for therapeutic intervention.
The Epidermal Growth Factor Receptor (EGFR): A Key Target
A significant number of quinazoline derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[1][3] By competitively binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways.[3] This blockade ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).[1]
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 4-anilino-6,7-dimethoxyquinazoline derivatives, close analogs of the target scaffold, against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| DW-8 | HCT116 (Colon) | 8.50 ± 2.53 | - | - |
| DW-8 | HT29 (Colon) | 5.80 ± 0.92 | - | - |
| DW-8 | SW620 (Colon) | 6.15 ± 0.37 | - | - |
| RB1 | HCT116 (Colon) | Potent (Comparable to Cisplatin) | Cisplatin | - |
| RB1 | K562 (Leukemia) | Potent (Comparable to Cisplatin) | Cisplatin | - |
| RB1 | SKBR3 (Breast) | Potent (Comparable to Cisplatin) | Cisplatin | - |
| Compound 10b | HCT-116 (Colon) | 2.8 | - | - |
| Compound 10b | T98G (Glioblastoma) | 2.0 | - | - |
Data synthesized from multiple sources.[2][3][4]
Antimicrobial Potential: An Emerging Area of Interest
While the primary focus of research on these quinazoline analogs has been on their anticancer properties, the broader quinazoline family is known to exhibit a wide spectrum of antimicrobial activities.[5][6] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[7][8] The mechanism of antimicrobial action can vary, with some derivatives reported to inhibit DNA gyrase, an essential bacterial enzyme.[8]
Further investigation into the antimicrobial properties of this compound derivatives and their analogs could unveil novel therapeutic agents to combat the growing threat of antibiotic resistance. The lipophilic nature imparted by the chloro and methoxy groups could potentially enhance membrane permeability, a desirable trait for antibacterial compounds.[5]
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a key quinazoline intermediate and a representative final product, as well as a standard protocol for evaluating anticancer activity.
Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
This protocol describes the synthesis of a key intermediate, 4-chloro-6,7-dimethoxyquinazoline, from 6,7-dimethoxyquinazolin-4(3H)-one.
Materials:
-
6,7-dimethoxyquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one in thionyl chloride, add a catalytic amount of DMF dropwise.[9]
-
Heat the reaction mixture at reflux for 6 hours.[9]
-
After cooling, remove the excess thionyl chloride under reduced pressure.[9]
-
Azeotrope the residue with toluene to remove any remaining thionyl chloride.[9]
-
Dissolve the residue in dichloromethane.[9]
-
Wash the organic solution with saturated aqueous sodium bicarbonate solution and then with brine.[9]
-
Dry the organic phase over anhydrous magnesium sulfate.[9]
-
Evaporate the solvent in vacuo to yield 4-chloro-6,7-dimethoxyquinazoline.[9]
Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (A Representative 4-Anilinoquinazoline)
This protocol details the nucleophilic substitution reaction to form a 4-anilinoquinazoline derivative.
Materials:
-
4-chloro-6,7-dimethoxyquinazoline
-
3-chloro-4-fluoroaniline
-
Isopropanol
Procedure:
-
In a flask, combine 4-chloro-6,7-dimethoxyquinazoline and 3-chloro-4-fluoroaniline in isopropanol.[10]
-
Stir the mixture at room temperature for 1 hour, during which a precipitate will form.[10]
-
Filter the solid and wash it with isopropanol to obtain the final product.[10]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Procedure:
-
Seed cancer cells in a 96-well plate and incubate overnight.[11]
-
Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 96 hours).[11]
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the biological context and the research process, the following diagrams illustrate the EGFR signaling pathway and a general workflow for the discovery of quinazoline-based kinase inhibitors.
Caption: Inhibition of the EGFR signaling pathway by quinazoline analogs.
Caption: General workflow for the discovery of quinazoline-based kinase inhibitors.
Conclusion and Future Directions
While the specific biological profile of this compound derivatives remains an open area for investigation, the extensive research on its close analogs provides a compelling case for their potential as potent therapeutic agents, particularly in oncology. The 4-anilino-6,7-dimethoxyquinazoline scaffold has proven to be a highly successful platform for the development of EGFR inhibitors. Future research should focus on the synthesis and evaluation of a dedicated library of this compound derivatives to elucidate their specific structure-activity relationships and to explore their potential in both anticancer and antimicrobial applications. The insights and protocols provided in this guide serve as a valuable starting point for researchers venturing into this promising field of drug discovery.
References
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Al-Ostoot, F.H., et al. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Molecules. [Link]
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Noolvi, M.N., et al. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anticancer Agents Med Chem. [Link]
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Foroumadi, A., et al. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Res Pharm Sci. [Link]
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Foroumadi, A., et al. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Res Pharm Sci. [Link]
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da Silva, A.C.M., et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein J Org Chem. [Link]
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Rani, P., et al. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]
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Wang, Y., et al. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. [Link]
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Moganeradj, K., et al. Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. Molecules. [Link]
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Tüzün, B., et al. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Molecules. [Link]
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Tüzün, B., et al. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. [Link]
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Zhang, Y., et al. Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Molecules. [Link]
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ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]
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Li, X., et al. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. Bioorg Med Chem Lett. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4,7-Dichloroquinazoline Analogs for Anticancer Drug Development
For researchers, scientists, and drug development professionals, the quinazoline scaffold represents a privileged structure in medicinal chemistry, particularly in the pursuit of novel anticancer agents. Its rigid bicyclic framework provides an ideal platform for the strategic placement of substituents to interact with various biological targets. Among the numerous quinazoline derivatives, the 4,7-dichloroquinazoline core has emerged as a critical starting point for the development of potent kinase inhibitors. The chlorine atom at the 4-position serves as a versatile handle for nucleophilic substitution, allowing for the introduction of a diverse array of chemical moieties, while the 7-chloro substituent often plays a crucial role in enhancing biological activity.
This guide provides an in-depth, objective comparison of 4,7-dichloroquinazoline analogs, focusing on their structure-activity relationships (SAR). We will delve into the causal relationships behind experimental choices, present supporting experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Strategic Importance of the 4,7-Dichloroquinazoline Scaffold
The 4,7-dichloroquinazoline moiety is a cornerstone in the synthesis of numerous biologically active compounds. The electron-withdrawing nature of the chlorine atoms influences the electronic properties of the quinazoline ring system. The chlorine at the 4-position is particularly reactive towards nucleophilic aromatic substitution, making it an ideal site for introducing various side chains, most commonly substituted anilines and other amines, to generate extensive compound libraries for screening.[1][2] The 7-chloro group, as will be discussed, is often crucial for potent activity against various biological targets.[3]
Structure-Activity Relationship (SAR) Analysis
The biological activity of 4,7-dichloroquinazoline analogs is profoundly influenced by the nature of the substituent introduced at the 4-position. The following sections dissect the SAR based on the type of substituent.
4-Anilino Substitutions: A Gateway to Potent Kinase Inhibition
The most extensively studied modification of the 4,7-dichloroquinazoline core is the introduction of a substituted aniline at the 4-position, yielding 4-anilino-7-chloroquinazoline derivatives. These compounds have shown remarkable efficacy as inhibitors of various protein kinases, with the Epidermal Growth Factor Receptor (EGFR) being a primary target.[4][5]
The general pharmacophore for many EGFR inhibitors includes the 4-anilinoquinazoline core, where the quinazoline nitrogen atoms form critical hydrogen bonds within the ATP-binding pocket of the kinase.[5]
The nature and position of substituents on the aniline ring dramatically modulate the inhibitory potency and selectivity of these analogs.
-
Electron-Donating and Electron-Withdrawing Groups: The introduction of small, lipophilic, and electron-withdrawing groups on the aniline ring can significantly enhance anticancer activity. For instance, compounds with chloro, bromo, or trifluoromethyl groups on the aniline moiety often exhibit potent cytotoxicity.[3] Conversely, the strategic placement of electron-donating groups can also lead to potent compounds, suggesting a complex interplay of electronic and steric factors.[5]
-
Positional Isomers: The position of the substituent on the aniline ring is critical. Meta- and para-substituted anilines often display different activity profiles compared to their ortho-counterparts. This is likely due to the specific steric and electronic interactions within the confined space of the kinase ATP-binding pocket.
Table 1: Comparative Cytotoxicity of 4-Anilino-7-chloroquinazoline Analogs
| Compound ID | 4-Anilino Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 3-Ethynylaniline | HeLa | >50 | [3] |
| 1b | 3-Chloro-4-fluoroaniline | BGC823 | 11.21 | [3] |
| 1c | 3-Bromoaniline | BGC823 | 9.87 | [3] |
| 1d | 4-Aminophenol | A549, L929 | - | [6] |
| Gefitinib | 3-Chloro-4-fluoroaniline (on a 6,7-dimethoxyquinazoline core) | BGC823 | 15.62 | [3] |
Note: Data is compiled from multiple sources for comparative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.
4-Alkylamino and Other Amine Substitutions
While 4-anilino derivatives have been a major focus, the introduction of other amine-containing side chains at the 4-position has also yielded compounds with significant biological activity. These modifications can alter the compound's solubility, cell permeability, and target-binding profile.
For example, the introduction of a dimethylaminoethylamino side chain at the 4-position of a 7-chloroquinoline scaffold resulted in a compound with significantly increased cytotoxicity against the MDA-MB-468 breast cancer cell line compared to chloroquine.[2] This highlights the importance of the side chain in dictating the overall biological effect.
Table 2: Comparative Cytotoxicity of 4-Amino-7-chloroquinoline Analogs
| Compound ID | 4-Position Substituent | Cancer Cell Line | GI50 (µM) | Reference |
| CQ | (diethylamino)pentylamine | MDA-MB-468 | ~43.65 | [2] |
| Compound 5 | N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [2] |
| Compound 4 | Ethane-1,2-diamine | MDA-MB-468 | 11.01 | [2] |
Targeted Signaling Pathways
Many 4,7-dichloroquinazoline analogs exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The most prominent target is the EGFR signaling pathway.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of downstream signaling events, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[4][7] These pathways are crucial for cell proliferation, survival, and metastasis. By competitively binding to the ATP pocket of the EGFR kinase domain, 4-anilino-7-chloroquinazoline analogs block its autophosphorylation and subsequent activation of these downstream pathways, leading to cell cycle arrest and apoptosis.[4]
Caption: Inhibition of the EGFR signaling pathway by 4,7-dichloroquinazoline analogs.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the synthesis of a representative 4-anilino-7-chloroquinazoline analog and its biological evaluation are provided below.
Synthesis of N-(3-chloro-4-fluorophenyl)-7-chloroquinazolin-4-amine
This protocol describes a common method for the synthesis of 4-anilinoquinazoline derivatives via nucleophilic aromatic substitution.[3]
Materials:
-
4,7-dichloroquinazoline
-
3-chloro-4-fluoroaniline
-
Isopropanol (i-PrOH)
-
Pyridine hydrochloride
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
Procedure:
-
To a solution of 4,7-dichloroquinazoline (1 equivalent) in isopropanol, add 3-chloro-4-fluoroaniline (1.2 equivalents) and a catalytic amount of pyridine hydrochloride.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold isopropanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure N-(3-chloro-4-fluorophenyl)-7-chloroquinazolin-4-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for a representative 4-anilino-7-chloroquinazoline.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Cancer cell lines (e.g., HeLa, BGC823)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (4,7-dichloroquinazoline analogs)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion and Future Directions
The 4,7-dichloroquinazoline scaffold has proven to be an exceptionally valuable starting point for the development of novel anticancer agents, particularly kinase inhibitors. The structure-activity relationship studies clearly demonstrate that the nature of the substituent at the 4-position is a critical determinant of biological activity. Specifically, 4-anilino derivatives with appropriate substitutions on the aniline ring have yielded some of the most potent compounds, many of which target the EGFR signaling pathway.
Future research in this area should focus on:
-
Exploring a wider diversity of substituents at the 4-position to identify novel pharmacophores and potentially new biological targets.
-
Systematic modification of other positions on the quinazoline ring in conjunction with 4-position substitutions to fine-tune activity and selectivity.
-
Investigating the potential for these analogs to overcome drug resistance , a major challenge in cancer therapy.
-
Elucidating the detailed molecular mechanisms of action for the most potent compounds to better understand their therapeutic potential and potential side effects.
By continuing to build upon the foundational knowledge of the structure-activity relationships of 4,7-dichloroquinazoline analogs, the scientific community can pave the way for the discovery of the next generation of targeted cancer therapies.
References
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Comparison of IC50s of selected 4-aminoquinolines and chloroquine for... ResearchGate. Available from: [Link]
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Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. National Institutes of Health. Available from: [Link]
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Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Center for Biotechnology Information. Available from: [Link]
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Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available from: [Link]
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Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI. Available from: [Link]
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IC50 values of some derivatives compound of chloroquine against Plasmodium falciparum. ResearchGate. Available from: [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available from: [Link]
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Structure-activity relationship study of 7 (a-o) as anticancer. ResearchGate. Available from: [Link]
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available from: [Link]
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Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. National Center for Biotechnology Information. Available from: [Link]
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Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. National Center for Biotechnology Information. Available from: [Link]
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Halogen‐based quinazolin‐4(3H)‐one derivatives as MCF‐7 breast cancer inhibitors: Current developments and structure–activity relationship. ResearchGate. Available from: [Link]
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Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. National Institutes of Health. Available from: [Link]
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4-aminoquinazoline analogs: a novel class of anticancer agents. PubMed. Available from: [Link]
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Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. National Institutes of Health. Available from: [Link]
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The Medicinal Chemist's Compass: A Comparative Guide to Kinase Inhibitor Precursors, Featuring 4,7-Dichloro-6-methoxyquinazoline
A deep dive into the synthetic efficiency, versatility, and strategic value of key heterocyclic scaffolds in modern drug discovery.
In the landscape of targeted cancer therapy, protein kinase inhibitors represent a triumphant pillar of precision medicine. The intricate dance of cellular signaling, often hijacked in malignancy, can be elegantly intercepted by small molecules that block the ATP-binding site of specific kinases. The success of these therapies, however, begins much earlier, in the deliberate selection of a foundational chemical scaffold. This guide offers a comparative analysis for researchers, scientists, and drug development professionals, dissecting the merits of 4,7-dichloro-6-methoxyquinazoline against a backdrop of other prominent kinase inhibitor precursors. We will explore not just the "what" and the "how," but the critical "why" that underpins synthetic route design and precursor selection in the quest for novel therapeutics.
The Quinazoline Core: A Privileged Scaffold in Kinase Inhibition
The quinazoline ring system has earned its status as a "privileged scaffold" in medicinal chemistry, particularly for its utility in crafting potent kinase inhibitors.[1][2][3] Its rigid, bicyclic structure provides an ideal framework for the precise spatial orientation of substituents to engage with the hinge region and other key residues within the kinase ATP-binding pocket. This has led to the development of numerous FDA-approved drugs targeting critical oncogenic drivers.[4][5]
In Focus: this compound
This compound stands out as a highly versatile and strategically valuable precursor. The chlorine atom at the C4 position is a key reactive handle, susceptible to nucleophilic aromatic substitution (SNAr) by a variety of amines. This reaction is often the cornerstone for introducing the side chains that confer target specificity and potency. The methoxy group at C6 and the chloro group at C7 provide additional points for modification, allowing for the fine-tuning of physicochemical properties and exploration of the deeper regions of the ATP-binding site.
The utility of this precursor is perhaps best exemplified by its role in the synthesis of several blockbuster EGFR tyrosine kinase inhibitors (TKIs), including gefitinib (Iressa®) and erlotinib (Tarceva®).[4]
Comparative Analysis of Kinase Inhibitor Precursors
The choice of a starting scaffold is a critical decision in any drug discovery program, with implications for synthetic tractability, cost of goods, scalability, and the diversity of the resulting compound library. Here, we compare this compound to other widely employed heterocyclic precursors.
| Precursor Scaffold | Key Advantages | Common Kinase Targets | Representative Drugs | Synthetic Complexity |
| This compound | Well-established reactivity, proven clinical success, multiple points for diversification. | EGFR, HER2 | Gefitinib, Erlotinib, Lapatinib | Moderate |
| Quinoline | Emerging as a versatile scaffold for a diverse range of kinases.[6] | VEGFR, PDGFR, c-Met | Cabozantinib, Lenvatinib | Moderate |
| Pyrazole | Highly versatile, can be readily functionalized to target a wide array of kinases.[7] | JAK, ALK, MET | Crizotinib, Ruxolitinib | Low to Moderate |
| Indole | A common core in natural products, offers significant opportunities for scaffold hopping and novel inhibitor design.[8] | VEGFR, PDGFR, FLT3 | Sunitinib, Axitinib | Moderate to High |
| Pyrimidine | A fundamental building block, often used to mimic the adenine core of ATP.[3] | BCR-Abl, c-Kit, EGFR | Imatinib, Osimertinib | Low to Moderate |
Synthetic Efficiency and Strategic Considerations
The "best" precursor is context-dependent, relying on the specific kinase target, the desired pharmacological profile, and practical considerations such as cost and scalability.
-
Quinazolines , particularly this compound, offer a well-trodden path to potent EGFR and HER2 inhibitors. The synthetic routes are generally robust and have been optimized for large-scale production.[9]
-
Quinolines provide an alternative bicyclic scaffold with a different arrangement of nitrogen atoms, which can lead to distinct binding modes and selectivity profiles compared to quinazolines.[6]
-
Pyrazoles are a highly versatile and synthetically accessible class of heterocycles. Their amenability to multi-component reactions allows for the rapid generation of diverse libraries for high-throughput screening.[7]
-
Indoles , while sometimes presenting more complex synthetic challenges, offer access to a rich chemical space and have been successfully employed in the development of numerous multi-kinase inhibitors.[10]
-
Pyrimidines are often favored for their straightforward synthesis and their ability to act as effective hinge-binding motifs, mimicking the natural substrate ATP.[3]
Economic Implications of Precursor Selection
The cost of the starting materials is a critical factor in the overall cost-effectiveness of a drug discovery and development program. While the final price of a drug is influenced by numerous factors beyond the cost of goods, the efficiency and cost of the synthetic route play a significant role. An analysis of the active pharmaceutical ingredient (API) costs for several TKIs highlights the economic impact of precursor selection and overall synthetic complexity. For example, the estimated API cost for erlotinib is significantly lower than that for lapatinib, which may be partially attributed to the more complex synthesis of the latter.[11][12][13]
Experimental Protocols
Representative Synthesis of a 4-Anilinoquinazoline from this compound
This protocol outlines a general procedure for the nucleophilic aromatic substitution reaction that is central to the synthesis of many quinazoline-based kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-ethynylaniline for erlotinib synthesis)
-
Isopropanol (IPA)
-
Pyridine (or another suitable base)
-
Nitrogen atmosphere
-
Reaction vessel with reflux condenser and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol, add the substituted aniline (1.1 eq).
-
Add pyridine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 4-anilinoquinazoline.
Causality Behind Experimental Choices:
-
Isopropanol is a common solvent for this reaction due to its appropriate boiling point for reflux and its ability to dissolve the reactants.
-
Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
A nitrogen atmosphere is used to prevent oxidation of the reactants and intermediates, particularly if they are sensitive to air.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the core synthetic strategies for generating kinase inhibitors from different precursor scaffolds.
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A Researcher's Guide to the In Vitro Evaluation of 4,7-Dichloro-6-methoxyquinazoline Derivatives as Kinase Inhibitors
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A Senior Application Scientist's Guide to the Characterization of 4,7-Dichloro-6-methoxyquinazoline Synthesis Impurities
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of a synthetic intermediate is not merely a quality metric; it is a fundamental pillar upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 4,7-Dichloro-6-methoxyquinazoline stands as a pivotal building block in the synthesis of numerous tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapeutics. Given its role in forming the core scaffold of these life-saving drugs, a comprehensive understanding and rigorous control of its impurity profile are paramount.
This guide provides an in-depth comparison of analytical strategies for the characterization of impurities arising from common synthetic routes to this compound. We will delve into the mechanistic origins of these impurities, present detailed experimental protocols for their detection and identification, and offer insights gleaned from years of field experience to aid researchers, scientists, and drug development professionals in establishing robust and reliable quality control systems.
Common Synthetic Routes and Their Inherent Impurity Profiles
The impurity profile of this compound is intrinsically linked to its method of synthesis. Different starting materials and reaction conditions will inevitably lead to a unique set of process-related impurities and potential byproducts. Below, we compare two prevalent synthetic pathways.
Route A: The Classical Approach via Anthranilic Acid Derivatives
A widely employed synthesis begins with 2-amino-4-methoxy-5-chlorobenzoic acid. This route involves a cyclization reaction, often with formamide or a similar reagent, followed by a chlorination step.[1][2]
Potential Impurities Arising from Route A:
-
Unreacted Starting Materials: Residual 2-amino-4-methoxy-5-chlorobenzoic acid.
-
Incomplete Cyclization: Intermediates from the reaction with the cyclizing agent.
-
Over-chlorination/Side-reactions: Introduction of additional chlorine atoms onto the quinazoline ring or other undesired side-reactions.
-
Hydrolysis Products: The chlorinated product can be susceptible to hydrolysis, reverting to a quinazolinone derivative.
Route B: Alternative Syntheses
Variations in synthetic strategy exist, sometimes employing different starting materials or cyclization agents to improve yield or processability. Each variation, however, introduces its own set of potential impurities that must be carefully considered.
A Comparative Guide to Analytical Characterization Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of impurities. No single technique can provide all the necessary information. Here, we compare the utility of the most powerful analytical tools in this context.
| Analytical Technique | Primary Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC/UPLC) | Detection and Quantification | High resolution, excellent for separating closely related compounds, well-established for purity analysis. | Identification requires reference standards or hyphenation with MS. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and Structural Elucidation | Provides molecular weight information, enabling the identification of unknown impurities. | Quantification can be less precise than UV-based detection without appropriate standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive Structural Elucidation | Provides detailed structural information, crucial for the unambiguous identification of novel impurities. | Lower sensitivity compared to MS, may require isolation of the impurity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of Volatile Impurities | Excellent for identifying residual solvents and volatile byproducts. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols: A Practical Approach
The following protocols are presented as a robust starting point for the development of in-house analytical methods. As a self-validating system, it is crucial to include system suitability tests (SSTs) to ensure the ongoing performance of the analytical setup.
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is designed to provide high-resolution separation of the main component from its potential process-related impurities.
Instrumentation:
-
HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A time-programmed gradient from a high aqueous content to a high organic content to elute a wide range of impurities.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
System Suitability:
-
Resolution: The resolution between the main peak and the closest eluting impurity should be > 2.0.
-
Tailing Factor: The tailing factor for the main peak should be < 1.5.
-
Precision: The relative standard deviation (%RSD) for replicate injections of a standard solution should be < 1.0%.
Protocol 2: LC-MS Method for Impurity Identification
This protocol is designed to be coupled with the HPLC method for the identification of unknown peaks.
Instrumentation:
-
LC-MS system with an Electrospray Ionization (ESI) source.
MS Conditions:
-
Ionization Mode: Positive ESI
-
Mass Range: 100-1000 m/z
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
Data Analysis:
-
The accurate mass data obtained can be used to propose elemental compositions for the unknown impurities, which, in conjunction with knowledge of the synthetic process, allows for their tentative identification.
Visualizing the Process: Synthetic Pathways and Analytical Workflows
To better illustrate the concepts discussed, the following diagrams outline a common synthetic route and a logical workflow for impurity characterization.
Caption: A common synthetic pathway to this compound.
Caption: A logical workflow for the characterization and control of impurities.
Conclusion and Authoritative Recommendations
The robust characterization of impurities in this compound is a non-negotiable aspect of ensuring the quality and safety of the final API. A thorough understanding of the synthetic route and the potential for byproduct formation is the first line of defense. This must be supported by a suite of orthogonal analytical techniques, with HPLC for quantification and LC-MS for identification forming the cornerstone of any effective control strategy. For novel or particularly challenging impurities, isolation followed by NMR spectroscopy remains the gold standard for definitive structural elucidation.
By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can build a comprehensive and scientifically sound approach to impurity characterization, ultimately contributing to the development of safer and more effective medicines.
References
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SciELO México. (2018). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Retrieved from [Link]
-
SynThink. (n.d.). Erlotinib EP Impurities & USP Related Compounds. Retrieved from [Link]
- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]
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ResearchGate. (2019). (PDF) Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Retrieved from [Link]
-
ResearchGate. (2013). Process for the synthesis of erlotinib by quinazoline-thione route. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). Erlotinib Chloro Impurity. Retrieved from [Link]
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PubMed Central. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]
-
PubMed. (2003). Chemical and analytical characterization of related organic impurities in drugs. Retrieved from [Link]
-
Waters. (n.d.). Impurities Application Notebook. Retrieved from [Link]
Sources
A Comparative Guide to the X-ray Crystallography of 4,7-Dichloro-6-methoxyquinazoline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the X-ray crystallography of 4,7-dichloro-6-methoxyquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a deep and practical understanding of the subject matter. We will explore a proposed synthesis, detail the methodologies for single-crystal X-ray diffraction analysis, and compare its predicted structural characteristics with those of related quinazoline and quinoline derivatives.
The quinazoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous bioactive compounds, including several approved anticancer drugs that act as tyrosine kinase inhibitors.[1][2] The specific substitution pattern of this compound suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. Understanding its three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships.
Synthesis and Crystallization: A Proposed Pathway and Methodologies
While the specific crystal structure of this compound is not yet publicly available in crystallographic databases, we can propose a robust synthetic route based on established protocols for analogous compounds, such as 4-chloro-6,7-dimethoxyquinazoline.[1][2]
Proposed Synthesis of this compound
The proposed synthesis is a multi-step process starting from commercially available materials. The key steps involve the formation of the quinazolinone core followed by chlorination.
Step 1: Synthesis of 7-Chloro-6-methoxy-3,4-dihydroquinazolin-4-one
This step involves the cyclization of an appropriately substituted anthranilic acid derivative with formamide.
Step 2: Chlorination to Yield this compound
The quinazolinone from Step 1 is then chlorinated at the 4-position using a suitable chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-4-chloro-5-methoxybenzoic acid
-
Formamide
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of 7-Chloro-6-methoxy-3,4-dihydroquinazolin-4-one:
-
In a round-bottom flask, combine 2-amino-4-chloro-5-methoxybenzoic acid and an excess of formamide.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 7-chloro-6-methoxy-3,4-dihydroquinazolin-4-one.
-
-
Synthesis of this compound:
-
In a dry round-bottom flask, suspend 7-chloro-6-methoxy-3,4-dihydroquinazolin-4-one in thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 6 hours.[2]
-
Cool the reaction to room temperature and remove excess thionyl chloride under reduced pressure.
-
Add toluene and evaporate under reduced pressure to azeotropically remove residual thionyl chloride.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Crystallization of Quinazoline Derivatives
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. For small organic molecules like quinazoline derivatives, several techniques can be employed.
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly, leading to the formation of crystals.[3]
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
Experimental Protocol: Single Crystal Growth
Materials:
-
Purified this compound
-
A selection of solvents of varying polarity (e.g., methanol, ethanol, ethyl acetate, dichloromethane, hexane)
Procedure (Slow Evaporation):
-
In a small, clean vial, dissolve a small amount of the purified compound in a minimal amount of a suitable solvent (or solvent mixture) with gentle warming if necessary.
-
Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
X-ray Diffraction and Data Analysis: A Comparative Overview
Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction. The resulting crystallographic data provides a wealth of information about bond lengths, bond angles, and intermolecular interactions.
The X-ray Crystallography Workflow
The process of determining a crystal structure can be summarized in the following workflow:
Caption: A generalized workflow for the determination of small molecule crystal structures.
Comparative Crystallographic Data
While the crystallographic data for this compound is not available, we can compare the data of two related compounds to infer potential structural features. For comparison, we will use the published data for 4-chloro-6,7-dimethoxyquinoline and 4-methoxyquinazoline .
| Parameter | 4-chloro-6,7-dimethoxyquinoline | 4-methoxyquinazoline |
| Chemical Formula | C₁₁H₁₀ClNO₂ | C₉H₈N₂O |
| Molecular Weight | 223.65 g/mol | 160.17 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 12.5530 (17) | 6.9590 (6) |
| b (Å) | 4.6499 (7) | 4.0517 (3) |
| c (Å) | 18.274 (3) | 13.5858 (12) |
| β (°) | 105.786 (2) | 91.754 (8) |
| Volume (ų) | 1026.4 (3) | 382.88 (6) |
| Z | 4 | 2 |
| Temperature (K) | 296 | 150 |
| R-factor | 0.037 | 0.054 |
Data for 4-chloro-6,7-dimethoxyquinoline obtained from a relevant publication. Data for 4-methoxyquinazoline obtained from a relevant publication.
The comparison of these two structures reveals that both crystallize in the monoclinic system with the P2₁/c space group, a common space group for organic molecules. The unit cell dimensions are, as expected, different due to the differences in molecular size and substitution. The nearly planar nature of the quinoline and quinazoline ring systems in these compounds suggests that this compound is also likely to adopt a relatively planar conformation.
Data Analysis and Interpretation
The collected X-ray diffraction data is processed using specialized software to solve and refine the crystal structure. Several software packages are available for this purpose, including both commercial and open-source options.
Commonly Used Software for XRD Data Analysis:
-
SHELX: A suite of programs for the solution and refinement of crystal structures.
-
Olex2: A graphical user interface that integrates various structure solution and refinement programs.
-
PLATON: A multipurpose crystallographic tool.
The final output of the analysis is a Crystallographic Information File (CIF), which is the standard format for reporting crystal structure data. This file contains all the information about the crystal structure, including atomic coordinates, unit cell parameters, and bond lengths and angles. The CIF file can be deposited in public databases such as the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.
Conclusion
This guide has provided a comprehensive overview of the X-ray crystallography of this compound derivatives. While the specific crystal structure of the title compound remains to be determined, we have outlined a plausible synthetic route and detailed the necessary experimental protocols for its synthesis, crystallization, and structural analysis. By comparing the crystallographic data of related compounds, we can anticipate some of the structural features of this compound. The methodologies and insights presented here are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of novel quinazoline-based therapeutic agents. The determination and deposition of the crystal structure of this compound will be a valuable addition to the structural chemistry landscape.
References
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Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]
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Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (n.d.). IJIRT. Retrieved from [Link]
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Chemical crystallization. (n.d.). SPT Labtech. Retrieved from [Link]
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X-Ray Data Analysis Software Packages. (n.d.). Materials Research Laboratory, University of Illinois. Retrieved from [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved from [Link]
-
Profex – Open Source XRD and Rietveld Refinement. (n.d.). Profex. Retrieved from [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central. Retrieved from [Link]
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (n.d.). MDPI. Retrieved from [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC - NIH. Retrieved from [Link]
-
Novel quinazoline derivatives: key pharmacological activities. (2024). AIMS Press. Retrieved from [Link]
-
Is there a free / open source software to analyze X-Ray diffraction images?. (2023). ResearchGate. Retrieved from [Link]
-
crystallization of small molecules. (n.d.). Retrieved from [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). University of Southampton. Retrieved from [Link]
-
Deposit. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]
-
Requirements for Depositing X-Ray Crystallographic Data. (n.d.). American Chemical Society. Retrieved from [Link]
-
Structure Deposition Workshop. (n.d.). CCDC. Retrieved from [Link]
-
Structure Deposition Workshop (DEP-001). (n.d.). CCDC. Retrieved from [Link]
-
4-Chloro-6,7-dimethoxyquinoline. (n.d.). PMC - NIH. Retrieved from [Link]
-
Crystallographic Information File. (n.d.). Wikipedia. Retrieved from [Link]
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A Senior Application Scientist's Guide to Quinazoline Synthesis: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of innovation. Its prevalence in a multitude of biologically active compounds, including approved anticancer agents, underscores the critical need for efficient and versatile synthetic methodologies.[1][2] This guide provides an in-depth, comparative analysis of the most prominent methods for quinazoline synthesis, moving beyond a mere recitation of protocols to offer insights into the causality behind experimental choices. Our objective is to equip you with the knowledge to select the optimal synthetic strategy for your specific research and development goals.
The Enduring Importance of the Quinazoline Core
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged structure in medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The journey of quinazoline synthesis began in 1869 with Griess, who first prepared a quinazoline derivative from the reaction of anthranilic acid and cyanogen.[5][6] This foundational work paved the way for a rich history of synthetic innovation, leading to the diverse and powerful methods available today.
Classical Approaches: The Bedrock of Quinazoline Synthesis
While modern techniques offer significant advantages, a thorough understanding of classical methods is essential for any synthetic chemist. These foundational reactions often provide a straightforward and cost-effective entry into the quinazoline scaffold.
The Niementowski Quinazoline Synthesis
The Niementowski synthesis is a widely recognized method for preparing 4(3H)-quinazolinones, which involves the thermal condensation of an anthranilic acid with an amide.[1][7] This reaction is typically carried out at elevated temperatures, often between 130-150°C.
Mechanism: The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. This intermediate then undergoes intramolecular cyclization and dehydration to yield the final 4(3H)-quinazolinone product.[1]
Causality of Experimental Choices: The high temperatures are necessary to drive the dehydration and cyclization steps. The choice of amide allows for the introduction of various substituents at the 2-position of the quinazoline ring, a key feature for structure-activity relationship (SAR) studies.[1]
Experimental Protocol: Conventional Niementowski Synthesis
-
Reactant Mixture: In a round-bottom flask, combine the desired anthranilic acid (1 equivalent) and the corresponding amide (2-3 equivalents).
-
Heating: Heat the mixture to 130-150°C in an oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and treat with a suitable solvent (e.g., ethanol) to precipitate the product.
-
Purification: Collect the solid by filtration and recrystallize from an appropriate solvent to obtain the pure 4(3H)-quinazolinone.
The Friedländer Synthesis
While classically known for quinoline synthesis, the Friedländer annulation can be adapted for quinazoline synthesis. It involves the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an ester, in the presence of an acid or base catalyst.[8][9]
Mechanism: The reaction can proceed through two primary pathways. The first involves an initial aldol condensation between the reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent elimination of water.[8]
Causality of Experimental Choices: The choice of catalyst (acid or base) can influence the reaction rate and, in some cases, the regioselectivity of the product. The nature of the α-methylene-containing compound determines the substitution pattern at the 4-position of the quinazoline ring.
Experimental Protocol: Friedländer-type Quinazoline Synthesis
-
Reactant Mixture: To a solution of the 2-aminobenzaldehyde or 2-aminoketone (1 equivalent) in a suitable solvent (e.g., ethanol), add the ketone or ester (1.1 equivalents) and a catalytic amount of a base (e.g., sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Heating: Reflux the reaction mixture for the required time, monitoring by TLC.
-
Work-up: After cooling, neutralize the reaction mixture if necessary and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization.
Modern Synthetic Strategies: Enhancing Efficiency and Scope
The evolution of organic synthesis has introduced a new era of methodologies for quinazoline construction, offering milder reaction conditions, higher yields, and broader substrate compatibility.
Transition-Metal-Catalyzed Syntheses
Transition-metal catalysis has emerged as a powerful tool for the synthesis of quinazolines, enabling the formation of C-N and C-C bonds with high efficiency and selectivity.[10][11][12] These methods often proceed through mechanisms such as C-H activation, oxidative addition, and reductive elimination.
Copper-Catalyzed Methods: Copper catalysts are frequently employed due to their low cost and versatile reactivity.[13][14] A notable example is the copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes, which proceeds through an initial oxidation of the alcohol to an aldehyde, followed by condensation with the amine and subsequent cyclization.[14]
Palladium-Catalyzed Methods: Palladium catalysts are highly effective for cross-coupling reactions, enabling the synthesis of complex quinazoline derivatives. For instance, a palladium-catalyzed cascade reaction of 2-aminobenzonitriles with orthocarboxylates and boronic acids provides a route to 4-arylquinazolines.[15]
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Substituted Quinazolines
-
Reactant Mixture: In a sealed tube, combine (2-aminophenyl)methanol (1 equivalent), the desired aldehyde (1.2 equivalents), a copper catalyst (e.g., CuCl, 10 mol%), and a base (e.g., CsOH, 2 equivalents) in a suitable solvent (e.g., acetonitrile).[16]
-
Heating: Heat the reaction mixture at 60°C for the specified time.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Dry the combined organic layers, evaporate the solvent, and purify the crude product by column chromatography.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has revolutionized quinazoline synthesis by dramatically reducing reaction times, often from hours to minutes, and improving yields.[5][17] The rapid and uniform heating provided by microwaves accelerates reaction rates and can lead to cleaner product formation.[17][18]
Advantages:
-
Reduced Reaction Times: Significant acceleration of reaction rates.[5]
-
Improved Yields: Often leads to higher product yields compared to conventional heating.[17]
-
Greener Chemistry: Lower energy consumption and the potential for solvent-free reactions.[5]
The Niementowski synthesis, for example, which traditionally requires high temperatures and long reaction times, can be efficiently performed under microwave irradiation, often in the absence of a solvent.[5][17]
Experimental Protocol: Microwave-Assisted Niementowski Synthesis
-
Reactant Mixture: In a microwave-safe vessel, place anthranilic acid (1 equivalent) and formamide (excess).
-
Microwave Irradiation: Irradiate the mixture in a domestic or dedicated microwave reactor at a specified power (e.g., 300 W) for a short duration (e.g., 3-4 minutes).[17]
-
Work-up: After cooling, add water to the reaction mixture to precipitate the product.
-
Purification: Collect the solid by filtration and recrystallize to obtain pure 4(3H)-quinazolinone.
Comparative Analysis of Synthesis Methods
To facilitate an objective comparison, the following table summarizes key parameters for the discussed synthetic methods.
| Method | Starting Materials | Typical Reagents/Catalysts | Reaction Conditions | Typical Yields | Advantages | Disadvantages |
| Niementowski | Anthranilic acid, Amide | None | High temperature (130-150°C) | Moderate to Good | Simple, readily available starting materials | Harsh conditions, long reaction times |
| Friedländer-type | 2-Aminobenzaldehyde/ketone, α-Methylene compound | Acid or Base catalyst | Reflux | Moderate to Good | Versatile for substitution patterns | Potential for side reactions |
| Copper-Catalyzed | (2-Aminophenyl)methanol, Aldehyde | CuCl, Base | 60°C | Good to Excellent[16] | Milder conditions, good yields | Catalyst cost and removal |
| Palladium-Catalyzed | 2-Aminobenzonitrile, Orthocarboxylate, Boronic acid | Pd(OAc)₂, Ligand | Room Temp to 100°C | Good to Excellent | High functional group tolerance | Catalyst cost and sensitivity |
| Microwave-Assisted | Various (e.g., Niementowski reactants) | Dependent on reaction | Microwave irradiation (150-180°C) | Good to Excellent[19] | Rapid, high yields, green | Requires specialized equipment |
Visualizing the Synthetic Pathways
To further elucidate the relationships between these synthetic strategies, the following diagrams illustrate the core transformations.
Caption: Overview of classical and modern quinazoline synthesis routes.
Caption: Simplified mechanism of the Niementowski quinazoline synthesis.
Conclusion and Future Perspectives
The synthesis of quinazolines is a dynamic field, with continuous innovation driving the development of more efficient, sustainable, and versatile methodologies. While classical methods like the Niementowski and Friedländer syntheses remain valuable for their simplicity and cost-effectiveness, modern approaches, particularly those employing transition-metal catalysis and microwave assistance, offer unparalleled advantages in terms of reaction speed, yield, and substrate scope.
The choice of synthetic method will ultimately depend on the specific goals of the researcher, including the desired substitution pattern, scalability, and available resources. For rapid lead optimization in a drug discovery setting, microwave-assisted synthesis may be the preferred choice. For large-scale production, a well-optimized classical or transition-metal-catalyzed method might be more economically viable.
As the demand for novel quinazoline-based therapeutics continues to grow, future research will likely focus on the development of even more sustainable and atom-economical synthetic strategies, such as those involving C-H functionalization and flow chemistry. By understanding the principles and practicalities of the methods outlined in this guide, researchers will be well-equipped to navigate the exciting and ever-evolving landscape of quinazoline synthesis.
References
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Transition-metal-catalyzed synthesis of quinazolines: A review - Frontiers. (n.d.). Retrieved January 12, 2026, from [Link]
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Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2019). Retrieved January 12, 2026, from [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review - SciSpace. (2020). Retrieved January 12, 2026, from [Link]
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. (2024). Retrieved January 12, 2026, from [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - MDPI. (2021). Retrieved January 12, 2026, from [Link]
-
Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines - PubMed. (2008). Retrieved January 12, 2026, from [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review - PMC - NIH. (2022). Retrieved January 12, 2026, from [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review - OUCI. (2022). Retrieved January 12, 2026, from [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. (2020). Retrieved January 12, 2026, from [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. (2020). Retrieved January 12, 2026, from [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC. (2021). Retrieved January 12, 2026, from [Link]
-
Friedländer synthesis - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
A microwave assisted tandem synthesis of quinazolinones using ionic liquid supported copper(II) catalyst with mechanistic insights - RSC Publishing. (2024). Retrieved January 12, 2026, from [Link]
-
Niementowski quinoline synthesis - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (n.d.). Retrieved January 12, 2026, from [Link]
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Review on Synthesis Route of Quinazoline Based Hybrid Derivatives | Asian Journal of Chemistry. (2021). Retrieved January 12, 2026, from [Link]
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Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential - Acta Scientific. (2023). Retrieved January 12, 2026, from [Link]
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Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Retrieved January 12, 2026, from [Link]
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Friedlander quinoline synthesis - Química Organica.org. (n.d.). Retrieved January 12, 2026, from [Link]
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Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. (2022). Retrieved January 12, 2026, from [Link]
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A Review on 4(3H)-quinazolinone synthesis - International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Structural Validation of 4,7-Dichloro-6-methoxyquinazoline
In the synthesis-driven world of drug discovery, particularly in the development of kinase inhibitors, the structural integrity of key intermediates is paramount. The compound 4,7-dichloro-6-methoxyquinazoline is a cornerstone building block for numerous potent epidermal growth factor receptor (EGFR) inhibitors.[1][2] An error in its structural assignment—such as an isomeric misidentification—can have profound consequences, leading to wasted resources and flawed biological data. This guide provides an in-depth, experience-based comparison of analytical methodologies for the unequivocal structural validation of this compound, ensuring the fidelity of your synthetic pathway.
The Imperative of Orthogonal Validation: Beyond a Single Spectrum
Relying solely on a single analytical technique, such as ¹H NMR, for structural confirmation is scientifically unsound. A clean proton spectrum might suggest purity, but it can easily mask the presence of a positional isomer, a frequent challenge in the synthesis of substituted heterocycles. A robust validation strategy, therefore, must be orthogonal, integrating data from multiple, independent techniques to build an unassailable structural proof. Here, we will dissect the synergistic application of Mass Spectrometry (MS) and a comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, HSQC, and HMBC) to definitively confirm the structure of this compound.
The Validation Workflow: A Step-by-Step Approach
A systematic workflow is critical to ensure that each analytical step builds upon the last, leading to a conclusive structural assignment. This process minimizes the risk of advancing an incorrectly identified intermediate to subsequent, costly synthetic stages.
Caption: A logical workflow for the structural validation of synthetic intermediates.
Head-to-Head Comparison of Core Analytical Techniques
The cornerstone of our validation strategy lies in the integrated interpretation of mass spectrometry and a full suite of NMR experiments. Each technique provides a unique piece of the structural puzzle.
| Analytical Technique | Information Provided | Key Strength for this Molecule | Inherent Limitation |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Confirms molecular weight and the characteristic isotopic pattern for a dichlorinated compound. | Cannot distinguish between positional isomers (e.g., 4,7-dichloro vs. 4,6-dichloro). |
| ¹H NMR | Proton environments & connectivity | Provides a "fingerprint" region with characteristic chemical shifts for the quinazoline protons. | Signal overlap can occur; definitive assignment requires 2D correlation. |
| ¹³C NMR | Unique carbon environments | Confirms the presence of all 9 unique carbon atoms in the molecular backbone. | Low sensitivity; quaternary carbons are not directly observed in proton-based experiments. |
| HSQC (2D NMR) | Direct ¹H-¹³C correlations (1-bond) | Unambiguously links each proton signal to its directly attached carbon atom. | Does not provide information about the connectivity between different parts of the molecule. |
| HMBC (2D NMR) | Long-range ¹H-¹³C correlations (2-3 bonds) | The definitive tool for establishing the molecular skeleton by showing correlations across atoms.[3] | Correlations to quaternary carbons can sometimes be weak or absent. |
In-Depth Experimental Analysis & Data Interpretation
Part 1: Mass Spectrometry – The Molecular Weight Gatekeeper
Experimental Protocol (High-Resolution ESI-MS):
-
Sample Preparation: Prepare a ~0.1 mg/mL solution of the purified compound in methanol or acetonitrile.
-
Instrument Setup: Use an Electrospray Ionization (ESI) source in positive ion mode coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the spectrum, focusing on the expected mass range for the protonated molecule [M+H]⁺.
-
Analysis:
-
Confirm the exact mass of the [M+H]⁺ ion. For C₉H₆Cl₂N₂O, the theoretical monoisotopic mass is 227.9857 Da. The protonated ion [M+H]⁺ should be observed at m/z 228.9930.
-
Crucially, verify the isotopic pattern. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) will generate a distinctive cluster of peaks for [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ with an approximate intensity ratio of 9:6:1. This pattern is a hallmark of a dichlorinated compound.
-
Trustworthiness Check: The combination of an accurate mass measurement (within 5 ppm) and the correct 9:6:1 isotopic pattern provides very high confidence in the elemental formula (C₉H₇Cl₂N₂O⁺). However, it offers no information on the placement of the substituents.
Part 2: NMR Spectroscopy – Assembling the Molecular Blueprint
NMR spectroscopy is the only technique that can definitively map the atomic connectivity. For this guide, we will use the fully characterized data of the structurally analogous compound, 4,7-dichloro-6-nitroquinazoline , as a reference point to predict and validate the spectrum of our target molecule.[4] The electronic effect of a methoxy group (-OCH₃) is different from a nitro group (-NO₂), but the overall pattern of singlets and the crucial HMBC correlations for establishing the substitution pattern will be analogous.
Predicted ¹H and ¹³C NMR Data for this compound:
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Comparison |
| H-2 | ~8.9 - 9.1 (singlet) | ~155 - 157 | Electron-deficient C-2 proton, similar to the H-2 in the nitro-analog (9.18 ppm).[4] |
| H-5 | ~7.8 - 8.0 (singlet) | ~105 - 108 | Shielded by the adjacent methoxy group. Expected to be a sharp singlet. |
| -OCH₃ | ~4.0 - 4.2 (singlet) | ~56 - 58 | Typical chemical shift for an aryl methoxy group. |
| H-8 | ~8.1 - 8.3 (singlet) | ~128 - 130 | Downfield shift due to proximity to the pyrimidine ring and chlorine at C-7. |
| Quaternary Carbons | N/A | Various | C-4, C-4a, C-6, C-7, C-8a. Their positions are confirmed by HMBC. |
Experimental Protocol (NMR):
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
-
¹H NMR: Acquire a standard 1D proton spectrum. Confirm the presence of three distinct singlet signals with a 1:1:3 integration ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Confirm the presence of 9 unique carbon signals (4 protonated, 5 quaternary).
-
HSQC: Run a standard HSQC experiment to correlate the proton signals to their directly attached carbons.[5]
-
HMBC: Acquire an HMBC spectrum, optimized for a coupling constant of ~8 Hz, to observe 2- and 3-bond correlations. This is the key experiment for validation.
Comparative Analysis: Distinguishing this compound from a Plausible Isomer
The most likely isomeric impurity would be 4,6-dichloro-7-methoxyquinazoline . While its MS and ¹H NMR might appear superficially similar (three singlets), its 2D NMR correlation map would be fundamentally different. The HMBC spectrum provides the definitive proof.
Caption: Critical HMBC correlations distinguishing the target molecule from its isomer.
-
For the Correct Structure (this compound): The most critical correlation is from the methoxy protons (~4.1 ppm) to the quaternary carbon C-6. The aromatic proton H-5 will show a strong two-bond correlation (²J) to the chlorine-bearing carbon C-7.
-
For the Incorrect Isomer (4,6-dichloro-7-methoxyquinazoline): The methoxy protons would instead show a correlation to C-7. The aromatic proton H-5 would show its strong ²J correlation to the chlorine-bearing carbon C-6. This flipped connectivity pattern is unambiguous and provides definitive proof of the substitution pattern.
Conclusion: A Foundation of Certainty
The structural validation of this compound is a clear demonstration of the power of a multi-technique, orthogonal analytical approach. While mass spectrometry confidently establishes the correct elemental formula, it is the detailed connectivity map provided by 2D NMR, particularly the HMBC experiment, that provides the irrefutable evidence required to distinguish it from plausible isomers. By following the workflow and understanding the key differentiating correlations outlined in this guide, researchers and drug development professionals can build their synthetic campaigns on a foundation of absolute structural certainty, ensuring the integrity and reproducibility of their scientific outcomes.
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Aremu, O. T., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2), 988-998. [Link]
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Pounraj, S., et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anticancer Agents in Medicinal Chemistry, 17(14), 1931-1941. [Link]
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A Comparative Analysis of Methoxy vs. Nitro Substituted Dichloroquinazolines: A Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities. Among the myriad of possible substitutions, the introduction of methoxy (an electron-donating group) versus nitro (an electron-withdrawing group) moieties onto a dichloroquinazoline core presents a compelling case for comparative analysis. This guide provides an in-depth examination of the synthesis, characterization, and bioactivity of these two classes of compounds, offering critical insights for researchers and drug development professionals.
Introduction: The Rationale for Comparison
The electronic nature of substituents on the quinazoline ring profoundly influences their pharmacokinetic and pharmacodynamic properties. A methoxy group, with its electron-donating mesomeric effect, can increase the electron density of the aromatic system, potentially enhancing interactions with biological targets and affecting metabolic stability. Conversely, a nitro group, a strong electron-withdrawing group, can significantly alter the molecule's electronic distribution, influencing its reactivity, binding affinity, and potential for bioreductive activation. This fundamental difference in electronic character forms the basis for a comparative investigation into their bioactivities, with a focus on anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis of Methoxy- and Nitro-Substituted Dichloroquinazolines
The successful synthesis of the target compounds is the foundational step for any comparative bioactivity study. The following protocols are based on established methodologies for the preparation of substituted quinazolines.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathways for methoxy- and nitro-substituted dichloroquinazolines.
Experimental Protocol: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6,7-dimethoxyquinazolin-2,4-dione (1 equivalent) and phosphorus oxychloride (POCl₃, 10 equivalents).
-
Catalysis: Add a catalytic amount of N,N-dimethylaniline.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and carefully pour it into ice-cold water with vigorous stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the desired product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4-dichloro-6,7-dimethoxyquinazoline.
Experimental Protocol: Synthesis of 2,4-Dichloro-6-nitroquinazoline
-
Formation of the Quinazolinedione: React 2-amino-5-nitrobenzoic acid with urea at high temperature to form 6-nitro-2,4(1H,3H)-quinazolinedione.
-
Chlorination: In a round-bottom flask, suspend 6-nitro-2,4(1H,3H)-quinazolinedione (1 equivalent) in phosphorus oxychloride (POCl₃, 10 equivalents).
-
Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Work-up and Isolation: Follow the same work-up and isolation procedure as described for the methoxy derivative.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2,4-dichloro-6-nitroquinazoline.
Bioactivity Comparison: A Multi-faceted Approach
A comprehensive evaluation of the bioactivity of these substituted dichloroquinazolines requires a battery of assays targeting different therapeutic areas.
Anticancer Activity
The quinazoline scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting epidermal growth factor receptor (EGFR) tyrosine kinases.[1][2][3]
Hypothesis: The electronic properties of the methoxy and nitro substituents will differentially influence the binding affinity to the ATP-binding pocket of EGFR and subsequently impact the cytotoxic effects on cancer cells. Electron-donating groups at the 6- and 7-positions have been shown to improve binding activity.[1]
Caption: Experimental workflow for comparative anticancer activity assessment.
-
MTT Cytotoxicity Assay:
-
Cell Seeding: Seed cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the methoxy- and nitro-substituted dichloroquinazolines for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
-
-
EGFR Kinase Inhibition Assay:
-
Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test compounds at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time.
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA-based with an anti-phosphotyrosine antibody or a luminescence-based assay that measures ATP consumption).
-
Data Analysis: Determine the IC₅₀ value for the inhibition of EGFR kinase activity.
-
-
Apoptosis and Cell Cycle Analysis:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.
-
Cell Staining: For apoptosis, stain the cells with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, fix the cells in ethanol and stain with PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (early and late) and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
| Compound | Cell Line | MTT IC₅₀ (µM) | EGFR Kinase IC₅₀ (nM) | Apoptosis (% of cells) | Cell Cycle Arrest |
| Methoxy-Dichloroquinazoline | A549 | ||||
| MCF-7 | |||||
| HCT116 | |||||
| Nitro-Dichloroquinazoline | A549 | ||||
| MCF-7 | |||||
| HCT116 | |||||
| Gefitinib (Control) | A549 | G0/G1 |
A lower IC₅₀ value indicates higher potency. A significant increase in the apoptotic cell population and arrest at a specific cell cycle phase would elucidate the mechanism of cytotoxicity.
Antimicrobial Activity
Quinazoline derivatives have also been reported to possess antibacterial and antifungal properties.[4][5]
Hypothesis: The differing electronic and steric properties of the methoxy and nitro groups may lead to varied efficacy against a panel of pathogenic microbes.
Caption: Workflow for the evaluation of antimicrobial activity.
-
Preparation of Inoculum: Prepare standardized suspensions of bacterial and fungal strains.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth media.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| Methoxy-Dichloroquinazoline | ||||
| Nitro-Dichloroquinazoline | ||||
| Ciprofloxacin (Control) | ||||
| Fluconazole (Control) |
Lower MIC values indicate greater antimicrobial potency. A broad spectrum of activity would be indicated by low MIC values against both Gram-positive and Gram-negative bacteria, as well as fungi.
Anti-inflammatory Activity
Certain quinazoline derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[6]
Hypothesis: The electronic nature of the substituents may influence the interaction with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Caption: Experimental approach for assessing anti-inflammatory potential.
-
In Vitro COX-1/COX-2 Inhibition Assay:
-
Utilize a commercially available colorimetric or fluorometric assay kit.
-
Incubate recombinant COX-1 and COX-2 enzymes with the test compounds.
-
Add arachidonic acid as the substrate.
-
Measure the production of prostaglandin H2 (PGH2) or other downstream products.
-
Calculate the IC₅₀ for each compound against both COX isoforms to determine potency and selectivity.
-
-
LPS-induced Nitric Oxide (NO) Production Assay:
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production.
-
After 24 hours, measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Determine the concentration of the compound that inhibits LPS-induced NO production by 50%.
-
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | NO Production Inhibition IC₅₀ (µM) |
| Methoxy-Dichloroquinazoline | ||||
| Nitro-Dichloroquinazoline | ||||
| Indomethacin (Control) |
Potent and selective COX-2 inhibition is a desirable characteristic for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. Inhibition of NO production in macrophages is another key indicator of anti-inflammatory potential.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of methoxy- and nitro-substituted dichloroquinazolines. The proposed synthetic routes and detailed bioactivity screening protocols will enable a thorough investigation of the structure-activity relationships governed by these electronically distinct substituents. The resulting data will be invaluable for guiding the rational design of more potent and selective quinazoline-based drug candidates for a range of therapeutic applications. Future work should focus on elucidating the precise molecular mechanisms of action of the most promising compounds and evaluating their efficacy and safety in preclinical in vivo models.
References
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- New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). Future Medicinal Chemistry.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). Molecules.
- Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2017). Molbank.
- Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). Frontiers in Pharmacology.
- The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. (2022). Molecules.
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- Synthesis and Antiinflammatory Screening of Some Quinazoline and quinazolyl-4-oxoquinazoline Deriv
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). RSC Advances.
- Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (2023). Der Pharma Chemica.
- Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analysis and molecular docking profile. (2025). RSC Advances.
- Design, Synthesis and Preliminary Pharmacological Screening (antimicrobial, analgesic and anti-inflammatory activity) of Some Novel Quinazoline Derivatives. (2017). Journal of Applied Pharmaceutical Science.
- Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. (2023). International Journal for Multidisciplinary Research.
- Structure−Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents. (2004). Journal of Medicinal Chemistry.
- Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). ChemEngineering.
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (2023). Oriental Journal of Chemistry.
- Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. (2012). DARU Journal of Pharmaceutical Sciences.
- In vitro antibacterial activity of ten series of substituted quinazolines. (2004). Biologia.
- Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (2012). Journal of Chemistry.
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2021). Molecules.
- Unveiling the Pro-Apoptotic Power of Quinazoline Derivatives: A Compar
- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2023). Journal of the Iranian Chemical Society.
- Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (2009).
- 2,4-Dichloro-6-Nitroquinazoline. (n.d.). BenchChem.
- 2,4-Dichloro-6-Nitro Quinazoline: A Key Pharmaceutical Intermedi
- Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs.
- Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. (2004).
- 6,7-Dimethoxy-2-methyl-4-substituted quinazolines: Design, synthesis, EGFR inhibitory activity, in vitro cytotoxicity, and in silico studies. (2025). European Journal of Medicinal Chemistry.
- Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). Molecules.
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- The Enhanced Biological Profile of 6-Nitroquinoline Analogues: A Compar
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- Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Deriv
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A Senior Application Scientist's Guide to Cytotoxicity Assays for Novel 4,7-Dichloro-6-methoxyquinazoline Derivatives
Welcome, fellow researchers. This guide is designed to navigate the critical process of evaluating the cytotoxic potential of novel compounds derived from the 4,7-dichloro-6-methoxyquinazoline scaffold. This quinazoline core is a well-established privileged structure in medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2][3] Many successful therapeutics, including first and second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib, are built upon this framework.[2][4][5]
The primary mechanism of action for many quinazoline derivatives involves the inhibition of tyrosine kinases, which are pivotal enzymes in signaling pathways that control cell growth, proliferation, and survival.[2][5][6] Disruption of these pathways, commonly hyperactive in cancer cells, can induce cell cycle arrest and, ultimately, programmed cell death (apoptosis).[6][7][8][9] Therefore, selecting the right cytotoxicity assay is not merely about determining if a compound is toxic; it's about understanding how it affects the cancer cell. This guide provides a comparative analysis of key assays, detailed protocols, and the rationale behind their selection to build a robust and insightful cytotoxicity profile for your novel quinazoline derivatives.
The Rationale: Targeting Cancer Cell Signaling
Before we delve into the assays themselves, it is crucial to understand the biological context. Quinazoline-based kinase inhibitors typically function as ATP-competitive agents, binding to the kinase domain of receptors like EGFR. This blockade prevents autophosphorylation and halts the downstream signal transduction cascades, such as the PI3K/Akt/mTOR pathway, which are fundamental for cell proliferation and survival.[10] The intended outcome is the selective elimination of cancer cells through apoptosis.
Comparative Guide to Foundational Cytotoxicity Assays
The choice of an initial screening assay is critical. It should be robust, reproducible, and suitable for a high-throughput format. However, no single assay tells the whole story. A multi-faceted approach, combining assays that measure different cellular parameters, provides the most comprehensive understanding of a compound's bioactivity.
| Assay | Principle | Endpoint Measurement | Advantages | Limitations & Considerations |
| MTT Assay | Enzymatic reduction of yellow tetrazolium salt (MTT) to purple formazan by mitochondrial dehydrogenases in metabolically active cells.[11][12] | Colorimetric (Absorbance ~570 nm) | Inexpensive, well-established, simple protocol.[13] | Can be confounded by compounds affecting cellular metabolism or redox state. Formazan crystals require a solubilization step.[11] |
| SRB Assay | Stoichiometric binding of Sulforhodamine B (SRB) dye to total protein content of fixed cells.[14][15][16] | Colorimetric (Absorbance ~540 nm) | Independent of metabolic activity, stable endpoint, good signal-to-noise ratio.[16][17] | Requires a cell fixation step. Not suitable for real-time measurements. |
| LDH Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon loss of membrane integrity (necrosis).[18][19] | Colorimetric or Luminescent | Directly measures cell death via membrane rupture. Can be performed on culture supernatant. | Does not distinguish between apoptosis and necrosis.[20] LDH present in serum can increase background.[20] |
| Caspase-Glo® 3/7 Assay | A proluminescent substrate containing the DEVD peptide sequence is cleaved by activated caspase-3 and -7 (executioner caspases), generating a luminescent signal.[21][22] | Luminescent | Directly measures a key hallmark of apoptosis, highly sensitive, simple "add-mix-measure" protocol.[21] | Measures a specific death pathway; may miss non-apoptotic cytotoxicity. The signal is transient.[22] |
For initial screening of quinazoline derivatives, the SRB assay is an excellent choice due to its robustness and lack of interference from the compounds' potential redox activities. To confirm that the observed cytotoxicity is due to the intended mechanism of apoptosis, a follow-up with a specific method like the Caspase-Glo® 3/7 assay is highly recommended for promising candidates.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating by incorporating essential controls. Trustworthy data is built on a foundation of rigorous experimental design.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol assesses cell viability by quantifying the total protein content of cells that remain attached to the plate after treatment.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete culture medium
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Washing solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base solution, pH 10.5
-
96-well flat-bottom plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO₂. This allows cells to adhere and enter an exponential growth phase.
-
Compound Preparation & Treatment:
-
Prepare serial dilutions of your quinazoline derivatives in complete medium. The final DMSO concentration should be consistent across all wells and ideally ≤0.5%.
-
Experimental Wells: Add 100 µL of the compound dilutions to the cells.
-
Vehicle Control Wells: Add 100 µL of medium with the same final DMSO concentration as the experimental wells. This control represents 100% cell viability.
-
Positive Control Wells: Add 100 µL of a known cytotoxic agent (e.g., Doxorubicin) at a concentration known to induce cell death.
-
Blank Wells: Include wells with 200 µL of medium only to measure background absorbance.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration: 10%) and incubate for 1 hour at 4°C.[23] This step fixes the cells and their proteins to the plate.
-
Washing: Carefully discard the supernatant. Wash the plate five times with tap water to remove TCA, medium, and serum proteins. Invert the plate and tap firmly on absorbent paper to remove excess water. Air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15]
-
Remove Unbound Dye: Quickly discard the SRB solution and wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[16] Air dry the plate completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
Data Analysis:
-
Corrected Absorbance: Subtract the average absorbance of the blank wells from all other wells.
-
Percentage Growth Inhibition (%) = [1 - (Absorbance of Treated Cells / Absorbance of Vehicle Control)] * 100
-
Plot the percentage growth inhibition against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
This assay provides a direct measure of apoptosis by detecting the activity of caspase-3 and -7, the key executioner enzymes in the apoptotic cascade.[21]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
White-walled, clear-bottom 96-well plates (to maximize luminescent signal)
-
Caspase-Glo® 3/7 Assay System (e.g., from Promega)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control (e.g., Staurosporine)
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a white-walled 96-well plate at an appropriate density (e.g., 10,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation & Treatment:
-
Prepare serial dilutions of your quinazoline derivatives in complete medium.
-
Experimental Wells: Add 100 µL of the compound dilutions to the cells.
-
Vehicle Control Wells: Add 100 µL of medium with the same final DMSO concentration. This establishes the basal level of apoptosis.
-
Positive Control Wells: Add 100 µL of a known apoptosis inducer (e.g., Staurosporine at 1 µM) to confirm the assay is working.
-
Blank Wells: Include wells with 200 µL of medium only for background measurement.
-
-
Incubation: Incubate the plate for a pre-determined time optimal for apoptosis induction (this can range from 6 to 24 hours, depending on the compound and cell line).
-
Reagent Preparation & Addition:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis and initiation of the enzymatic reaction.[21]
-
-
Incubation & Measurement:
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light. This allows the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Corrected Luminescence (RLU): Subtract the average luminescence of the blank wells from all other wells.
-
Fold Induction: Divide the corrected RLU of the treated wells by the corrected RLU of the vehicle control wells.
-
A significant fold increase in luminescence compared to the vehicle control indicates that the compound induces apoptosis via caspase-3/7 activation.
Conclusion and Forward Strategy
Evaluating the cytotoxicity of novel this compound derivatives requires a logical, tiered approach. An initial broad screen using a robust method like the SRB assay can efficiently identify active compounds and determine their potency (IC₅₀). Subsequently, promising hits should be profiled using a mechanistic assay, such as the Caspase-Glo® 3/7 assay , to confirm that their mode of action aligns with the intended therapeutic goal of apoptosis induction. This dual-assay strategy provides a comprehensive and trustworthy dataset, enabling confident decision-making as you advance your most promising candidates in the drug development pipeline.
References
-
Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: Molecules (MDPI) URL: [Link]
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Title: Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy Source: BioMed Research International URL: [Link]
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Title: SRB Cytotoxicity Assay (CV0009) Source: ABM (Applied Biological Materials) URL: [Link]
-
Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) Source: Molecules (MDPI) URL: [Link]
-
Title: SRB Cytotoxicity Assay Kit Source: Tiaris Biosciences URL: [Link]
-
Title: Sulforhodamine B (SRB) Cell Cytotoxicity Assay Source: Creative Bioarray URL: [Link]
-
Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: Pharmaceuticals (MDPI) URL: [Link]
-
Title: Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives Source: Iranian Journal of Pharmaceutical Research URL: [Link]
-
Title: Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
-
Title: Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) Source: Spandidos Publications URL: [Link]
-
Title: Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design Source: Journal of Applied Pharmaceutical Science URL: [Link]
-
Title: An insight into the therapeutic potential of quinazoline derivatives as anticancer agents Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity Source: Scientific Reports (Nature) URL: [Link]
-
Title: Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides Source: BMC Chemistry URL: [Link]
-
Title: Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model Source: Journal of Visualized Experiments URL: [Link]
-
Title: Cell Viability Assays Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]
-
Title: The Role of LDH in Cellular Cytotoxicity Source: G-Biosciences URL: [Link]
-
Title: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay Source: Journal of Visualized Experiments URL: [Link]
-
Title: LDH CYTOTOXICITY ASSAY KIT Source: Tiaris Biosciences URL: [Link]
-
Title: Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay. Source: ResearchGate URL: [Link]
-
Title: Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos Source: Pharmaceuticals (MDPI) URL: [Link]
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Title: Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway Source: Bioorganic Chemistry (Elsevier) URL: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4,7-Dichloro-6-methoxyquinazoline
For the researcher dedicated to the meticulous journey of drug discovery and development, every step, from synthesis to screening, is governed by precision and safety. The final act in the lifecycle of a chemical reagent, its disposal, demands the same level of rigorous attention. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,7-Dichloro-6-methoxyquinazoline, ensuring the protection of laboratory personnel and the environment. As a chlorinated heterocyclic compound, this substance requires management as hazardous waste, adhering to strict protocols.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. While a specific, comprehensive toxicological profile may be limited, the structure itself—a dichlorinated quinazoline—dictates a cautious approach.
According to available safety data, this compound should be handled with care. In case of exposure, the following first-aid measures are recommended:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[1]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[1]
Personal Protective Equipment (PPE) is non-negotiable when handling this compound in any form, including as waste.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes of solutions or airborne dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the compound. |
| Body Protection | A lab coat and closed-toe shoes are mandatory. | Minimizes the risk of bodily exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a fume hood. | Avoids inhalation of any dust or vapors.[2] |
Core Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is its classification as a halogenated organic waste .[3] Halogenated compounds are typically disposed of via high-temperature incineration by a licensed hazardous waste facility to ensure their complete destruction and prevent environmental contamination.[3][4] Landfill disposal is generally prohibited for such materials.[4]
Step 1: Waste Segregation
Proper segregation is the critical first step to ensure safe and compliant disposal.
-
Isolate from Other Waste Streams: Never mix waste containing this compound with non-halogenated organic waste, aqueous waste, or general laboratory trash.[5] Mixing can lead to dangerous reactions and complicates the disposal process, often increasing costs.
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[3]
Step 2: Container Selection and Labeling
The integrity of the waste containment is crucial.
-
Choose a Compatible Container: The container must be made of a material compatible with the chemical. The original container is often a suitable choice.[6] Ensure the container is in good condition, free from leaks, and has a secure, sealable lid.[6]
-
Accurate and Clear Labeling: As soon as you begin accumulating waste, affix a hazardous waste tag. The label must include:
-
The full chemical name: "this compound" (no abbreviations).[7]
-
The concentration and quantity of the waste.
-
The words "Hazardous Waste."
-
Appropriate hazard pictograms.
-
Step 3: Managing Contaminated Materials
Any materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
-
Solid Waste: This includes gloves, weighing paper, pipette tips, and any other disposable labware. Place these items in a designated hazardous waste bag or container.[2]
-
Empty Containers: To be considered non-hazardous, an empty container must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[6][7] For acutely hazardous materials, the first three rinses must be collected.[7] After thorough rinsing and air-drying, deface the original label before disposing of the container as regular trash.[6]
Step 4: Awaiting Pickup
-
Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and have secondary containment.[6]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[2]
Emergency Procedures for Spills and Accidental Release
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]
-
Contain the Spill: For small spills, carefully sweep up the solid material and place it into a suitable, closed container for disposal.[8] Avoid generating dust.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the disposal of this compound.
References
-
Process for Disposal of Chlorinated Organic Residues. Available at: [Link]
-
Hazardous Waste Segregation. Bucknell University. Available at: [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. Available at: [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. EPA. Available at: [Link]
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. Available at: [Link]
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Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available at: [Link]
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Hazardous Waste Reduction. Environmental Health and Safety. Available at: [Link]
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Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available at: [Link]
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Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. Cole-Parmer. Available at: [Link]
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Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH. Available at: [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. Available at: [Link]
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Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,7-Dichloro-6-methoxyquinazoline
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4,7-Dichloro-6-methoxyquinazoline. Given that comprehensive toxicological data for this specific molecule is not widely published, our recommendations are grounded in the principles of chemical safety for chlorinated heterocyclic aromatic compounds and data from structurally similar molecules.[1][2] The primary objective is to create a self-validating system of safety that minimizes exposure and mitigates risk through meticulous planning and execution.
Hazard Identification: Understanding the Risk
This compound is a chlorinated, nitrogen-containing heterocyclic compound. Compounds in this class, particularly chlorinated aromatics, must be handled with care. Based on data from analogous structures like 4,7-dichloroquinoline, the primary hazards are:
-
Skin Irritation: Expected to cause skin irritation upon contact.[1][3][4][5] Prolonged contact may lead to drying or flaking of the skin.[2]
-
Serious Eye Irritation: The compound, likely a powder, can cause serious and potentially damaging eye irritation.[1][3][4][5][6]
-
Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation.[1][4][6]
All work should be conducted under the assumption that the compound may have unknown long-term toxicities. Therefore, minimizing all routes of exposure—dermal, ocular, and inhalation—is paramount.
The First Line of Defense: Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary method for exposure control must always be engineering controls.
All handling of this compound solid and its solutions must be performed inside a certified chemical fume hood. A fume hood provides critical exhaust ventilation to protect laboratory personnel from inhaling hazardous dust or vapors.[1][5] Ensure the sash is positioned as low as possible to maximize protection while allowing for comfortable manipulation.
Comprehensive PPE Protocol
The selection of PPE must be deliberate and matched to the specific laboratory operation being performed. Below is a detailed protocol for the minimum required PPE.
Eye and Face Protection
Because this compound is a powder, standard safety glasses with side shields offer insufficient protection against airborne particles.[7]
-
Mandatory: Chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times.[1][3][8] Goggles must form a seal around the eyes to prevent dust from entering.
-
Recommended for High-Risk Tasks: When handling larger quantities (>1 gram) or when there is a significant splash risk (e.g., during quenching of a reaction), a full-face shield must be worn in addition to chemical splash goggles.[7][9][10]
Hand Protection: The Critical Barrier
No single glove material is impervious to all chemicals. For chlorinated aromatic compounds, careful selection is crucial.[10]
-
Routine Handling (Weighing, Transfers): Double-gloving is mandatory. Use two pairs of nitrile gloves. Nitrile provides good protection against incidental splashes but degrades upon prolonged contact with chlorinated solvents.[10] If the outer glove comes into contact with the chemical, remove both pairs immediately, wash your hands, and don a fresh set.
-
Extended Contact (Spill Cleanup, Synthesis): For situations involving potential prolonged contact or immersion, more robust gloves are necessary. While nitrile is a good inner glove, the outer glove should be selected for higher resistance to chlorinated compounds.
Table 1: Glove Selection Guide for Chlorinated Compounds
| Glove Material | Protection Level | Use Case |
| Nitrile | Good for incidental splash | Inner glove; short-duration tasks with small quantities. |
| Neoprene | Good | Use as an outer glove for moderate-duration tasks. |
| Viton® or Silver Shield® | Excellent | Outer glove for spill cleanup, large-scale synthesis, or extended contact. Highest overall chemical resistance.[7] |
Source: Adapted from Princeton University EHS and Prudent Practices in the Laboratory.[7][10]
Crucial Practice: Always inspect gloves for tears or pinholes before use.[1] After handling is complete, dispose of the outer gloves in the designated hazardous waste container before leaving the fume hood.
Protective Clothing
-
Lab Coat: A flame-retardant lab coat, fully buttoned with sleeves rolled down, is required.[11]
-
Body Coverage: Long pants and fully enclosed shoes are mandatory.[7][9][11] Sandals, perforated shoes, or cloth sneakers offer no protection and are not permitted.[7] Leather shoes can absorb chemicals and may need to be discarded if significantly contaminated.[7]
-
Impervious Apron: For large-scale work, a chemically impervious apron worn over the lab coat is recommended.
Respiratory Protection
If engineering controls (i.e., a fume hood) fail or for emergency situations like a large spill, respiratory protection is necessary.
-
Requirement: Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit testing.[9]
-
Recommended Type: For cleaning up spills of the solid compound, a full-face respirator with combination P100 (particulate) and organic vapor cartridges is recommended to protect the eyes, face, and respiratory system.[8]
Operational Plan: PPE Donning and Doffing Workflow
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Step-by-Step Donning Protocol
-
Put on inner nitrile gloves.
-
Don lab coat and fasten all buttons.
-
Put on outer chemical-resistant gloves (e.g., a second pair of nitrile or neoprene).
-
Put on chemical splash goggles.
-
Put on a face shield if the procedure warrants it.
Step-by-Step Doffing Protocol (Performed in Reverse)
-
Remove the face shield.
-
Remove outer gloves, peeling them off without touching the outside surface. Dispose of them immediately in a labeled hazardous waste container.
-
Remove the lab coat by rolling it down the arms, ensuring the contaminated exterior is folded inward.
-
Remove goggles.
-
Remove inner gloves using the same technique as the outer gloves.
-
Wash hands thoroughly with soap and water.
Below is a workflow diagram illustrating this critical process.
Caption: Logical workflow for donning and doffing PPE to prevent contamination.
Disposal Plan for Contaminated PPE
All disposable PPE that has come into contact with this compound is considered hazardous waste.
-
Procedure:
-
Collect all contaminated items (gloves, bench paper, pipette tips) in a dedicated, sealed plastic bag or a suitable, closed container within the fume hood.[1][12][13]
-
Label the container clearly as "Hazardous Waste" and list the chemical contents.
-
Dispose of the container according to your institution's and local hazardous waste regulations.[14] Do not mix with regular trash.
-
Emergency Procedures for Exposure
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][12] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[6][12] Seek medical attention if irritation persists.[3]
-
Inhalation: Move the victim to fresh air immediately.[12] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[12][14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12][14] Rinse the mouth with water and seek immediate medical attention.
Always have the Safety Data Sheet (SDS) available for emergency responders.[1]
References
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SECTION 6C: Protective Equipment . Princeton University Environmental Health & Safety. [Link]
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Quinazoline Safety Data Sheet . Szabo-Scandic. [Link]
-
Safety Data Sheet for 2-Chloro-6,7-dimethoxyquinazolin-4-amine . Thermo Fisher Scientific. [Link]
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4-Chloro-6,7-dimethoxyquinazoline PubChem Entry . National Center for Biotechnology Information. [Link]
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Chlorine Safety Data Sheet . Westlake Chemical. [Link]
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5 Types of PPE for Hazardous Chemicals . Hazmat School. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
